5'-Guanylic acid
説明
Guanosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Guanosine-5'-monophosphate has been reported in Drosophila melanogaster, Bombyx mori, and other organisms with data available.
A guanine nucleotide containing one phosphate group esterified to the sugar moiety and found widely in nature.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFCJASXJCIDSX-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-14-4 | |
| Record name | Poly(G) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044295 | |
| Record name | 5'-Guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or white crystalline powder, Solid | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85-32-5, 29593-02-0 | |
| Record name | Guanosine monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Guanylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01972 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Guanylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5'-Guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-guanylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-GUANYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal nucleotide with multifaceted roles in cellular metabolism, signaling, and as a fundamental building block of ribonucleic acid (RNA).[1] Its structure, a composite of a purine (B94841) base, a pentose (B10789219) sugar, and a phosphate (B84403) group, underpins its diverse biological functions and makes it a molecule of significant interest in various fields of research, including drug development. This technical guide provides a comprehensive overview of the molecular architecture of this compound, supported by quantitative data, experimental protocols, and structural visualizations.
Core Molecular Structure
This compound is a ribonucleotide composed of three distinct chemical moieties:
-
Guanine (B1146940): A purine nucleobase.
-
Ribose: A five-carbon sugar (a pentose).
-
Phosphate Group: Esterified to the 5'-hydroxyl group of the ribose sugar.
The systematic IUPAC name for this compound is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₄N₅O₈P |
| Molecular Weight | 363.22 g/mol |
| CAS Number | 85-32-5 |
| Appearance | White to off-white crystalline powder |
| Solubility | Slightly soluble in water |
Quantitative Structural Data
The precise three-dimensional arrangement of atoms in this compound is crucial for its biological activity. The following tables provide a summary of bond lengths and angles for the guanosine portion of the molecule, derived from crystallographic studies. These values provide a foundational understanding of the molecule's geometry.
Bond Lengths of Guanosine
| Bond | Length (Å) |
| N9 - C8 | 1.373 |
| N9 - C4 | 1.379 |
| C8 - N7 | 1.309 |
| N7 - C5 | 1.391 |
| C5 - C6 | 1.416 |
| C5 - C4 | 1.374 |
| C6 - N1 | 1.393 |
| C6 - O6 | 1.248 |
| N1 - C2 | 1.372 |
| C2 - N3 | 1.328 |
| C2 - N2 | 1.340 |
| N3 - C4 | 1.352 |
| N9 - C1' | 1.467 |
| C1' - C2' | 1.529 |
| C1' - O4' | 1.414 |
| C2' - C3' | 1.526 |
| C3' - C4' | 1.522 |
| C3' - O3' | 1.423 |
| C4' - O4' | 1.452 |
| C4' - C5' | 1.513 |
| C5' - O5' | 1.431 |
Bond Angles of Guanosine
| Angle | Degrees (°) |
| C4 - N9 - C8 | 104.2 |
| N9 - C8 - N7 | 113.1 |
| C8 - N7 - C5 | 104.9 |
| N7 - C5 - C6 | 129.2 |
| N7 - C5 - C4 | 111.4 |
| C6 - C5 - C4 | 119.4 |
| C5 - C6 - N1 | 111.7 |
| C5 - C6 - O6 | 129.1 |
| N1 - C6 - O6 | 119.2 |
| C6 - N1 - C2 | 125.1 |
| N1 - C2 - N3 | 123.3 |
| N1 - C2 - N2 | 116.9 |
| N3 - C2 - N2 | 119.8 |
| C2 - N3 - C4 | 112.9 |
| N3 - C4 - N9 | 126.9 |
| N3 - C4 - C5 | 128.7 |
| N9 - C4 - C5 | 104.4 |
| C8 - N9 - C1' | 126.9 |
| C4 - N9 - C1' | 128.9 |
| N9 - C1' - C2' | 114.1 |
| N9 - C1' - O4' | 108.9 |
| C2' - C1' - O4' | 109.6 |
| C1' - C2' - C3' | 101.9 |
| C2' - C3' - C4' | 102.3 |
| C2' - C3' - O3' | 112.5 |
| C4' - C3' - O3' | 111.9 |
| C3' - C4' - O4' | 105.7 |
| C3' - C4' - C5' | 115.3 |
| O4' - C4' - C5' | 109.1 |
| C4' - C5' - O5' | 110.5 |
| C1' - O4' - C4' | 109.5 |
Structural Visualization
The following diagram illustrates the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of this compound.
Experimental Protocols
The synthesis, purification, and analysis of this compound are critical for its study and application. The following sections outline generalized experimental protocols for these procedures.
Synthesis of this compound
A common method for the synthesis of this compound is through the phosphorylation of guanosine. This can be achieved via chemical or enzymatic methods.
Enzymatic Phosphorylation Protocol:
-
Enzyme Source Preparation: Cultivate a microorganism known to possess nucleoside phosphotransferase activity, such as species from the genera Flavobacterium or Serratia. Harvest the cells by centrifugation and prepare a cell suspension or a cell-free extract.
-
Reaction Mixture: Prepare a reaction buffer (e.g., acetate (B1210297) buffer, pH 4.0-5.0). Add guanosine as the phosphate acceptor and a suitable phosphate donor, such as p-nitrophenyl phosphate.
-
Incubation: Add the enzyme preparation to the reaction mixture and incubate at an optimal temperature (typically 37-50°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing the formation of this compound using techniques like High-Performance Liquid Chromatography (HPLC).
-
Termination: Once the reaction reaches completion, terminate it by heat inactivation of the enzyme or by adding a denaturing agent.
Purification of this compound
Purification is essential to isolate this compound from the reaction mixture.
Ion-Exchange Chromatography Protocol:
-
Sample Preparation: Centrifuge the reaction mixture to remove cells and other insoluble materials. The supernatant contains the crude this compound.
-
Column Equilibration: Equilibrate a strong anion-exchange chromatography column with a low-concentration buffer (e.g., Tris-HCl, pH 7.5).
-
Sample Loading: Load the crude supernatant onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using UV spectroscopy (at 260 nm) or HPLC.
-
Desalting and Lyophilization: Pool the fractions containing pure this compound, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and then lyophilize to obtain the purified solid product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key signals include those for the H8 proton of the guanine base and the protons of the ribose sugar.
-
-
31P NMR:
-
Sample Preparation: Prepare the sample as for 1H NMR.
-
Data Acquisition: Acquire the 31P NMR spectrum. A single peak corresponding to the phosphate group is expected. The chemical shift provides information about the chemical environment of the phosphorus atom.
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) - MS/MS:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with ESI, such as a mixture of water and acetonitrile (B52724) with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.
-
Data Acquisition: Infuse the sample into the ESI source. Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M-H]⁻ or [M+H]⁺).
-
Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to confirm the structure. Key fragmentation pathways often involve the cleavage of the glycosidic bond (releasing the guanine base) and fragmentation of the ribose and phosphate moieties.
-
Signaling Pathways and Logical Relationships
The diagram below illustrates the central role of this compound (GMP) in nucleotide metabolism, showing its relationship with its precursor, inosine (B1671953) monophosphate (IMP), and its conversion to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP).
Caption: Simplified metabolic pathway involving this compound.
References
The Discovery and History of Guanosine Monophosphate: A Technical Guide
An in-depth exploration of the pivotal discoveries, experimental methodologies, and scientific pioneers behind guanosine (B1672433) monophosphate (GMP) and its cyclic counterpart, cGMP. This whitepaper provides a technical journey from the initial isolation of guanine (B1146940) to the elucidation of GMP's role as a fundamental building block of life and a critical signaling molecule.
Introduction
Guanosine monophosphate (GMP), a purine (B94841) nucleotide, is a cornerstone of biochemistry. As a monomeric unit of RNA, it is integral to the storage and transcription of genetic information. Beyond this fundamental role, its cyclic form, cyclic guanosine monophosphate (cGMP), acts as a ubiquitous second messenger, mediating a vast array of physiological processes. This technical guide delves into the historical milestones and experimental foundations of GMP and cGMP discovery, offering researchers, scientists, and drug development professionals a comprehensive understanding of their origins and significance.
The Genesis: Discovery of the Guanine Base
The story of guanosine monophosphate begins with the discovery of its constituent nucleobase, guanine. In 1844, the German chemist Julius Bodo Unger, while studying the composition of guano, the accumulated excrement of seabirds used as a potent fertilizer, isolated a whitish, amorphous substance.[1][2] He initially named it "xanthin" but, after further characterization and recognition of it as a distinct compound, proposed the name "guanin" in 1846, a name derived from its source.[1] Between 1882 and 1906, the eminent chemist Emil Fischer further elucidated the chemical structure of guanine and demonstrated its relationship to uric acid.[1]
Experimental Protocol: Isolation of Guanine from Guano (Unger, 1844)
-
Extraction: The raw guano would be treated with a dilute acid, such as hydrochloric acid, to dissolve the uric acid and other soluble components, leaving behind the less soluble guanine.
-
Purification: The crude guanine extract would then be subjected to a series of precipitation and recrystallization steps. This would involve dissolving the extract in a dilute alkali solution and then re-precipitating the guanine by neutralization with an acid. This process would be repeated to improve the purity of the final product.
-
Characterization: Unger would have used the analytical methods of his time to characterize the isolated substance. This likely included elemental analysis to determine its empirical formula and qualitative tests to identify its chemical properties, distinguishing it from other known compounds like uric acid.
Unraveling the Nucleotide: The Contributions of Phoebus Levene
The conceptual leap from the free base guanine to the nucleotide guanosine monophosphate was a pivotal contribution of the Russian-American biochemist Phoebus Levene. In the early 20th century, Levene dedicated his research to understanding the chemical nature of "nuclein," the substance first isolated from cell nuclei by Friedrich Miescher in 1869.[3]
Levene's meticulous work on the hydrolysis of yeast nucleic acid led to the identification of its core components. He was the first to identify the carbohydrate component of yeast nucleic acid as ribose in 1909.[4] He later discovered deoxyribose in animal nucleic acids in 1929.[4][5] Through his systematic degradation of nucleic acids, Levene established the fundamental structure of the nucleotide as a unit composed of a phosphate (B84403) group, a pentose (B10789219) sugar, and a nitrogenous base.[3][5] He demonstrated that these nucleotides were linked together in a linear fashion, forming what he termed a "polynucleotide."[5] It was through this work that "guanylic acid," the historical name for guanosine monophosphate, was first isolated and characterized as a constituent of yeast nucleic acid.
Experimental Protocol: Hydrolysis of Yeast Nucleic Acid for the Isolation of Guanylic Acid (Based on Levene's work)
The following is a generalized protocol based on the principles of Levene's experiments on the alkaline and enzymatic hydrolysis of yeast ribonucleic acid (RNA):
-
Preparation of Yeast Nucleic Acid: Yeast cells were subjected to a series of extraction procedures to isolate the crude nucleic acid fraction, free from proteins and other cellular components.
-
Alkaline Hydrolysis: The purified yeast nucleic acid was treated with a mild alkali, such as sodium hydroxide, at a controlled temperature. This process cleaved the phosphodiester bonds linking the nucleotides.
-
Separation of Mononucleotides: The resulting mixture of mononucleotides (adenylic acid, guanylic acid, cytidylic acid, and uridylic acid) was then separated. Early methods relied on fractional precipitation by adding salts or organic solvents.
-
Isolation of Guanylic Acid: Guanylic acid could be selectively precipitated from the mixture due to its lower solubility under specific pH and salt conditions.
-
Characterization: The isolated guanylic acid was then subjected to further chemical analysis to confirm its composition, including the identification of guanine, ribose, and the phosphate group.
The Second Messenger: Discovery of Cyclic Guanosine Monophosphate (cGMP)
While GMP's role as a building block of RNA was being established, a new chapter in its history began with the discovery of its cyclic form, cyclic guanosine monophosphate (cGMP). Following the discovery of cyclic adenosine (B11128) monophosphate (cAMP) as a second messenger by Earl W. Sutherland Jr., for which he received the Nobel Prize in 1971, researchers began to investigate the existence of other cyclic nucleotides.[1]
In 1963, a team of researchers, D. F. Ashman, R. Lipton, M. M. Melicow, and T. D. Price, reported the isolation of cGMP from rat urine.[1][6] This discovery provided the first evidence for the natural occurrence of this cyclic nucleotide, paving the way for investigations into its physiological roles.
Experimental Protocol: Isolation of cGMP from Rat Urine (Ashman et al., 1963)
The following protocol is a summary of the methodology described in the 1963 publication by Ashman and his colleagues:
-
Sample Collection and Preparation: Urine was collected from rats and pooled. The urine was then acidified and treated with a barium-zinc precipitation method to remove interfering substances.
-
Ion-Exchange Chromatography: The cleared urine extract was passed through a Dowex-1 formate (B1220265) column, a type of anion-exchange resin.
-
Elution: The column was washed with water, and then the cyclic nucleotides were eluted using a gradient of formic acid.
-
Fraction Collection and Analysis: Fractions were collected and analyzed for the presence of cyclic nucleotides using paper chromatography and UV spectrophotometry. The mobility of the isolated substance was compared with that of a chemically synthesized cGMP standard to confirm its identity.
The Machinery of cGMP Signaling
The discovery of cGMP spurred research into the enzymes responsible for its synthesis and degradation, as well as its downstream effectors.
Discovery of Guanylate Cyclase
In 1969, Joel G. Hardman and Earl W. Sutherland Jr. identified and characterized the enzyme responsible for synthesizing cGMP from guanosine triphosphate (GTP), which they named guanylate cyclase (now more commonly known as guanylyl cyclase).[7] Their work demonstrated the existence of both soluble and particulate forms of the enzyme, suggesting diverse regulatory mechanisms.
Experimental Protocol: Guanylate Cyclase Assay (Hardman and Sutherland, 1969)
The assay developed by Hardman and Sutherland to measure guanylate cyclase activity was crucial for its characterization. The general principles of their assay are as follows:
-
Tissue Preparation: Various rat tissues were homogenized in a buffer solution to prepare crude enzyme extracts.
-
Incubation Mixture: The enzyme preparation was incubated in a reaction mixture containing:
-
Guanosine triphosphate (GTP), the substrate.
-
A radiolabeled tracer, such as [α-³²P]GTP, to allow for the quantification of the product.
-
A phosphodiesterase inhibitor, such as theophylline, to prevent the degradation of the newly synthesized cGMP.
-
Magnesium or manganese ions, which are cofactors for the enzyme.
-
A buffer to maintain a stable pH.
-
-
Reaction Termination: After a specific incubation period at a controlled temperature, the reaction was stopped, typically by heating or the addition of acid.
-
Isolation and Quantification of cGMP: The radiolabeled cGMP produced was separated from the unreacted GTP and other nucleotides using a combination of barium-zinc precipitation and ion-exchange chromatography.
-
Radioactivity Measurement: The amount of radioactivity in the isolated cGMP fraction was measured using a scintillation counter, which allowed for the calculation of the enzyme's activity.
Elucidation of the NO/cGMP Signaling Pathway
A major breakthrough in understanding cGMP's physiological significance came with the discovery of its role in mediating the effects of nitric oxide (NO). In the 1980s, Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad independently discovered that NO, a simple gas, acts as a signaling molecule that activates soluble guanylate cyclase, leading to an increase in intracellular cGMP levels and subsequent smooth muscle relaxation and vasodilation. This seminal work, for which they were awarded the Nobel Prize in Physiology or Medicine in 1998, unveiled a novel signaling paradigm with profound implications for cardiovascular physiology and drug development.
Quantitative Data Summary
The following tables summarize some of the key quantitative data from the early, pivotal studies on GMP and cGMP.
| Parameter | Value | Source |
| Guanine Content in Peruvian Guano | Variable, typically 7-9% by weight | General historical agricultural data |
Table 1: Approximate Guanine Content in 19th Century Peruvian Guano.
| Parameter | Value | Source |
| Daily Urinary cGMP Excretion (Rat) | ~1-2 nmol/day | Ashman et al. (1963) - Estimated from reported data |
Table 2: Estimated Daily Urinary cGMP Excretion in Rats from the Discovery Paper.
| Enzyme Source (Rat Tissue) | Specific Activity (pmol cGMP/mg protein/min) | Source |
| Lung (Particulate) | 20-50 | Hardman & Sutherland (1969) |
| Lung (Soluble) | 5-15 | Hardman & Sutherland (1969) |
| Intestine (Particulate) | 10-30 | Hardman & Sutherland (1969) |
| Brain (Soluble) | 2-8 | Hardman & Sutherland (1969) |
Table 3: Basal Guanylate Cyclase Activity in Various Rat Tissues.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key historical workflows and signaling pathways related to the discovery of guanosine monophosphate.
Conclusion
The history of guanosine monophosphate is a testament to the incremental and interconnected nature of scientific discovery. From the initial isolation of guanine from a seemingly mundane natural resource to the elucidation of complex intracellular signaling pathways, the journey of GMP and cGMP has been driven by the curiosity and rigorous experimentation of numerous scientists. This foundational knowledge continues to underpin significant areas of modern research, from genetics and molecular biology to the development of novel therapeutics for cardiovascular and other diseases. This guide serves as a technical resource, providing not only the historical context but also an appreciation for the experimental ingenuity that has brought our understanding of these vital molecules to its current state.
References
- 1. A Short History of cGMP, Guanylyl Cyclases, and cGMP-Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanine - Wikipedia [en.wikipedia.org]
- 3. Phoebus Levene :: DNA from the Beginning [dnaftb.org]
- 4. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]
- 5. Phoebus Levene - Wikipedia [en.wikipedia.org]
- 6. Isolation of adenosine 3', 5'-monophosphate and guanosine 3', 5'-monophosphate from rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanyl cyclase, an enzyme catalyzing the formation of guanosine 3',5'-monophosphate from guanosine trihosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5'-Guanylic Acid Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Examination of the Core Pathways, Enzymology, and Regulation for Drug Development Professionals, Researchers, and Scientists.
This technical guide provides a comprehensive overview of the biosynthesis of 5'-Guanylic acid (Guanosine monophosphate, GMP), a critical nucleotide for numerous cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. The guide details the de novo and salvage pathways of GMP synthesis, focusing on the key enzymes, their kinetics, and regulatory mechanisms. Detailed experimental protocols for the core enzymes are provided to facilitate further research and drug development efforts targeting this essential metabolic pathway.
Overview of GMP Biosynthesis
Cells synthesize GMP through two primary routes: the de novo pathway, which builds the purine (B94841) ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.
De Novo Biosynthesis Pathway
The de novo synthesis of GMP is an energy-intensive process that begins with ribose-5-phosphate (B1218738) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the common precursor for both GMP and adenosine (B11128) monophosphate (AMP). The pathway to GMP from IMP involves two key enzymatic steps.
The overall de novo pathway leading to GMP is as follows:
Ribose-5-Phosphate → Phosphoribosyl Pyrophosphate (PRPP) → ... → Inosine Monophosphate (IMP) → Xanthosine Monophosphate (XMP) → Guanosine (B1672433) Monophosphate (GMP)
Salvage Pathway
The salvage pathway is an energy-efficient alternative that recycles guanine (B1146940) and guanosine from the breakdown of nucleic acids or from dietary sources to produce GMP. This pathway is crucial in tissues with high energy demands or limited de novo synthesis capacity. The key enzyme in the guanine salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).
Key Enzymes in GMP Biosynthesis
The biosynthesis of GMP is catalyzed by a series of enzymes, with three being of particular importance for the final stages of the de novo pathway and for the initial committed step.
Phosphoribosyl Pyrophosphate (PRPP) Synthetase
PRPP Synthetase (PRS) catalyzes the conversion of Ribose-5-Phosphate to PRPP, a critical precursor for both purine and pyrimidine (B1678525) biosynthesis. The activity of this enzyme is a key regulatory point for nucleotide metabolism.
Inosine Monophosphate Dehydrogenase (IMPDH)
IMPDH is the rate-limiting enzyme in the de novo synthesis of GMP, catalyzing the NAD+-dependent oxidation of IMP to Xanthosine Monophosphate (XMP).[1][2] Humans express two isoforms of IMPDH, type I and type II.[3][4] IMPDH is a significant target for immunosuppressive, antiviral, and anticancer drugs.[5]
GMP Synthase (GMPS)
GMP Synthase catalyzes the final step in the de novo synthesis of GMP, the ATP-dependent conversion of XMP to GMP, with glutamine serving as the nitrogen donor.[2] This enzyme is also a potential target for therapeutic intervention.[6][7]
Quantitative Data
This section summarizes the available quantitative data for the key enzymes and intermediates in the GMP biosynthesis pathway.
Enzyme Kinetic Parameters
The following table presents the Michaelis-Menten constants (Km) for the key enzymes in GMP biosynthesis. Vmax and kcat values are often dependent on the specific experimental conditions and purification of the enzyme and are therefore not always reported in a standardized manner.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Reference(s) |
| PRPP Synthetase 1 (Human) | Human Erythrocytes | Ribose-5-Phosphate | 33 | [8][9] |
| MgATP | 14 | [8][9] | ||
| IMP Dehydrogenase Type I (Human) | Recombinant | IMP | 18 | [3][4] |
| NAD+ | 46 | [3][4] | ||
| IMP Dehydrogenase Type II (Human) | Recombinant | IMP | 9.3 | [3][4] |
| NAD+ | 32 | [3][4] | ||
| GMP Synthase | Yoshida Sarcoma Ascites Cells (Rat) | XMP | 4.6 | [10] |
| ATP | 120 | [10] | ||
| Glutamine | 300 | [10] | ||
| GMP Synthase (Human) | Recombinant | XMP | Exhibits sigmoidal kinetics (K0.5 ranges from 8.8 to 166 µM in various organisms) | [6] |
Intracellular Metabolite Concentrations
The intracellular concentrations of purine pathway intermediates can vary significantly depending on the cell type and metabolic state. The following table provides a summary of reported concentrations.
| Metabolite | Cell Type/Organism | Concentration | Reference(s) |
| PRPP | Mammalian Cells | 5 - 30 µM | [11] |
| Murine and Human Cancer Cell Lines | 5 - 1300 pmol / 10^6 cells | [9] | |
| Ribose-5-Phosphate | Cultured Human Lymphoblasts | Important determinant of de novo purine synthesis rates | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the GMP biosynthesis pathways and a typical experimental workflow for enzyme activity assays.
Caption: Overview of the de novo GMP biosynthesis pathway.
Caption: The guanine salvage pathway to GMP.
Caption: A generalized workflow for a continuous spectrophotometric enzyme assay.
Experimental Protocols
Detailed methodologies for assaying the key enzymes in GMP biosynthesis are provided below. These protocols are based on established spectrophotometric methods.
PRPP Synthetase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of AMP, which is coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Reagents:
-
Assay Buffer: 125 mM Sodium Phosphate buffer, pH 7.6, containing 7 mM MgCl₂.
-
60 mM Ribose-5-Phosphate (R-5-P) solution in Assay Buffer.
-
120 mM ATP solution in 1.19 M Sodium Bicarbonate.
-
70 mM Phospho(enol)pyruvate (PEP) solution.
-
10 mg/mL β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution.
-
Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme suspension.
-
Myokinase (MK) enzyme suspension.
-
Enzyme sample (cell lysate or purified PRPP Synthetase).
-
-
Procedure:
-
Prepare a reaction mixture containing:
-
1.00 mL Assay Buffer
-
0.10 mL R-5-P solution
-
0.05 mL PEP solution
-
0.05 mL NADH solution
-
0.01 mL PK/LDH suspension
-
0.01 mL MK suspension
-
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding 0.05 mL of the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
A blank reaction should be run without the R-5-P substrate.
-
The rate of NADH oxidation is proportional to the PRPP Synthetase activity.
-
-
Calculation: The activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP per minute.
IMP Dehydrogenase Activity Assay (Direct Spectrophotometric Assay)
This assay directly measures the production of NADH by monitoring the increase in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 3 mM EDTA.
-
10 mM Inosine Monophosphate (IMP) solution.
-
10 mM β-Nicotinamide adenine dinucleotide (NAD+) solution.
-
Enzyme sample (cell lysate or purified IMPDH).
-
-
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
IMP solution (final concentration, e.g., 250 µM)
-
NAD+ solution (final concentration, e.g., 500 µM)
-
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme sample.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The initial linear rate of the reaction is used to determine enzyme activity.
-
-
Calculation: The activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of XMP (and NADH) per minute.
GMP Synthase Activity Assay (Coupled Spectrophotometric Assay)
A continuous spectrophotometric assay for GMP synthase can be achieved by coupling the production of GMP to the oxidation of NADH via GMP reductase. However, a more direct, though discontinuous, HPLC-based assay is also common. A coupled spectrophotometric assay can be designed as follows:
-
Principle: The GMP produced by GMP synthase is converted to IMP by GMP reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm is monitored. This is a more complex setup requiring purified coupling enzymes.
A simpler, direct spectrophotometric assay monitors the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 20 mM MgCl₂, 1 mM DTT.
-
10 mM Xanthosine Monophosphate (XMP) solution.
-
10 mM ATP solution.
-
100 mM L-Glutamine solution.
-
Enzyme sample (purified GMP Synthase).
-
-
Procedure:
-
In a UV-transparent cuvette, prepare a reaction mixture containing Assay Buffer, ATP, and L-Glutamine.
-
Equilibrate to the desired temperature.
-
Initiate the reaction by adding XMP and the enzyme sample.
-
Monitor the decrease in absorbance at 290 nm. The conversion of XMP to GMP has a negative change in the extinction coefficient.
-
-
Calculation: The rate of reaction is calculated based on the change in absorbance and the differential molar extinction coefficient between XMP and GMP at 290 nm.
Regulation of GMP Biosynthesis
The GMP biosynthesis pathway is tightly regulated to maintain a balanced pool of purine nucleotides and to respond to the cell's metabolic state.
Allosteric Regulation
-
PRPP Synthetase: This enzyme is allosterically inhibited by purine and pyrimidine ribonucleotides, particularly ADP and GDP.[11] This feedback inhibition ensures that the production of PRPP is curtailed when nucleotide pools are sufficient.
-
IMP Dehydrogenase: IMPDH is subject to feedback inhibition by its downstream product, GMP, and other guanine nucleotides like GDP and GTP.[10] This ensures that the flow of IMP into the guanine nucleotide pathway is controlled by the end-products.
-
GMP Synthase: The activity of GMP synthase can be influenced by the relative concentrations of adenine and guanine nucleotides, ensuring a balance between the two branches of purine synthesis.
References
- 1. Crystal structure of human phosphoribosylpyrophosphate synthetase 1 reveals a novel allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymdb.ca [ymdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Human IMP dehydrogenase. Kinetics and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human PRPS1 filaments stabilize allosteric sites to regulate activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
De Novo Synthesis of Purine Nucleotides: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The de novo synthesis of purine (B94841) nucleotides is a fundamental and highly conserved metabolic pathway essential for the biosynthesis of DNA, RNA, energy currency (ATP, GTP), and various cofactors. This pathway represents a critical nexus in cellular proliferation and metabolism, making it a key target for therapeutic intervention in oncology, immunology, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core principles of the de novo purine synthesis pathway, including its enzymatic steps, regulatory mechanisms, and the spatial organization of its components. We present quantitative data on enzyme kinetics and inhibitor efficacy, detailed experimental protocols for key assays, and visual representations of the pathway and associated workflows to support researchers and drug development professionals in this field.
Introduction
Purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), are indispensable for all living organisms. While the salvage pathway efficiently recycles pre-existing purines, the de novo pathway constructs the purine ring from simpler precursors, a process that is particularly crucial in rapidly dividing cells or when salvaged purines are insufficient.[1][2] The pathway begins with ribose-5-phosphate (B1218738) and culminates in the synthesis of inosine (B1671953) monophosphate (IMP), the common precursor for both AMP and GMP.[3][4] Given its heightened activity in proliferating cells, such as cancer cells and activated lymphocytes, the enzymes of this pathway are attractive targets for drug development.[5][6] This guide will delve into the technical details of this vital metabolic route.
The De Novo Purine Synthesis Pathway
The de novo synthesis of the purine ring is a ten-step enzymatic process that occurs in the cytoplasm of the cell. The initial substrate is 5-phosphoribosyl-1-pyrophosphate (PRPP), which is synthesized from ribose-5-phosphate and ATP by the enzyme PRPP synthetase.[4] The purine ring is then assembled on this ribose-phosphate scaffold. In humans, six enzymes, some of which are multifunctional, catalyze these ten steps.[7][8]
The pathway can be broadly divided into two phases: the synthesis of the first purine nucleotide, inosine monophosphate (IMP), followed by the conversion of IMP to either adenosine monophosphate (AMP) or guanosine monophosphate (GMP).[1]
Synthesis of Inosine Monophosphate (IMP)
The formation of IMP from PRPP involves the sequential addition of atoms from glycine, formate (B1220265) (carried by tetrahydrofolate), glutamine, aspartate, and carbon dioxide.
-
Step 1: The committed step of the pathway is the conversion of PRPP to 5-phosphoribosyl-1-amine, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) . This reaction is a major point of regulation.
-
Steps 2, 3, and 5 (in humans): These steps are catalyzed by a trifunctional enzyme known as trifunctional purine biosynthetic protein adenosine-3 (GART) .[7] It possesses glycinamide (B1583983) ribonucleotide synthetase (GARS), glycinamide ribonucleotide transformylase (GARTfase), and aminoimidazole ribonucleotide synthetase (AIRS) activities.[2]
-
Step 4: Catalyzed by phosphoribosylformylglycinamidine synthase (PFAS) .
-
Steps 6 and 7 (in humans): Catalyzed by the bifunctional enzyme phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS) .
-
Step 8: Catalyzed by adenylosuccinate lyase (ADSL) .
-
Steps 9 and 10 (in humans): Catalyzed by the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) .
Conversion of IMP to AMP and GMP
IMP serves as the branch point for the synthesis of AMP and GMP.
-
Synthesis of AMP: This two-step process begins with the conversion of IMP to adenylosuccinate, catalyzed by adenylosuccinate synthetase (ADSS) , which requires GTP for energy. Adenylosuccinate is then converted to AMP by adenylosuccinate lyase (ADSL) , the same enzyme that participates in step 8 of IMP synthesis.
-
Synthesis of GMP: The synthesis of GMP also involves two steps. First, IMP is oxidized to xanthosine (B1684192) monophosphate (XMP) by inosine monophosphate dehydrogenase (IMPDH) . XMP is then converted to GMP by GMP synthetase , utilizing glutamine as the amino group donor and ATP for energy.
Below is a Graphviz diagram illustrating the core pathway of de novo purine nucleotide synthesis.
Regulation of De Novo Purine Synthesis
The de novo purine synthesis pathway is tightly regulated to ensure a balanced supply of purine nucleotides while avoiding wasteful overproduction. Regulation occurs at multiple levels, including allosteric feedback inhibition and transcriptional control.
Allosteric Feedback Inhibition
The primary mechanism of regulation is feedback inhibition by the end products of the pathway.
-
PRPP Synthetase: This initial enzyme is inhibited by ADP and GDP.
-
Glutamine PRPP Amidotransferase (GPAT): As the committed step, GPAT is a critical point of regulation. It is allosterically inhibited by the downstream purine ribonucleotides AMP, GMP, and IMP.[9] The presence of both adenine (B156593) and guanine (B1146940) nucleotides results in synergistic inhibition.
-
Adenylosuccinate Synthetase and IMP Dehydrogenase: These enzymes, which control the branch point from IMP to AMP and GMP respectively, are inhibited by their own products (AMP and GMP). This ensures a balanced production of adenine and guanine nucleotides.
The following diagram illustrates the key feedback inhibition loops.
Transcriptional Regulation
In prokaryotes, the genes encoding the enzymes of the de novo purine synthesis pathway are often organized into operons, and their expression is regulated by transcription factors such as PurR, which represses transcription in the presence of purines.[10] In humans, the regulation of gene expression is more complex and involves multiple transcription factors that respond to the proliferative state of the cell and the availability of purines.
The Purinosome: A Metabolon for Purine Synthesis
There is growing evidence that the enzymes of the de novo purine synthesis pathway are not randomly distributed in the cytoplasm but rather assemble into a dynamic multi-enzyme complex known as the "purinosome".[11][12] This complex is thought to enhance the efficiency of the pathway by channeling the intermediates between successive enzymes, thereby preventing their diffusion into the bulk cytosol and protecting them from degradation. The formation of purinosomes is observed to increase under conditions of purine depletion, suggesting a role in upregulating the pathway when purines are scarce.[11]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes of the de novo purine synthesis pathway and the effects of common inhibitors.
Table 1: Kinetic Parameters of Selected Human De Novo Purine Synthesis Enzymes
| Enzyme | Substrate | Km | kcat | Reference |
| GART (trifunctional) | Glycinamide ribonucleotide | 130 µM | 2.8 s-1 | [3] |
| 10-formyl-5,8-dideazafolate | 1.1 µM | 2.8 s-1 | [3] | |
| IMPDH (type II) | IMP | 10-20 µM | 1.5-2.5 s-1 | [13][14] |
| NAD+ | 30-60 µM | 1.5-2.5 s-1 | [13][14] |
Table 2: Inhibitor Constants (IC50) for Drugs Targeting De Novo Purine Synthesis
| Drug | Target Enzyme | Cell Line | IC50 | Reference |
| Methotrexate (B535133) | Dihydrofolate Reductase (indirectly affects GART and ATIC) | CEM T-cells | ~1 µM (for inhibition of de novo synthesis) | [15] |
| Mycophenolic Acid | IMP Dehydrogenase (IMPDH) | Purified human IMPDH type II | 0.02 µM | [16] |
| 6-Mercaptopurine | GPAT and others (after conversion to TIMP) | Various | Varies with cell type | [9][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the de novo purine synthesis pathway.
Enzymatic Assay for PRPP Synthetase Activity
This protocol describes a continuous spectrophotometric rate determination for PRPP synthetase activity.[18][19]
Principle: The production of AMP in the PRPP synthetase reaction is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Assay Buffer: 125 mM Sodium Phosphate buffer, pH 7.6, containing 7 mM MgCl2.
-
Substrates: 60 mM Ribose-5-Phosphate, 120 mM ATP.
-
Coupling Enzymes: Myokinase, Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme suspension.
-
Other Reagents: 70 mM Phospho(enol)pyruvate (PEP), β-NADH.
-
Enzyme Sample: Cell lysate or purified PRPP synthetase.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Ribose-5-Phosphate, ATP, PEP, β-NADH, PK/LDH, and Myokinase in a cuvette.
-
Incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme sample.
-
Immediately mix and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
Quantification of Purine Nucleotide Pools by HPLC
This protocol outlines a method for the separation and quantification of purine nucleotides from cell extracts using High-Performance Liquid Chromatography (HPLC).[20][21][22]
Principle: Cellular nucleotides are extracted and separated by reverse-phase ion-pair chromatography and detected by UV absorbance.
Procedure:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells and extract nucleotides using a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the extract with a suitable base (e.g., potassium carbonate).
-
Centrifuge to remove precipitated proteins and salts.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the nucleotides using a gradient of a suitable mobile phase, typically an aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Monitor the elution of nucleotides by UV absorbance at 254 nm.
-
Identify and quantify the nucleotides by comparing their retention times and peak areas to those of known standards.
-
Visualization of Purinosomes by Immunofluorescence
This protocol describes a method for visualizing purinosomes in cultured cells using immunofluorescence microscopy.[11][23][24][25]
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. Primary antibodies specific to two different enzymes of the de novo purine synthesis pathway are used, followed by fluorescently labeled secondary antibodies. Colocalization of the two fluorescent signals indicates the presence of purinosomes.
Materials:
-
Adherent cells grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin).
-
Primary antibodies against two different purine synthesis enzymes (e.g., rabbit anti-GART and mouse anti-PFAS).
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit IgG-Alexa Fluor 488 and anti-mouse IgG-Alexa Fluor 594).
-
Mounting medium with DAPI.
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips. To induce purinosome formation, cells can be grown in purine-depleted media.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
-
Antibody Staining:
-
Incubate with a mixture of the two primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a mixture of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal or fluorescence microscope with appropriate filters for DAPI and the two fluorophores.
-
The following diagram illustrates a generalized workflow for the immunofluorescence detection of purinosomes.
Drug Development and Clinical Applications
The enzymes of the de novo purine synthesis pathway are validated targets for a number of clinically important drugs.[26][27]
-
Antimetabolites:
-
6-Mercaptopurine (6-MP): A purine analog that, after intracellular conversion to its ribonucleotide, inhibits GPAT and other enzymes in the pathway.[9][17][28] It is used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease.[29]
-
Methotrexate: An antifolate that inhibits dihydrofolate reductase, leading to a depletion of tetrahydrofolate cofactors required for the GART and ATIC-catalyzed steps.[15][30] It is widely used in cancer chemotherapy and for autoimmune diseases like rheumatoid arthritis.
-
-
IMPDH Inhibitors:
The development of novel inhibitors targeting this pathway is an active area of research. Strategies include the design of substrate analogs, allosteric inhibitors, and compounds that disrupt the formation of the purinosome.[4][10] A deeper understanding of the structure and regulation of the enzymes and the purinosome complex will be crucial for the development of more specific and effective therapies with fewer side effects.
Conclusion
The de novo synthesis of purine nucleotides is a complex and highly regulated metabolic pathway that is fundamental to cell growth and proliferation. Its importance is underscored by the clinical efficacy of drugs that target its enzymes. For researchers and drug development professionals, a thorough understanding of the pathway's biochemistry, regulation, and cellular organization is paramount. The quantitative data, detailed experimental protocols, and visual aids provided in this guide are intended to serve as a valuable resource for advancing research and therapeutic development in this critical area of metabolism.
References
- 1. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoribosylglycinamide formyltransferase - Wikiwand [wikiwand.com]
- 3. Human glycinamide ribonucleotide transformylase: active site mutants as mechanistic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Intersection of Purine and Mitochondrial Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - GART [maayanlab.cloud]
- 8. nts.prolekare.cz [nts.prolekare.cz]
- 9. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 10. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]
- 11. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Purinosome: A Case Study for a Mammalian Metabolon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inosine monophosphate dehydrogenase (IMPDH) activity as a pharmacodynamic biomarker of mycophenolic acid effects in pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. PRPP-S Assay Kit [novocib.com]
- 20. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC Analysis of Nucleotides [protocols.io]
- 22. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. arigobio.com [arigobio.com]
- 25. usbio.net [usbio.net]
- 26. Inhibitors of de novo nucleotide biosynthesis as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. go.drugbank.com [go.drugbank.com]
- 29. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 30. Effects of methotrexate on RNA and purine synthesis of astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Guanine Nucleotide Salvage: A Technical Guide for Researchers
December 4, 2025
Abstract
The salvage pathway for guanine (B1146940) nucleotides represents a critical metabolic route for the reutilization of purine (B94841) bases, thereby conserving energy and essential molecular precursors. This pathway is of paramount importance in cellular homeostasis, and its dysregulation is implicated in various pathological conditions, including genetic disorders and cancer. This technical guide provides an in-depth exploration of the core components of the guanine nucleotide salvage pathway, intended for researchers, scientists, and professionals in drug development. It details the enzymatic reactions, presents quantitative data on enzyme kinetics and inhibitor potencies, outlines experimental protocols for pathway analysis, and visualizes the intricate network of reactions and their regulation.
Introduction
Nucleotides, the fundamental building blocks of nucleic acids, are synthesized through two primary pathways: de novo synthesis and salvage pathways. While de novo synthesis builds nucleotides from simple precursors, the salvage pathways recycle pre-existing bases and nucleosides derived from the breakdown of nucleic acids or from extracellular sources.[1][2] The guanine nucleotide salvage pathway is a highly efficient process that plays a crucial role in maintaining the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling processes.[3]
This guide focuses on the central enzymes of the guanine nucleotide salvage pathway: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Guanine Deaminase (GDA), along with the related enzyme GMP Synthetase, which channels salvaged intermediates into guanosine (B1672433) monophosphate (GMP). Understanding the intricacies of this pathway is vital for developing therapeutic strategies targeting diseases with aberrant purine metabolism.
Core Enzymatic Reactions
The salvage of guanine nucleotides primarily involves the conversion of the free purine base, guanine, into GMP. This is achieved through the action of HGPRT. Concurrently, guanine can be deaminated by GDA to xanthine (B1682287), which can then enter the purine degradation pathway or be salvaged.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
HGPRT is the key enzyme in the purine salvage pathway. It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, forming GMP.[4] This reaction is essentially irreversible and is a critical step in the reutilization of purine bases.
Reaction: Guanine + PRPP → GMP + PPi
Guanine Deaminase (GDA)
Guanine Deaminase, also known as guanase, catalyzes the hydrolytic deamination of guanine to form xanthine and ammonia.[5] This enzyme plays a role in regulating the intracellular pool of guanine and contributes to the purine catabolic pathway.
Reaction: Guanine + H₂O → Xanthine + NH₃
GMP Synthetase
While not a direct part of the guanine salvage from the free base, GMP Synthetase is crucial for the synthesis of GMP from xanthosine (B1684192) monophosphate (XMP), which can be formed from the salvage of hypoxanthine (B114508) via HGPRT to inosine (B1671953) monophosphate (IMP) and subsequent oxidation. It represents a key convergence point for the de novo and salvage pathways leading to GMP.[6]
Reaction: XMP + Glutamine + ATP → GMP + Glutamate + AMP + PPi
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the guanine nucleotide salvage pathway. These values can vary depending on the specific experimental conditions and the source of the enzyme.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Human HGPRT | Guanine | 2 - 200 | 18 - 275 (decreased in mutants) | [7][8] |
| PRPP | 5 - 1000 | - | [8] | |
| Human Guanine Deaminase | Guanine | 9.5 - 12 | 17.4 - 36 | [9][10] |
| Human GMP Synthetase | XMP | Exhibits sigmoidal kinetics | - | [11] |
| ATP | - | - | [11] | |
| Glutamine | - | - | [11] |
Inhibitor Constants (Ki)
| Enzyme | Inhibitor | Ki (µM) | Source |
| Human HGPRT | Acyclic Nucleoside Phosphonates | as low as 0.1 | [12] |
| Immucillins | 0.0007 - 0.4 | [13] | |
| Human Guanine Deaminase | 9-(p-carbetoxyphenyl) guanine | 5 | [14] |
| 5-Aminoimidazole-4-carboxamide | 4.44 | [15] | |
| Xanthine | 1.96 | [15] | |
| Uric acid | 4.34 | [15] | |
| Caffeine | 10.2 | [15] | |
| GMP Synthetase | Decoyinine | - | [11] |
| Folic acid | 51.98 | [16] | |
| AZD1152 | 4.05 | [16] |
Intracellular Nucleotide Concentrations
The intracellular concentrations of guanine nucleotides can vary significantly depending on the cell type and metabolic state.
| Nucleotide | Concentration (fmol/mg protein) | Cell Type | Source |
| Ras-bound GDP | 509 | Parental NIH 3T3 cells | [17] |
| Ras-bound GTP | 1.3 | Parental NIH 3T3 cells | [17] |
| Ras-bound GDP | 7008 | Ha-Ras-overproducing NIH 3T3 cells | [17] |
| Ras-bound GTP | 21.3 | Ha-Ras-overproducing NIH 3T3 cells | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the guanine nucleotide salvage pathway.
Preparation of Cell Extracts for Enzyme Assays and Nucleotide Analysis
-
Cell Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., for enzyme assays: 100 mM Tris-HCl, pH 7.4, 12 mM MgCl₂; for nucleotide extraction: ice-cold 0.5 M perchloric acid or a methanol/water/chloroform mixture).
-
Homogenization: Disrupt the cells by sonication on ice or by repeated freeze-thaw cycles.
-
Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins (for enzyme assays) or nucleotides.
-
Neutralization (for nucleotide extracts): If using perchloric acid, neutralize the extract with a solution like 2.5 M K₂CO₃. Centrifuge to remove the KClO₄ precipitate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay for normalization of enzyme activity.
Spectrophotometric Assay for HGPRT Activity
This assay measures the production of GMP from guanine and PRPP by monitoring the change in absorbance at 257.5 nm.[18]
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 12 mM MgCl₂, 1 mM PRPP, and 200 µM guanine.
-
Enzyme Addition: Add an appropriate amount of cell lysate (e.g., 10-50 µg of protein) to initiate the reaction. The total reaction volume is typically 200 µL.
-
Spectrophotometric Measurement: Immediately place the reaction in a UV-compatible 96-well plate or cuvette and monitor the increase in absorbance at 257.5 nm over time using a spectrophotometer.
-
Calculation of Activity: Calculate the rate of GMP formation using the molar extinction coefficient difference between GMP and guanine at 257.5 nm. One unit of HGPRT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of GMP per minute under the specified conditions.
A coupled spectrophotometric assay can also be used, where the product IMP (from hypoxanthine) is oxidized by IMP dehydrogenase, leading to the reduction of NAD⁺ to NADH, which is monitored at 340 nm.[19][20]
Assay for Guanine Deaminase (GDA) Activity
GDA activity can be measured by monitoring the production of xanthine from guanine.
4.3.1. Spectrophotometric Assay
This method is based on the change in UV absorbance as guanine is converted to xanthine.[21]
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM KH₂PO₄-K₂HPO₄, pH 7.4) containing a known concentration of guanine (e.g., 200 µM).
-
Enzyme Addition: Add the cell lysate containing GDA to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 20% KOH) or acid.
-
Spectrophotometric Measurement: Measure the absorbance at a wavelength where the change between guanine and xanthine is maximal (e.g., 293 nm).
-
Calculation of Activity: Calculate the amount of xanthine produced by comparing the absorbance to a standard curve of xanthine.
4.3.2. Fluorometric Assay
A more sensitive fluorometric assay can also be employed.[22]
-
Reaction Setup: In a 96-well plate, set up paired wells for each sample: one with and one without the addition of guanine deaminase (for background subtraction).
-
Reaction Mixture: Add a reaction mix containing a fluorometric probe, xanthine oxidase, and the sample.
-
Enzyme Addition: To one well of each pair, add guanine deaminase.
-
Incubation: Incubate the plate at 37°C, protected from light. The GDA in the sample will convert guanine to xanthine, which is then oxidized by xanthine oxidase, generating a fluorescent product.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculation: Subtract the fluorescence of the well without GDA from the well with GDA to determine the net fluorescence due to GDA activity. Quantify the guanine concentration by comparing the net fluorescence to a guanine standard curve.
HPLC and LC-MS/MS for Guanine Nucleotide Quantification
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of guanine and its nucleotides in biological samples.
4.4.1. Sample Preparation
Use the neutralized perchloric acid or methanol/water/chloroform extracts prepared as described in section 4.1. Filter the samples through a 0.22 µm filter before injection.
4.4.2. HPLC Method (Example)
-
Column: C18 reverse-phase column.
-
Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium) in a phosphate (B84403) buffer with an organic modifier like acetonitrile.
-
Detection: UV detection at 254 nm.
-
Quantification: Compare the peak areas of the analytes to those of known standards to determine their concentrations.
4.4.3. LC-MS/MS Method
LC-MS/MS offers higher sensitivity and specificity.
-
Chromatography: Similar to HPLC, using a C18 column with a gradient elution.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. Specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.
-
Quantification: Use stable isotope-labeled internal standards for the most accurate quantification.
Signaling Pathways and Regulation
The guanine nucleotide salvage pathway is tightly regulated and integrated with other metabolic and signaling networks.
Interplay with De Novo Purine Synthesis
The de novo and salvage pathways are coordinately regulated to maintain purine nucleotide homeostasis.[2] High levels of purine nucleotides from the salvage pathway can feedback-inhibit key enzymes of the de novo pathway, thus conserving cellular resources.
Regulation by Cellular Energy Status and Redox State
The activity of the salvage pathway can be influenced by the cellular energy charge (ATP/ADP ratio) and the redox state (NAD⁺/NADH ratio). For instance, an increased NADH/NAD⁺ ratio has been shown to inhibit HGPRT activity.[23]
mTORC1 Signaling
The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, is sensitive to intracellular purine nucleotide levels. Depletion of purines can inhibit mTORC1 activity, linking nucleotide availability to the control of protein synthesis and other anabolic processes.[3]
Visualizations
The following diagrams, generated using the DOT language, illustrate the core pathways and their regulation.
Caption: Core reactions of the guanine nucleotide salvage and catabolic pathways.
Caption: Experimental workflow for analyzing the guanine nucleotide salvage pathway.
Caption: Regulatory network of the guanine nucleotide salvage pathway.
Conclusion
The guanine nucleotide salvage pathway is a cornerstone of purine metabolism, essential for maintaining cellular function and viability. Its core enzymes, particularly HGPRT, represent attractive targets for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the pathway, from its fundamental biochemistry to practical experimental approaches. The provided data and protocols are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this critical metabolic network and the development of novel therapeutic strategies.
References
- 1. Structural determinants for substrate selectivity in guanine deaminase enzymes of the amidohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 5. Guanine deaminase - Wikipedia [en.wikipedia.org]
- 6. GMP synthase - Wikipedia [en.wikipedia.org]
- 7. Catalysis in human hypoxanthine-guanine phosphoribosyltransferase: Asp 137 acts as a general acid/base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotype-Phenotype Correlations in Lesch-Nyhan Disease: MOVING BEYOND THE GENE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical characterization of human GMP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Compartmentalization and regulation of GTP in control of cellular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanine deaminase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of absolute amounts of GDP and GTP bound to Ras in mammalian cells: comparison of parental and Ras-overproducing NIH 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 21. Characterization of Guanine Deaminase from Kluyveromyces marxianus and Its Industrial Application to Reduce Guanine Content in Beer [mdpi.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. Regulation of the salvage pathway of purine nucleotide synthesis by the oxidation state of NAD+ in rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5'-Guanylic Acid in RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Guanylic acid, or guanosine (B1672433) monophosphate (GMP), is a fundamental building block in the synthesis of ribonucleic acid (RNA). While not directly incorporated into the nascent RNA chain, it serves as the essential precursor to guanosine triphosphate (GTP), one of the four ribonucleoside triphosphates required by RNA polymerases. The cellular availability and metabolic conversion of GMP to GTP are tightly regulated processes that directly impact the rate and fidelity of transcription. This technical guide provides an in-depth exploration of the multifaceted role of this compound in RNA synthesis, detailing its conversion pathways, the kinetic parameters of key enzymes, its influence on transcriptional regulation, and relevant experimental methodologies for its study. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the intricate processes of RNA synthesis.
Introduction: The Centrality of Guanosine Nucleotides in Transcription
RNA synthesis, or transcription, is the fundamental process by which the genetic information encoded in DNA is transcribed into a complementary RNA molecule. This process is catalyzed by a family of enzymes known as RNA polymerases. The synthesis of an RNA strand requires a DNA template and a supply of the four ribonucleoside triphosphates (NTPs): adenosine (B11128) triphosphate (ATP), cytidine (B196190) triphosphate (CTP), uridine (B1682114) triphosphate (UTP), and guanosine triphosphate (GTP).
This compound (GMP) is a ribonucleotide composed of a guanine (B1146940) base, a ribose sugar, and a single phosphate (B84403) group.[1] While GMP itself is a monomeric unit of RNA, it must first be phosphorylated to its triphosphate form, GTP, to be utilized by RNA polymerase during transcription.[2][3] The cellular pools of GMP and GTP are therefore critical determinants of transcriptional activity. Furthermore, GTP plays a crucial role in the initiation of transcription and in the post-transcriptional modification of eukaryotic messenger RNA (mRNA) through the addition of a 5' cap.[4][5]
This guide will elucidate the biochemical journey of this compound from its synthesis to its ultimate incorporation into RNA as a guanosine monophosphate residue, highlighting key regulatory checkpoints and experimental approaches to investigate this vital pathway.
The Biochemical Conversion of GMP to GTP: Fueling the Transcriptional Machinery
The transformation of GMP into the transcription-ready GTP is a critical, energy-dependent process that occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway.
De Novo and Salvage Pathways for GTP Synthesis
-
De Novo Synthesis: This pathway synthesizes purines, including GMP, from simpler precursor molecules. The pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a branch point for the synthesis of both AMP and GMP. The conversion of IMP to GMP is a two-step process catalyzed by IMP dehydrogenase (IMPDH) and GMP synthetase (GMPS).[6][7]
-
Salvage Pathway: This pathway recycles purine (B94841) bases and nucleosides from the degradation of nucleic acids. Guanine can be directly converted to GMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6] This pathway is less energy-intensive than de novo synthesis.[2]
Once GMP is synthesized through either pathway, it undergoes two sequential phosphorylation steps to become GTP.
Enzymatic Phosphorylation of GMP
The conversion of GMP to GTP is catalyzed by two key enzymes:
-
Guanylate Kinase (GK): This enzyme catalyzes the first phosphorylation step, transferring a phosphate group from ATP to GMP to form guanosine diphosphate (B83284) (GDP) and adenosine diphosphate (ADP).[8]
-
Nucleoside Diphosphate Kinase (NDPK): This enzyme catalyzes the final step, transferring a phosphate group from ATP to GDP to generate GTP.
The overall reaction can be summarized as: GMP + 2 ATP → GTP + 2 ADP
dot
Figure 1: Overview of the De Novo and Salvage Pathways for GTP Synthesis.
Quantitative Data on Key Molecules and Reactions
The efficiency of RNA synthesis is intrinsically linked to the cellular concentrations of its precursors and the kinetic properties of the enzymes involved in their metabolism.
Cellular Concentrations of GMP and GTP
The intracellular concentrations of GMP and GTP can vary significantly depending on the cell type, metabolic state, and proliferation rate. Generally, GTP concentrations are maintained in the range of 0.1 to 1 mM in mammalian cells, while ATP concentrations are typically higher, ranging from 1 to 5 mM.[9] Cancer cells often exhibit elevated GTP levels to support their high proliferation rates.[7][9]
| Nucleotide | Typical Cellular Concentration (Mammalian Cells) | Concentration in Cancer Cells | Reference(s) |
| GMP | Lower than GTP, highly variable | Variable, often elevated flux towards GTP | [9] |
| GTP | 0.1 - 1.0 mM | Significantly elevated | [7][9] |
| ATP | 1.0 - 5.0 mM | Generally high | [9] |
Kinetic Parameters of Guanylate Kinase
Guanylate kinase is a key enzyme in the conversion of GMP to GDP. Its kinetic parameters have been characterized in various organisms.
| Organism | Substrate | Km (mM) | kcat (s-1) | Reference(s) |
| Yeast | MgATP | 0.20 | 394 | [10] |
| GMP | 0.091 | 394 | [10] | |
| MgADP | 0.017 | 90 (reverse) | [10] | |
| GDP | 0.097 | 90 (reverse) | [10] | |
| Brugia malayi | GMP | 0.030 | - | [11] |
| dGMP | 0.038 | - | [11] |
Kinetic Parameters of RNA Polymerase for GTP Incorporation
The affinity of RNA polymerase for its nucleotide substrates is a critical factor in the rate of transcription. Studies on T7 RNA polymerase and RNA polymerase I have provided insights into the kinetics of GTP incorporation.
| Enzyme | Substrate | K1/2 or Km (µM) | kmax or kcat (s-1) | Reference(s) |
| T7 RNA Polymerase | GTP (initiating) | Higher affinity for elongating GTP | - | [10] |
| RNA Polymerase I | GTP | Lower K1/2 than ATP | ~60 (average over several positions) | [3][12] |
The Role of GTP in Transcription
GTP plays several indispensable roles in the process of transcription, from the initiation of the RNA chain to its post-transcriptional modification.
GTP as a Building Block in RNA Elongation
During the elongation phase of transcription, RNA polymerase moves along the DNA template, reading the nucleotide sequence and catalyzing the formation of phosphodiester bonds between incoming ribonucleoside triphosphates. GTP is incorporated into the growing RNA chain opposite a cytosine residue in the DNA template. The energy for the formation of the phosphodiester bond is derived from the hydrolysis of the high-energy phosphate bonds in GTP.[3]
GTP in Transcription Initiation
For many promoters, transcription initiation begins with a purine, often GTP. In the case of T7 RNA polymerase, transcription initiation typically requires two GTP molecules.[10] One GTP serves as the initiating nucleotide at the +1 position, while the second GTP binds to the elongation site for the synthesis of the first phosphodiester bond.[10]
The 5' Cap: A GTP-Derived Structure in Eukaryotic mRNA
In eukaryotes, nascent pre-mRNA transcripts undergo a series of modifications, including the addition of a 5' cap. This cap structure consists of a 7-methylguanosine (B147621) (m7G) residue linked to the first nucleotide of the RNA chain via an unusual 5'-5' triphosphate linkage.[4][5] The formation of the 5' cap is a multi-step enzymatic process that utilizes GTP as a substrate. The 5' cap is crucial for mRNA stability, efficient splicing, nuclear export, and translation initiation.[9]
dot
Figure 2: Eukaryotic mRNA 5' Capping Pathway.
Allosteric Regulation of RNA Polymerase
The activity of RNA polymerase can be allosterically regulated by various molecules, including nucleotides and their derivatives. This regulation provides a mechanism for the cell to modulate transcription in response to changing metabolic conditions.
Regulation by (p)ppGpp
In bacteria, the alarmone guanosine tetraphosphate (B8577671) (ppGpp) and pentaphosphate (pppGpp), collectively known as (p)ppGpp, play a crucial role in the stringent response to nutrient starvation. (p)ppGpp can directly bind to RNA polymerase at a site distinct from the active site, allosterically modulating its activity.[13][14][15] This interaction can either inhibit or activate the transcription of specific genes, allowing the cell to redirect resources towards survival.
Regulation by Nascent RNA Hairpins
The structure of the nascent RNA transcript itself can also allosterically regulate RNA polymerase. The formation of a hairpin structure in the RNA exit channel can interact with a specific domain of the polymerase, leading to a pause in transcription.[5] This pausing can be important for coordinating transcription with other processes, such as translation or RNA processing.
dot
Figure 3: Allosteric Regulation of RNA Polymerase.
Experimental Protocols
A variety of experimental techniques are available to study the role of this compound and its derivatives in RNA synthesis.
In Vitro Transcription Assay
This assay measures the synthesis of RNA from a DNA template in a cell-free system.
Materials:
-
Linearized DNA template containing a promoter (e.g., T7 promoter)
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 100 mM MgCl₂, 10 mM DTT, 50% glycerol)
-
10 mM ATP, CTP, GTP, UTP solutions
-
[α-³²P]UTP (radiolabeled)
-
RNase inhibitor
-
RNA gel loading buffer (e.g., 95% formamide, 0.05% bromophenol blue)
Procedure:
-
Assemble the transcription reaction on ice:
-
5 µL 10x Transcription Buffer
-
1 µg linearized DNA template
-
1 µL 10 mM ATP, CTP, GTP each
-
0.5 µL 10 mM UTP
-
1 µL [α-³²P]UTP
-
1 µL RNase inhibitor
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of RNA gel loading buffer.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography.
Quantification of Intracellular Nucleotide Pools by HPLC
High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying intracellular nucleotides.
Materials:
-
Cell culture
-
Cold acidic extraction buffer (e.g., 60% methanol, 0.1 N formic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase or HILIC)
-
Mobile phase buffers (e.g., ammonium (B1175870) acetate, acetonitrile)
-
Nucleotide standards (GMP, GDP, GTP, etc.)
Procedure:
-
Rapidly harvest and quench cells to halt metabolic activity.
-
Extract nucleotides by adding cold acidic extraction buffer and incubating on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Filter the supernatant to remove any remaining particulates.
-
Inject the sample onto the HPLC column.
-
Elute the nucleotides using an appropriate gradient of mobile phase buffers.
-
Detect the nucleotides by UV absorbance (typically at 254 nm).
-
Quantify the nucleotide concentrations by comparing the peak areas to those of known standards.[16][17][18]
Site-Directed Mutagenesis of RNA Polymerase
This technique is used to introduce specific mutations into the gene encoding RNA polymerase to study the function of particular amino acid residues, such as those in putative allosteric sites.
Materials:
-
Plasmid DNA containing the RNA polymerase gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Phusion)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize complementary mutagenic primers that anneal to the target site on opposite strands of the plasmid.
-
Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.
-
Digest the parental, methylated template DNA with DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select for transformed cells and screen for the desired mutation by DNA sequencing.[6][17][18][19][20][21][22][23][24]
Conclusion and Future Directions
This compound is a cornerstone of RNA synthesis, serving as the essential precursor for the incorporation of guanosine into the growing RNA chain and for the critical 5' capping of eukaryotic mRNAs. The intricate pathways that govern its synthesis and conversion to GTP, along with the allosteric regulation of RNA polymerase by guanine nucleotides and other factors, highlight the complex and tightly controlled nature of transcription.
For researchers and drug development professionals, a thorough understanding of these processes is paramount. Targeting the enzymes involved in GMP and GTP biosynthesis, such as IMPDH and guanylate kinase, presents a promising avenue for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases where rapidly proliferating cells and pathogens have a high demand for nucleotide precursors.
Future research will likely focus on further elucidating the complex interplay between nucleotide metabolism and transcriptional regulation, uncovering novel allosteric regulatory mechanisms, and developing more sophisticated tools for the real-time monitoring of these processes within living cells. Such advancements will undoubtedly pave the way for the rational design of new therapeutic strategies that selectively modulate RNA synthesis for the treatment of a wide range of human diseases.
References
- 1. [PDF] Kinetic analysis of T7 RNA polymerase-promoter interactions with small synthetic promoters. | Semantic Scholar [semanticscholar.org]
- 2. RNA polymerase I from higher plants. Evidence for allosteric regulation and interaction with a nuclear phosphatase activity controlled NTP pool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Allosteric control of RNA polymerase by a site that contacts nascent RNA hairpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioinnovatise.com [bioinnovatise.com]
- 7. Regulation of local GTP availability controls RAC1 activity and cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic mechanism of GTP binding and RNA synthesis during transcription initiation by bacteriophage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transient-state kinetic analysis of multi-nucleotide addition catalyzed by RNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 18. protocols.io [protocols.io]
- 19. assaygenie.com [assaygenie.com]
- 20. static.igem.org [static.igem.org]
- 21. A simple method for site-directed mutagenesis using the polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Site-Directed Mutagenesis [protocols.io]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
The Conversion of 5'-Guanylic Acid to Guanosine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of 5'-guanylic acid (GMP) to guanosine (B1672433) triphosphate (GTP), a critical pathway for cellular function and a target of significant interest in drug development. This document details the core biochemical steps, regulatory mechanisms, and provides in-depth experimental protocols for the study of this pathway.
Introduction
Guanosine triphosphate (GTP) is an essential purine (B94841) nucleotide involved in a vast array of cellular processes, including RNA and DNA synthesis, signal transduction via G-proteins, protein synthesis, and microtubule dynamics.[1][2] The intracellular pool of GTP is maintained through both de novo synthesis and salvage pathways, with the phosphorylation of this compound (GMP) representing a key convergence point. Understanding the kinetics and regulation of the enzymes that catalyze the sequential phosphorylation of GMP to guanosine diphosphate (B83284) (GDP) and subsequently to GTP is paramount for researchers in cellular biology and for professionals engaged in the development of therapeutics targeting nucleotide metabolism. Dysregulation of GTP biosynthesis is implicated in various pathologies, including cancer and viral infections, making the enzymes in this pathway attractive targets for therapeutic intervention.[1][3]
The Core Biosynthetic Pathway: From GMP to GTP
The conversion of GMP to GTP is a two-step phosphorylation cascade catalyzed by two key enzymes: Guanylate Kinase (GUK) and Nucleoside Diphosphate Kinase (NDPK).
Step 1: Phosphorylation of GMP to GDP by Guanylate Kinase (GUK)
Guanylate kinase (EC 2.7.4.8), also known as GMP kinase, catalyzes the first committed step in the conversion of GMP to GTP.[4][5] This enzyme facilitates the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to GMP, yielding guanosine diphosphate (GDP) and adenosine diphosphate (ADP).[4][5]
Reaction: GMP + ATP ⇌ GDP + ADP
GUK is essential for recycling GMP and, indirectly, cGMP.[4][5] The enzyme is a member of the NMP (nucleoside monophosphate) kinase family and typically consists of three dynamic domains: a CORE domain, an NMP-binding domain, and a LID domain which undergoes conformational changes upon substrate binding.[4]
Step 2: Phosphorylation of GDP to GTP by Nucleoside Diphosphate Kinase (NDPK)
Nucleoside diphosphate kinase (EC 2.7.4.6), also referred to as NME or NDPK, is responsible for the final phosphorylation step, converting GDP to GTP.[1][6] NDPKs are generally non-specific regarding the base of the nucleoside diphosphate and can utilize various nucleoside triphosphates as phosphate donors, although ATP is the most common.[6][7]
Reaction: GDP + ATP ⇌ GTP + ADP
NDPKs employ a ping-pong mechanism, involving a high-energy phosphohistidine (B1677714) intermediate.[6][7][8] The enzyme first transfers the terminal phosphate from the donor (e.g., ATP) to a catalytic histidine residue, releasing the diphosphate product (e.g., ADP). The phosphorylated enzyme then transfers this phosphate to the acceptor nucleoside diphosphate (GDP) to form the final triphosphate product (GTP).[6][7]
Signaling Pathway and Regulation
The biosynthesis of GTP is tightly regulated to meet cellular demands. The enzymes involved in the de novo and salvage pathways that produce GMP, as well as the subsequent phosphorylation steps, are subject to complex regulatory mechanisms. In many bacteria, for instance, guanylate kinase is allosterically inhibited by the alarmone (p)ppGpp, which accumulates during periods of nutritional stress.[9][10] This inhibition serves to downregulate GTP synthesis when cellular resources are scarce.[9] In eukaryotes, the expression and activity of GTP biosynthetic enzymes are often upregulated in proliferating cells, such as cancer cells, to support the increased demand for nucleic acid synthesis and other GTP-dependent processes.[1][3]
Recent studies have also highlighted the spatial regulation of GTP synthesis. Key enzymes in the pathway, including IMPDH2, GMPS, GUK1, and NME1, have been shown to co-localize at the leading edge of migrating cells, suggesting the formation of a metabolic compartment for localized GTP production to support cell motility.[1][11]
References
- 1. Compartmentalization and regulation of GTP in control of cellular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Regulation of GTP biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prospecbio.com [prospecbio.com]
- 5. Guanylate kinase - Proteopedia, life in 3D [proteopedia.org]
- 6. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. scilit.com [scilit.com]
- 9. Molecular mechanism and evolution of guanylate kinase regulation by (p)ppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism and evolution of guanylate kinase regulation by (p)ppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. from GMP to GTP [flipper.diff.org]
The Central Role of Guanylate Kinase in GMP Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Guanylate kinase (GK), also known as GMP kinase or GUK1, stands as a pivotal enzyme in cellular nucleotide metabolism. It governs the phosphorylation of guanosine (B1672433) monophosphate (GMP) to guanosine diphosphate (B83284) (GDP), a critical step in the biosynthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). These nucleotides are fundamental for a myriad of cellular processes, including DNA and RNA synthesis, protein biosynthesis, and signal transduction via GTP-binding proteins. This technical guide provides an in-depth exploration of the function of guanylate kinase in GMP metabolism, its regulation, and its significance as a therapeutic target.
Core Function and Catalytic Mechanism
Guanylate kinase catalyzes the reversible transfer of a phosphoryl group from adenosine (B11128) triphosphate (ATP) to GMP, yielding ADP and GDP.[1][2] This reaction can be represented as:
ATP + GMP ⇌ ADP + GDP [1]
The enzyme is a member of the nucleoside monophosphate (NMP) kinase family, characterized by a conserved three-dimensional structure comprising a CORE domain, a GMP-binding (NMP-binding) domain, and a LID domain.[3][4] The binding of substrates induces significant conformational changes, a process known as induced fit, which brings the substrates into the proper orientation for catalysis.[4] Specifically, GMP binding triggers the closure of the GMP-binding domain, which in turn facilitates the binding of ATP and the subsequent phosphoryl transfer.[4]
The reaction follows a sequential mechanism.[5] The catalytic process is largely controlled by the chemical step of phosphoryl transfer.[5]
Quantitative Analysis of Guanylate Kinase Activity
The enzymatic activity of guanylate kinase is characterized by its kinetic parameters, which can vary between species and under different experimental conditions. A summary of key quantitative data is presented below.
Kinetic Parameters
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human (hGMPK) | GMP | 20.7 | 58.5 | 2.8 x 10⁶ | [6] |
| Yeast | MgATP | 200 | 394 | 1.97 x 10⁶ | [5] |
| GMP | 91 | 394 | 4.33 x 10⁶ | [5] | |
| MgADP | 17 | 90 | 5.29 x 10⁶ | [5] | |
| GDP | 97 | 90 | 0.93 x 10⁶ | [5] | |
| E. coli | GMP | - | - | - | [7] |
Note: Kinetic parameters for E. coli guanylate kinase show cooperative binding for GMP, and thus, a simple Km value is not reported.[7]
Substrate and Product Binding Affinities
The dissociation constant (Kd) is a measure of the affinity of the enzyme for its substrates and products.
| Enzyme Source | Ligand | Dissociation Constant (Kd) (mM) | Reference |
| Yeast | MgATP | 0.090 | [5] |
| ATP | 0.18 | [5] | |
| GMP | 0.029 | [5] | |
| MgADP | 0.084 | [5] | |
| GDP | 0.12 | [5] |
Inhibition Constants
The inhibition constant (Ki) quantifies the potency of an inhibitor. The alarmone (p)ppGpp is a known competitive inhibitor of bacterial guanylate kinase.
| Enzyme Source | Inhibitor | Ki (µM) | Mode of Inhibition | Reference |
| S. aureus | ppGpp | 13.1 ± 1.5 | Competitive with GMP | [8] |
| pppGpp | 11.2 ± 1.2 | Competitive with GMP | [8] | |
| B. subtilis | pppGpp | 13 | Competitive with GMP | [9] |
Role in GMP Metabolism and Signaling Pathways
Guanylate kinase is strategically positioned at the junction of the de novo and salvage pathways of purine (B94841) biosynthesis, making it the sole enzyme responsible for cellular GDP production.[3]
Purine Metabolism Pathways
The de novo pathway synthesizes purines from simple precursors, while the salvage pathway recycles purine bases from the degradation of nucleic acids. Both pathways converge on the production of GMP, which is then phosphorylated by guanylate kinase to enter the guanine (B1146940) nucleotide pool.
Regulation of Guanylate Kinase Activity
The activity of guanylate kinase is subject to regulation, ensuring a balanced supply of guanine nucleotides. In many bacteria, guanylate kinase is allosterically inhibited by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), which accumulate during nutritional stress.[2][8] These molecules act as competitive inhibitors with respect to GMP, binding to the active site and preventing the conversion of GMP to GDP.[8] This regulatory mechanism serves to curtail GTP biosynthesis during periods of starvation.[8]
References
- 1. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 2. prospecbio.com [prospecbio.com]
- 3. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and thermodynamic characterizations of yeast guanylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Guanylate kinase of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism and evolution of guanylate kinase regulation by (p)ppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity in Guanosine 3′,5′-Bisdiphosphate (ppGpp) Sensitivity among Guanylate Kinases of Bacteria and Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of a Nucleotide: An In-depth Technical Guide to Intracellular and Extracellular 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal purine (B94841) nucleotide essential for a myriad of fundamental biological processes.[1][2] While its intracellular roles as a building block for nucleic acids and a precursor for the energy-carrying molecule guanosine triphosphate (GTP) are well-established, the functions of extracellular GMP are emerging as a significant area of research, revealing a complex signaling paradigm.[3][4] This technical guide provides a comprehensive overview of the distinct roles of intracellular and extracellular GMP, detailing their respective signaling pathways, methods for their quantification, and their implications for drug development.
Intracellular this compound: The Master Regulator Within
Within the cell, this compound is a cornerstone of cellular metabolism and function. It is a fundamental component of RNA and serves as the direct precursor for the synthesis of GTP, a critical molecule for cellular energy transfer, signal transduction, and the synthesis of proteins and DNA.[3][4]
Core Intracellular Functions and Pathways
The intracellular pool of GMP is tightly regulated and is integral to several key pathways:
-
De Novo and Salvage Synthesis: GMP is synthesized through two primary pathways: the de novo pathway, which builds the purine ring from simpler molecules, and the salvage pathway, which recycles guanine (B1146940) and guanosine.[3]
-
GTP Synthesis: GMP is sequentially phosphorylated to guanosine diphosphate (B83284) (GDP) and then to GTP by guanylate kinase and nucleoside diphosphate kinase, respectively.[3] GTP is a vital energy source and a key signaling molecule, particularly in G-protein coupled receptor (GPCR) signaling.
-
RNA Synthesis: As a ribonucleotide, GMP is a fundamental monomeric unit incorporated into RNA chains during transcription.[5]
Intracellular GMP Metabolism and Function
Caption: Intracellular GMP metabolism and its central role.
Extracellular this compound: A Subtle Neuromodulator
Once considered primarily an intracellular metabolite, extracellular GMP is now recognized as an active signaling molecule, particularly within the nervous system. Its effects are largely intertwined with the broader purinergic signaling network, which involves nucleotides like ATP and adenosine.
Key Extracellular Roles and Signaling Cascades
The primary mechanism of action for extracellular GMP involves its enzymatic conversion to guanosine by ecto-5'-nucleotidase (also known as CD73).[6][7] Guanosine then acts on various receptors to elicit its effects. However, there is also evidence for direct actions of GMP.
-
Conversion to Guanosine: The neuroprotective and neuromodulatory effects of extracellular GMP are predominantly mediated through its hydrolysis to guanosine.[1][2][8][9] Guanosine has been shown to modulate glutamate (B1630785) uptake and protect against excitotoxicity.[9]
-
Direct Receptor Interaction: Extracellular GMP can act as a weak agonist at ionotropic glutamate receptors (iGluRs), contributing to the modulation of glutamatergic neurotransmission.[10][11] At high concentrations, however, it can induce cell death through iGluR activation and inhibition of glutamate uptake.[12] There is ongoing research to identify specific receptors for which GMP may be a primary ligand.[13][14][15]
Extracellular GMP Signaling Pathways
Caption: Extracellular GMP's primary signaling mechanisms.
Quantitative Data
Precise physiological concentrations of intracellular and extracellular GMP can vary depending on the cell type, tissue, and metabolic state. The following table summarizes available data and typical experimental concentrations.
| Compartment | Molecule | Reported Concentration | Species/System | Reference |
| Extracellular | Cyclic GMP (cGMP) | 1.2-1.7 pmol/mL (plasma) | Human | [16] |
| Extracellular | Cyclic GMP (cGMP) | Healthy controls: 2.7 ± 0.4 pmol/mL (plasma) | Human | [4] |
| Extracellular | Cyclic GMP (cGMP) | Healthy controls: 1.77 ± 0.18 pmol/mL (plasma) | Human | [17] |
| Experimental | This compound (GMP) | 50-500 μM (applied to hepatocytes) | Oncorhynchus mykiss | [11] |
| Experimental | This compound (GMP) | 5 mM (induced cell death in hippocampal slices) | Rat | [12] |
Note: Data on the physiological concentrations of this compound (GMP) is limited. The provided cGMP concentrations are for a related but distinct molecule and are included for context within purinergic signaling. Experimental concentrations indicate the levels at which biological effects have been observed in vitro.
Experimental Protocols
Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the quantification of GMP in cell culture supernatants and cell lysates.
1. Sample Preparation
-
Extracellular (Cell Culture Supernatant):
-
Collect cell culture medium.
-
Centrifuge at 300 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cell debris.
-
To deproteinize, add two volumes of ice-cold acetonitrile (B52724) to the supernatant.[1]
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.[1]
-
Transfer the supernatant to a new tube and dilute 100-fold with water containing 0.1% acetic acid.[1]
-
-
Intracellular (Cell Lysate):
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.[7]
-
Lyse the cell pellet by resuspending in 100 µL of ice-cold 65% methanol (B129727) per 1 x 10^6 cells.[7]
-
Vortex vigorously for 2 minutes.[7]
-
Incubate at 95°C for 3 minutes, then chill on ice for 1 minute.[7]
-
Centrifuge at 14,000 x g for 3 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube for analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column is commonly used for nucleotide separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for GMP. The specific precursor and product ion transitions for GMP should be optimized for the instrument used.
-
Quantification: Generate a standard curve using known concentrations of a GMP standard to quantify the amount of GMP in the samples.
Workflow for GMP Quantification
Caption: A simplified workflow for GMP quantification.
Conclusion and Future Directions
The distinction between intracellular and extracellular this compound reveals a nucleotide with a dual personality. Intracellularly, it is a fundamental component of cellular machinery, essential for life's most basic processes. Extracellularly, it acts as a subtle but important signaling molecule, primarily through its conversion to guanosine, influencing neuronal function and protection.
For researchers and drug development professionals, understanding this dichotomy is crucial. Targeting intracellular GMP synthesis pathways has implications for cancer and viral therapies, while modulating extracellular GMP and its downstream effectors presents opportunities for treating neurological disorders. Future research should focus on elucidating the precise physiological concentrations of GMP in different tissues, identifying specific receptors that may directly bind extracellular GMP, and further exploring the therapeutic potential of targeting both the intracellular and extracellular actions of this versatile nucleotide.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. eATP sensing by the purinergic receptor PA2072 for allosteric modulation in intracellular c-di-GMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations of cyclic 3', 5'-guanosine monophosphate in patients with cirrhosis: relationship with atrial natriuretic peptide and haemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release of cyclic guanosine monophosphate evaluated as a diagnostic tool in cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Signal transduction events induced by extracellular guanosine 5′triphosphate in excitable cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying ligands at orphan GPCRs: current status using structure‐based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5'-GMP | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Orphan G protein-coupled receptors: the ongoing search for a home - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5'-GMP | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. youtube.com [youtube.com]
5'-Guanylic Acid in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid (5'-GMP), a purine (B94841) nucleotide, has traditionally been viewed as an intracellular building block for nucleic acids and a key component of the cGMP signaling pathway. However, emerging evidence has illuminated its role as an extracellular signaling molecule within the broader purinergic system. This technical guide provides an in-depth exploration of the multifaceted role of 5'-GMP in purinergic and related signaling pathways, offering a comprehensive resource for researchers and professionals in drug development. While not a classical high-affinity ligand for purinergic receptors, 5'-GMP exerts its influence through its metabolic conversion to guanosine (B1672433) and via direct interactions with other receptor systems, particularly at higher concentrations.
Metabolic Pathways of this compound
Extracellular 5'-GMP is primarily generated from the hydrolysis of guanosine triphosphate (GTP) and guanosine diphosphate (B83284) (GDP) by ectonucleotidases. Once formed, 5'-GMP can be further metabolized to the nucleoside guanosine by ecto-5'-nucleotidase. Guanosine is a critical signaling molecule in its own right, with demonstrated neuroprotective and neuromodulatory effects.[1][2][3] The metabolic cascade of guanine-based purines is a key aspect of their signaling function.
Caption: Extracellular metabolism of guanine (B1146940) nucleotides.
5'-GMP and Purinergic Receptors: A Low-Affinity Interaction
Current research indicates that 5'-GMP is not a potent agonist for the major families of purinergic receptors (P1, P2X, and P2Y) in the same manner as adenosine (B11128), ATP, or ADP. The lack of significant, high-affinity binding data (Kd, Ki) or potency values (EC50, IC50) in the scientific literature suggests a low-affinity interaction. This implies that direct activation of these receptors by 5'-GMP is unlikely to be a primary signaling mechanism under physiological conditions where its concentration is typically low.
Non-Purinergic Signaling of this compound: The Glutamatergic System
A significant body of evidence points to the interaction of 5'-GMP with the glutamatergic system, particularly at high micromolar to millimolar concentrations.
Key Findings:
-
Activation of Ionotropic Glutamate (B1630785) Receptors: High concentrations of extracellular 5'-GMP (e.g., 5 mM) have been shown to induce cell death in rat hippocampal slices.[4] This neurotoxic effect is mediated by the activation of ionotropic glutamate receptors, specifically the AMPA and NMDA receptors.[4]
-
Inhibition of Glutamate Uptake: The same study demonstrated that 5'-GMP can inhibit the uptake of glutamate into hippocampal slices, leading to an increase in extracellular glutamate concentration and subsequent excitotoxicity.[4]
-
Independence from Purinergic Receptors: Notably, these effects of high-concentration 5'-GMP were not blocked by P1 purinergic receptor antagonists, indicating a signaling pathway independent of classical purinergic receptors.[4]
-
Synergy with Glutamate in Taste Perception: In taste receptor cells, 5'-GMP elicits responses similar to those of glutamate and can act synergistically with it, suggesting that while they may activate different receptors, their signaling pathways converge.[5]
Caption: High-concentration 5'-GMP signaling via the glutamatergic system.
Signaling Pathways of Guanosine, the Metabolite of 5'-GMP
As the primary metabolite of extracellular 5'-GMP, guanosine possesses its own distinct signaling profile. The effects of guanosine are not blocked by nucleoside transport inhibitors, pointing towards a membrane receptor-mediated mechanism, which may involve adenosine receptors or a putative guanosine-specific receptor.[2][6]
Key Downstream Pathways Activated by Guanosine:
-
cAMP Pathway: Guanosine has been shown to increase intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes.[6]
-
PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling cascade, crucial for cell survival and proliferation, is activated by guanosine.[2][6]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which regulates cell growth and differentiation, is another downstream target of guanosine signaling.[2][6]
Caption: Downstream signaling pathways of guanosine.
Relationship with the Cyclic GMP (cGMP) Pathway
Intracellularly, 5'-GMP is a key component of the cyclic GMP (cGMP) signaling pathway. cGMP is synthesized from GTP by guanylate cyclase and is subsequently hydrolyzed to 5'-GMP by phosphodiesterases (PDEs).[7][8] This positions 5'-GMP as a degradation product of cGMP. While extracellular 5'-GMP is not a direct activator of intracellular guanylate cyclase, its metabolic relationship with the cGMP pathway is significant. The downstream effects of cGMP are mediated by cGMP-dependent protein kinase (PKG), cGMP-gated ion channels, and cGMP-regulated PDEs.[7][9][10][11]
Quantitative Data
As of the current literature, there is a notable absence of specific, high-affinity binding and potency data for this compound at canonical purinergic receptors. The available evidence suggests that its direct effects are observed at concentrations in the micromolar to millimolar range, often involving non-purinergic receptor systems.
| Ligand | Receptor/Target | Parameter | Value | Reference |
| 5'-GMP | AMPA/NMDA Receptors | Effective Concentration | ~5 mM (for neurotoxicity) | [4] |
| 5'-GMP | Glutamate Uptake | Effective Concentration | ~5 mM (for inhibition) | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for P2Y Receptors (Adapted for 5'-GMP)
This protocol is designed to determine the binding affinity of 5'-GMP for a specific P2Y receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.
Materials:
-
Cell membranes expressing the human P2Y receptor of interest.
-
Radiolabeled antagonist (e.g., [³H]MRS2500 for P2Y1).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of unlabeled 5'-GMP.
-
In a microplate, combine the cell membranes, radiolabeled antagonist (at a concentration near its Kd), and varying concentrations of 5'-GMP.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled antagonist).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding and determine the Ki value for 5'-GMP using competitive binding analysis software.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the ability of 5'-GMP to induce an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Materials:
-
Cells expressing the receptor of interest (e.g., a Gq-coupled P2Y receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound.
Procedure:
-
Culture cells to an appropriate confluency in a multi-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add varying concentrations of 5'-GMP to the wells.
-
Immediately measure the change in fluorescence over time.
-
Calculate the EC50 value from the concentration-response curve.
Protocol 3: Guanylate Cyclase Activity Assay (Spectrophotometric)
This assay measures the activity of guanylate cyclase by quantifying the production of pyrophosphate, a byproduct of cGMP synthesis from GTP.
Materials:
-
Purified soluble guanylate cyclase (sGC) or cell lysates containing sGC.
-
GTP solution.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT).
-
Pyrophosphate detection reagent.
-
This compound (as a potential modulator).
Procedure:
-
Prepare a reaction mixture containing the sGC, reaction buffer, and GTP.
-
To test for modulatory effects, include varying concentrations of 5'-GMP in the reaction mixture.
-
Initiate the reaction and incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the pyrophosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
Calculate the amount of pyrophosphate produced and determine the guanylate cyclase activity.
Conclusion
This compound occupies a unique and complex position in the landscape of purinergic signaling. While it does not appear to be a potent, direct agonist for the well-characterized P1 and P2 purinergic receptors, its extracellular presence is far from inert. The biological effects of 5'-GMP are largely dictated by its concentration and its metabolic conversion to guanosine. At lower, more physiological concentrations, its primary role is likely as a precursor to the signaling nucleoside guanosine, which in turn modulates cellular activity through adenosine receptors and potentially its own specific receptor, activating downstream pathways such as the cAMP, PI3K/Akt, and MAPK/ERK cascades.
Conversely, at higher, potentially pathophysiological concentrations, 5'-GMP can directly engage non-purinergic signaling pathways, most notably by activating ionotropic glutamate receptors and inhibiting glutamate uptake, leading to excitotoxicity. This dual nature of 5'-GMP signaling highlights the intricate and context-dependent nature of the purinergic system and its crosstalk with other major neurotransmitter systems. For drug development professionals, understanding these multifaceted actions of 5'-GMP is crucial for identifying novel therapeutic targets and for predicting the potential off-target effects of drugs that modulate purine metabolism and signaling. Future research should focus on elucidating the specific molecular targets of guanosine and further characterizing the non-purinergic effects of 5'-GMP to fully harness the therapeutic potential of this intriguing nucleotide.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amnesic effect of GMP depends on its conversion to guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanosine-5'-monophosphate induces cell death in rat hippocampal slices via ionotropic glutamate receptors activation and glutamate uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Responses to di-sodium guanosine 5'-monophosphate and monosodium L-glutamate in taste receptor cells of rat fungiform papillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 10. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Blueprint: An In-depth Guide to the Early Structural Elucidation of Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research that led to the determination of the structure of guanylic acid. It delves into the pivotal experiments, quantitative analyses, and logical deductions of early 20th-century biochemists, offering a detailed perspective for contemporary researchers in drug development and the life sciences.
Introduction: The Quest for the Chemical Basis of Life
In the nascent field of biochemistry at the turn of the 20th century, a dedicated group of scientists sought to understand the chemical composition of "nuclein," a substance first isolated from the nuclei of cells by Friedrich Miescher in 1869. This quest to decipher the molecular architecture of life's fundamental components led to the isolation and characterization of nucleic acids and their constituent units. Among these pioneers, Phoebus Levene emerged as a central figure, and his meticulous work on yeast nucleic acid was instrumental in establishing the structure of its components, including guanylic acid. This guide reconstructs the key experimental pathways and analytical data that formed the bedrock of our modern understanding of this essential nucleotide.
Foundational Discoveries: Identifying the Core Components
The initial approach to understanding guanylic acid's structure was to break it down into its fundamental chemical constituents. Through a series of carefully controlled hydrolysis experiments, researchers established that guanylic acid was a composite molecule.
The Three Pillars: Guanine (B1146940), Ribose, and Phosphoric Acid
Early 20th-century chemists, most notably Phoebus Levene and his colleagues, subjected guanylic acid, isolated from yeast nucleic acid, to various hydrolytic conditions to cleave its internal bonds.[1][2] This degradative analysis consistently yielded three core components:
-
A Purine Base: Identified as guanine . The structure of guanine itself had been previously determined by the work of Emil Fischer between 1882 and 1906.
-
A Pentose Sugar: Levene and Walter Jacobs identified this five-carbon sugar as D-ribose in 1909.[2]
-
Phosphoric Acid: The presence of this acidic component was evident from the overall acidic nature of guanylic acid and its behavior during chemical analysis.
This fundamental discovery established that guanylic acid was a nucleotide, a term coined by Levene to describe this tripartite structure of a base, a sugar, and a phosphate (B84403) group.[1][2]
Quantitative Analysis: Deciphering the Molecular Formula
To move from a qualitative understanding of the components to a precise molecular structure, early researchers relied on quantitative analytical techniques, primarily elemental analysis through combustion. By burning a known mass of purified guanylic acid and measuring the resulting amounts of carbon dioxide, water, and nitrogen gas, they could determine the empirical formula.
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage in Guanylic Acid |
| Carbon | C | 12.01 | 120.10 | 33.06% |
| Hydrogen | H | 1.01 | 14.14 | 3.89% |
| Nitrogen | N | 14.01 | 70.05 | 19.29% |
| Oxygen | O | 16.00 | 128.00 | 35.24% |
| Phosphorus | P | 30.97 | 30.97 | 8.53% |
| Table 1: Elemental Composition of Guanylic Acid (C₁₀H₁₄N₅O₈P) |
Further quantitative work involved the careful hydrolysis of a known quantity of guanylic acid, followed by the isolation and quantification of each component. These experiments confirmed that guanine, ribose, and phosphoric acid were present in equimolar amounts, supporting a 1:1:1 stoichiometry within the nucleotide structure.
Key Experimental Protocols
The structural elucidation of guanylic acid relied on a series of meticulous experimental procedures. The following sections detail the methodologies employed in this early research.
Isolation and Purification of Guanylic Acid from Yeast Nucleic Acid
-
Initial Hydrolysis: Yeast nucleic acid was subjected to a mild alkaline hydrolysis, often using ammonia (B1221849), which selectively cleaved the phosphodiester bonds linking the nucleotides.
-
Precipitation: The resulting mixture of nucleotides was then treated with a solution of a heavy metal salt, such as lead acetate. This would precipitate the nucleotides, including guanylic acid, separating them from other components.
-
Decomposition of the Lead Salt: The lead-nucleotide precipitate was suspended in water, and hydrogen sulfide (B99878) gas was bubbled through the suspension. This resulted in the formation of insoluble lead sulfide, releasing the free nucleotides into the solution.
-
Fractional Crystallization: The solution containing the mixture of nucleotides was then concentrated, and through a process of fractional crystallization, the different nucleotides were separated based on their varying solubilities. Guanylic acid, being one of the less soluble components, could be isolated in a crystalline form.
Hydrolysis of Guanylic Acid for Component Analysis
Objective: To break down purified guanylic acid into its constituent components (guanine, ribose, and phosphoric acid) for identification and quantification.
Protocol for Acid Hydrolysis:
-
Sample Preparation: A precisely weighed sample of purified crystalline guanylic acid was placed in a sealed glass tube.
-
Acid Digestion: A solution of dilute sulfuric acid (e.g., 5-10% H₂SO₄) was added to the tube.
-
Heating: The sealed tube was heated in a water bath at 100°C for a specified period (typically several hours) to ensure complete hydrolysis of the glycosidic and phosphate ester bonds.
-
Separation of Guanine: Upon cooling, the solution was neutralized with a base, such as barium hydroxide (B78521). This caused the sparingly soluble guanine to precipitate out of the solution. The precipitate was collected by filtration, washed, dried, and weighed.
-
Separation of Phosphoric Acid: The filtrate from the previous step contained the ribose and the phosphate group. Barium phosphate, being insoluble, was precipitated by the addition of barium hydroxide and collected.
-
Isolation of Ribose: The remaining solution, now free of guanine and phosphate, contained the ribose sugar. This solution could be further processed to isolate and characterize the sugar.
Protocol for Ammonia Hydrolysis (as described by Levene, 1919): [1][2][3][4]
-
Reaction Setup: A solution of yeast nucleic acid was heated with aqueous ammonia under pressure.
-
Cleavage: This procedure was found to selectively cleave the phosphodiester linkages while leaving the nucleosides (base-sugar units) largely intact.
-
Isolation: This method was crucial for isolating the individual nucleotides, including guanylic acid, for further study.
Visualizing the Path to Structure Determination
The process of determining the structure of guanylic acid was a logical progression from identifying its components to understanding their arrangement. The following diagrams illustrate this workflow and the key relationships.
Caption: Experimental workflow for the structural elucidation of guanylic acid.
Determining the Linkage Points
Once the 1:1:1 ratio of the components was established, the critical task was to determine how they were connected. Levene's work was paramount in establishing the phosphate-sugar-base order of linkage.[2]
-
Glycosidic Bond: Through careful degradation studies, it was determined that the guanine base was attached to the 1' carbon of the ribose sugar. This type of bond between a sugar and a nitrogenous base is known as a glycosidic bond.
-
Phosphate Ester Bond: The phosphoric acid was found to be attached to the 5' carbon of the ribose sugar through an ester linkage.
This led to the final proposed structure of guanylic acid (guanosine monophosphate), which has been confirmed by all subsequent research.
Caption: Logical flow from component identification to the final structure.
Conclusion
The early research into the structure of guanylic acid stands as a testament to the power of systematic chemical analysis. Through the application of hydrolysis, purification, and quantitative elemental analysis, pioneers like Phoebus Levene were able to piece together the fundamental structure of this vital nucleotide. They correctly identified its three components—guanine, ribose, and phosphoric acid—and determined their precise arrangement. This foundational work not only unveiled the structure of a key component of RNA but also established the very concept of the nucleotide as the basic building block of nucleic acids, paving the way for the revolutionary discoveries in molecular biology and genetics that would follow.
References
Guanylic Acid's Role in Cellular Energy Metabolism: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine (B1672433) monophosphate (GMP), or guanylic acid, and its phosphorylated derivatives—guanosine diphosphate (B83284) (GDP), guanosine triphosphate (GTP), and cyclic guanosine monophosphate (cGMP)—are pivotal molecules in cellular bioenergetics and signaling. Beyond its fundamental role as a building block for RNA, the guanylate family is deeply integrated into core metabolic processes. GTP serves as a direct energy currency in the tricarboxylic acid (TCA) cycle and protein synthesis.[1][2] Concurrently, its derivative, cGMP, functions as a critical second messenger, orchestrating complex signaling cascades that regulate energy homeostasis, including lipolysis and adipocyte differentiation.[3] This technical guide provides an in-depth exploration of the multifaceted roles of guanylic acid in cellular energy metabolism, presenting key pathways, quantitative data, and detailed experimental methodologies relevant to the field.
The Guanylate Metabolic Network: Synthesis and Interconversion
The cellular pool of guanine (B1146940) nucleotides is dynamically managed through a network of synthesis, salvage, and degradation pathways. Guanylate kinase (GK) is an essential enzyme that catalyzes the ATP-dependent phosphorylation of GMP to GDP, a critical step in recycling GMP and, indirectly, cGMP.[4][5] This positions GK at the junction of both de novo and salvage purine (B94841) biosynthesis pathways.[1] The subsequent phosphorylation of GDP to GTP is primarily handled by nucleoside diphosphate kinases.
Conversely, the signaling molecule cGMP is synthesized from GTP by guanylate cyclases (GCs) and is degraded to inactive GMP by phosphodiesterases (PDEs).[6][7] This rapid turnover allows for precise spatial and temporal control of cGMP signaling. The degradation of purine nucleotides like GMP ultimately converges on the formation of xanthine, which is then converted to uric acid.[8]
Direct Energetic Contribution: GTP in the TCA Cycle
The tricarboxylic acid (TCA) cycle is a central hub of cellular respiration. One of its key steps, the conversion of succinyl-CoA to succinate, is the only reaction in the cycle that generates a high-energy phosphate (B84403) compound through substrate-level phosphorylation.[9] This reaction is catalyzed by succinyl-CoA synthetase. In most mammalian tissues, a specific isoform of this enzyme utilizes GDP as the phosphate acceptor, producing GTP.[2][9]
The GTP generated is energetically equivalent to ATP and can be readily converted to ATP by nucleoside diphosphate kinase.[9] However, the production of GTP specifically in the mitochondria is thought to play a distinct regulatory role, potentially linking the metabolic state of the TCA cycle to other mitochondrial processes.[10] For instance, mitochondrial GTP can serve as a crucial molecular signal of TCA-cycle activity.[9]
References
- 1. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. Role of cGMP in fat and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of cGMP Synthesis and Metabolism | Thoracic Key [thoracickey.com]
- 8. youtube.com [youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 5'-Guanylic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid (5'-GMP), a purine (B94841) nucleotide, is a fundamental molecule in cellular physiology. As a monomeric unit of RNA, it is essential for gene expression and protein synthesis.[1] Beyond this primary role, 5'-GMP and its derivatives, such as cyclic GMP (cGMP), are critical players in various signaling pathways that regulate key cellular processes including energy metabolism, signal transduction, cell differentiation, and proliferation.[2][3] In the context of drug development, understanding the modulation of nucleotide pools, including 5'-GMP, is crucial as many therapeutic agents target nucleotide metabolism or signaling pathways. Alterations in 5'-GMP levels can serve as a biomarker for drug efficacy or cellular response. Therefore, accurate and robust quantification of 5'-GMP in cell culture systems is a vital tool for basic research and pharmaceutical development.
Methods for Quantification of this compound
Several analytical techniques can be employed for the precise quantification of 5'-GMP in cell culture samples. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with a UV detector, is a widely used method for the separation and quantification of nucleotides.[4][5] This technique offers good resolution and is relatively cost-effective. Methods have been developed to simultaneously analyze GMP and other nucleotides in various sample matrices.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for metabolite quantification due to its high sensitivity, selectivity, and speed.[7] This method allows for the unambiguous identification and quantification of a large number of analytes, including 5'-GMP, in a single analysis, even in complex biological matrices.[7]
-
Enzymatic Assays: Enzymatic assays provide a sensitive method for the determination of guanosine (B1672433) phosphates. These assays are based on the enzymatic conversion of the target molecule, with subsequent detection of a product. For instance, a sensitive procedure has been developed for cyclic GMP that involves its conversion to GMP, followed by a phosphotransferase reaction.[8][9]
Quantitative Data Summary
| Nucleotide | Cell Type/Organism | Typical Concentration Range | Citation |
| cGMP | Human Plasma | 0.5 - 20 ng/mL | [10] |
| cGMP | Amphibian Rod Outer Segments | Cytoplasmic: ~3.5 µM | [11] |
| c-di-GMP | Pseudomonas aeruginosa | Reduced by 25-50 mM NaHCO₃ | [12] |
Note: Intracellular concentrations are subject to change based on experimental conditions. It is recommended to establish baseline levels for the specific cell line and culture conditions used in your studies.
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular 5'-GMP Analysis from Adherent Mammalian Cells
This protocol is optimized for the extraction of polar metabolites, including 5'-GMP, from adherent cell cultures for subsequent analysis by LC-MS/MS.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Dry ice
Procedure:
-
Cell Culture: Grow adherent cells in multi-well plates (e.g., 6-well or 12-well plates) to the desired confluency (typically 80-90%).
-
Washing: Aspirate the culture medium completely. Gently wash the cell monolayer once with 1 mL of ice-cold PBS to remove any extracellular contaminants. Aspirate the PBS completely.
-
Metabolism Quenching and Extraction: Place the culture plate on a bed of dry ice to rapidly quench metabolic activity. Immediately add 1 mL of pre-chilled 80% methanol to each well.
-
Cell Lysis and Harvesting: Incubate the plate at -80°C for 15 minutes to ensure cell lysis and protein precipitation. After incubation, use a pre-chilled cell scraper to scrape the cells from the surface of the well into the methanol solution.
-
Collection: Transfer the cell lysate (methanol-cell mixture) to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Storage: The dried metabolite pellet can be stored at -80°C until analysis.
-
Reconstitution: Prior to LC-MS/MS analysis, reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of the initial mobile phase of your chromatography method.
Protocol 2: Quantification of 5'-GMP by LC-MS/MS
This protocol provides a general framework for the targeted quantification of 5'-GMP using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for your specific system.
Materials:
-
Reconstituted cell extract (from Protocol 1)
-
5'-GMP analytical standard
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
LC column suitable for polar metabolite separation (e.g., C18 reverse-phase or HILIC)
Procedure:
-
Standard Curve Preparation: Prepare a series of 5'-GMP standards in the same solvent used for sample reconstitution, covering a concentration range relevant to your expected sample concentrations.
-
LC-MS/MS System Setup:
-
Chromatography: Equilibrate the LC column with the initial mobile phase conditions. A typical gradient for a C18 column might start with a high percentage of aqueous mobile phase and gradually increase the organic phase to elute the analyte.
-
Mass Spectrometry: Set up the mass spectrometer in negative ion mode for the detection of 5'-GMP. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature).
-
-
MRM Transition: Infuse a 5'-GMP standard to determine the optimal multiple reaction monitoring (MRM) transitions. The precursor ion for 5'-GMP is [M-H]⁻ at m/z 362.1. A common product ion is m/z 150.1 (adenine fragment after loss of ribose-phosphate).
-
Precursor Ion (Q1): 362.1 m/z
-
Product Ion (Q3): 150.1 m/z
-
Optimize collision energy and other MS/MS parameters for this transition.
-
-
Sample Analysis: Inject the prepared standards and the reconstituted cell extracts onto the LC-MS/MS system.
-
Data Analysis:
-
Integrate the peak area for the 5'-GMP MRM transition in both the standards and the samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the 5'-GMP standards.
-
Determine the concentration of 5'-GMP in the samples by interpolating their peak areas from the standard curve.
-
Normalize the final concentration to the initial cell number or protein content of the extracted sample.
-
Visualizations
Signaling Pathway of cGMP
References
- 1. Using Metabolomics to Identify Cell Line-Independent Indicators of Growth Inhibition for Chinese Hamster Ovary Cell-Based Bioprocesses [mdpi.com]
- 2. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells [frontiersin.org]
- 9. Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular cGMP concentration in rod photoreceptors is regulated by binding to high and moderate affinity cGMP binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Determination of 5'-Guanylic Acid by High-Performance Liquid Chromatography
Introduction
5'-Guanylic acid (GMP), a purine (B94841) nucleotide, is a key cellular component involved in various metabolic processes, including nucleic acid synthesis and signal transduction. It is also widely used as a flavor enhancer in the food industry. Accurate and reliable quantification of this compound is crucial for research, quality control, and various biomedical applications. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method utilizes reverse-phase chromatography with ion-pairing, a technique well-suited for the separation of polar and ionic compounds like nucleotides.
Principle
This method employs ion-pair reverse-phase HPLC. An ion-pairing reagent, such as heptanesulfonate or tetrabutylammonium (B224687) phosphate (B84403), is added to the mobile phase. This reagent forms a neutral ion-pair with the negatively charged phosphate group of this compound, allowing it to be retained and separated on a non-polar C18 stationary phase. The separation is achieved using a phosphate buffer-based mobile phase, and detection is performed using a UV detector at the wavelength of maximum absorbance for guanylic acid.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥99.0% purity)
-
Potassium dihydrogen phosphate (KH2PO4), HPLC grade
-
Sodium heptanesulfonate, HPLC grade[1]
-
Ortho-phosphoric acid (H3PO4), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1]
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of ultrapure water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with ultrapure water to obtain concentrations ranging from 0.5 ppm to 100 ppm (e.g., 0.5, 1, 5, 10, 20, 50, 100 ppm).[1]
4. Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a known amount of the homogenized sample.
-
Add a specific volume of ultrapure water and extract for 30 minutes with agitation.
-
For samples containing fats, a defatting step with a non-polar solvent like hexane (B92381) may be necessary. After extraction, add hexane, vortex, and centrifuge to separate the layers. The aqueous layer is then collected.[1]
-
Centrifuge the aqueous extract at 6,000 rpm for 5 minutes.[1]
-
Collect the supernatant and dilute it to a known volume with ultrapure water.
-
Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
5. HPLC Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate in water.[1] The pH may be adjusted with phosphoric acid. |
| Flow Rate | 0.8 mL/min to 1.2 mL/min[1][2] |
| Injection Volume | 10 µL to 20 µL |
| Column Temperature | Ambient or controlled at 40°C[3] |
| Detection Wavelength | 250 nm to 260 nm[1][4] |
| Run Time | Approximately 15-20 minutes |
6. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity | R² > 0.999 over a concentration range of 0.5 - 100 ppm. |
| Limit of Detection (LOD) | 2.32 mg/kg |
| Limit of Quantification (LOQ) | Typically 3 times the LOD. |
| Accuracy (Recovery) | 91.5% - 103.9% |
| Precision (Repeatability, RSDr) | < 3% |
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value | Reference |
| Column Type | C18 | [1] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | [1] |
| Mobile Phase | 10 mM KH2PO4, 5 mM Sodium Heptanesulfonate | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Detection Wavelength | 250 nm | [1] |
| Injection Volume | 20 µL | [3] |
Table 2: Method Validation Summary
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range (ppm) | 0.5 - 100 | 0.5 - 100 ppm[1] |
| LOD (mg/kg) | Report | 2.32 |
| LOQ (mg/kg) | Report | 7.73 (calculated as 3.3 x LOD) |
| Accuracy (% Recovery) | 90 - 110% | 91.5 - 103.9% |
| Precision (%RSD) | ≤ 5% | 2.83% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Mass spectrometry for 5'-GMP measurement
An Application Note on the Quantitative Analysis of 5'-Guanosine Monophosphate (5'-GMP) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Guanosine (B1672433) 5'-monophosphate (5'-GMP) is a purine (B94841) nucleotide that plays a crucial role in various physiological processes, including as a monomer in RNA synthesis and in cellular signaling.[1] Accurate quantification of 5'-GMP in biological matrices is essential for understanding its role in health and disease and for the development of therapeutic agents that target nucleotide metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of nucleotides like 5'-GMP.[2][3][4] This application note provides a detailed protocol for the measurement of 5'-GMP using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling and Metabolic Pathway of 5'-GMP
Guanosine 5'-monophosphate is a central molecule in purine metabolism. It is synthesized de novo from D-ribose 5'-phosphate and can also be produced from the salvage pathway. 5'-GMP serves as a precursor for the synthesis of guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are essential for various cellular processes, including signal transduction and as a source of energy. The enzyme guanylyl cyclase can convert GTP to cyclic GMP (cGMP), an important second messenger.[1] Phosphodiesterases (PDEs) catalyze the hydrolysis of cGMP to 5'-GMP.[3]
References
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gilbertodenucci.com [gilbertodenucci.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Enzymatic Determination of Guanosine Monophosphate (GMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433) monophosphate (GMP) is a pivotal nucleotide involved in numerous critical cellular processes. As a precursor for the synthesis of guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), GMP plays an essential role in signal transduction, energy metabolism, and as a monomeric unit in the synthesis of RNA. The accurate quantification of GMP is crucial for studying the activity of enzymes involved in its metabolism, such as guanylate kinase and GMP reductase, and for the development of therapeutic agents targeting these pathways.
These application notes provide detailed protocols for two robust enzymatic assays for the quantification of GMP: a continuous spectrophotometric assay using a coupled-enzyme system with guanylate kinase, and an alternative spectrophotometric assay utilizing GMP reductase. An additional high-performance liquid chromatography (HPLC)-based method is also described for orthogonal validation.
Assay Principles
Guanylate Kinase Coupled-Enzyme Assay
This assay relies on the specific phosphorylation of GMP to GDP by guanylate kinase (GK). The produced adenosine (B11128) diphosphate (ADP) is then utilized in a coupled-enzyme system containing pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). PK catalyzes the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP, forming pyruvate and regenerating ATP. Subsequently, LDH reduces pyruvate to lactate, a reaction that is coupled with the oxidation of NADH to NAD+. The rate of GMP phosphorylation is directly proportional to the decrease in absorbance at 340 nm resulting from NADH oxidation.[1][2][3][4]
GMP Reductase Assay
This assay quantifies GMP by measuring the activity of GMP reductase (GMPR), which catalyzes the NADPH-dependent reductive deamination of GMP to inosine (B1671953) monophosphate (IMP).[5][6][7][8] The consumption of NADPH is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the amount of GMP present in the sample.
Data Presentation
Quantitative data from these enzymatic assays should be recorded and summarized for clear interpretation and comparison.
Table 1: Guanylate Kinase Coupled-Enzyme Assay - Sample Data
| Sample ID | Initial A340 | Final A340 | ΔA340/min | GMP Concentration (µM) |
| Blank | 1.205 | 1.203 | 0.002 | 0 |
| Standard 1 | 1.198 | 1.148 | 0.050 | 10 |
| Standard 2 | 1.189 | 1.089 | 0.100 | 20 |
| Standard 3 | 1.201 | 1.001 | 0.200 | 40 |
| Unknown 1 | 1.195 | 1.120 | 0.075 | 15 |
| Unknown 2 | 1.192 | 1.042 | 0.150 | 30 |
Table 2: GMP Reductase Assay - Sample Data
| Sample ID | Initial A340 | Final A340 | ΔA340/min | GMP Concentration (µM) |
| Blank | 1.310 | 1.308 | 0.002 | 0 |
| Standard 1 | 1.305 | 1.255 | 0.050 | 10 |
| Standard 2 | 1.301 | 1.201 | 0.100 | 20 |
| Standard 3 | 1.298 | 1.098 | 0.200 | 40 |
| Unknown 1 | 1.303 | 1.228 | 0.075 | 15 |
| Unknown 2 | 1.299 | 1.149 | 0.150 | 30 |
Experimental Protocols
Protocol 1: Guanylate Kinase Coupled-Enzyme Assay
This protocol is adapted from established spectrophotometric methods.[1][3]
Materials and Reagents:
-
Guanylate Kinase (GK)
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme suspension
-
Guanosine 5'-Monophosphate (GMP)
-
Adenosine 5'-Triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Tris-HCl buffer
-
Potassium Chloride (KCl)
-
Magnesium Sulfate (MgSO₄)
-
Deionized water
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the Reaction Buffer: 200 mM Tris-HCl, pH 7.5 at 30°C.
-
Prepare Reagent Solutions:
-
1 M KCl
-
60 mM MgSO₄
-
40 mM PEP
-
3.8 mM NADH
-
30 mM ATP
-
100 mM GMP standard solution
-
-
Prepare the Reaction Mix: In a 2.958 ml reaction volume, the final concentrations should be:
-
64.7 mM Tris
-
47.5 mM KCl
-
5.7 mM MgSO₄
-
0.57 mM PEP
-
0.12 mM NADH
-
1.0 mM ATP
-
35 units PK
-
50 units LDH
-
-
Assay Protocol:
-
Pipette the reaction mix into a cuvette and incubate at 30°C for 5 minutes to reach thermal equilibrium.
-
Add the sample containing an unknown concentration of GMP or the GMP standard.
-
Initiate the reaction by adding Guanylate Kinase (0.012 - 0.024 units).
-
Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction (ΔA340/min).
-
Generate a standard curve using known concentrations of GMP and determine the concentration of GMP in the unknown samples.
-
Protocol 2: GMP Reductase Assay
This protocol is based on the enzymatic activity of GMP reductase.[5][6]
Materials and Reagents:
-
GMP Reductase (GMPR)
-
Guanosine 5'-Monophosphate (GMP)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Tris-HCl buffer
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Deionized water
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the Assay Buffer: 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂.
-
Prepare Reagent Solutions:
-
10 mM GMP standard solution
-
10 mM NADPH
-
-
Assay Protocol:
-
In a cuvette, combine the assay buffer, a known concentration of GMP for the standard curve or the unknown sample, and NADPH to a final concentration of 0.2 mM.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a purified GMP reductase enzyme.
-
Immediately mix and monitor the decrease in absorbance at 340 nm for 10-15 minutes.
-
Calculate the rate of NADPH consumption (ΔA340/min).
-
Construct a standard curve and determine the concentration of GMP in the test samples.
-
Alternative Protocol: HPLC-Based Assay
For orthogonal validation, an HPLC-based method can be employed to directly measure GMP, as well as the other nucleotides in the reaction.[9]
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., ammonium (B1175870) acetate (B1210297) buffer with a methanol (B129727) gradient
-
GMP, ATP, ADP, and GDP standards
-
Hydrochloric acid (for quenching the reaction)
Procedure:
-
Perform the enzymatic reaction as described in the Guanylate Kinase assay protocol.
-
At specific time points, quench the reaction by adding a small volume of 0.1% HCl.
-
Centrifuge the samples to pellet the denatured enzyme.
-
Inject the supernatant onto the HPLC system.
-
Separate the nucleotides using an isocratic or gradient elution method.
-
Detect GMP, ATP, ADP, and GDP by their UV absorbance at 260 nm.
-
Quantify the amount of GMP by comparing the peak area to a standard curve.
Visualizations
Caption: Guanylate kinase coupled-enzyme assay pathway.
Caption: GMP reductase enzymatic reaction pathway.
Caption: General experimental workflow for spectrophotometric GMP assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enzyme Activity Measurement for Guanylate Kinase [creative-enzymes.com]
- 3. Conversion of the enzyme guanylate kinase into a mitotic-spindle orienting protein by a single mutation that inhibits GMP-induced closing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. GMP reductase - Wikipedia [en.wikipedia.org]
- 7. usbio.net [usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of 5'-Guanylic Acid using a Competitive ELISA
Introduction
5'-Guanylic acid (5'-GMP), a purine (B94841) nucleotide, is a fundamental building block for RNA and plays a significant role in various physiological processes, including energy metabolism and signal transduction.[1][2] Its quantification in biological samples is crucial for research in areas such as neuroscience, metabolic studies, and drug development. While specific commercial ELISA kits for the direct detection of 5'-GMP are not widely available, a competitive ELISA format represents a suitable and effective method for its quantification. These application notes provide a representative protocol and workflow for the detection of 5'-GMP using a competitive enzyme-linked immunosorbent assay (ELISA). The following information is intended to serve as a guide for researchers and would require optimization and validation for specific applications.
Principle of the Assay
The competitive ELISA is an immunoassay technique that allows for the sensitive detection of small molecules like 5'-GMP. The principle of this assay is based on the competition between the 5'-GMP present in the sample and a fixed amount of enzyme-labeled 5'-GMP for a limited number of binding sites on a specific anti-5'-GMP antibody coated on a microplate. As the concentration of 5'-GMP in the sample increases, the amount of enzyme-labeled 5'-GMP that can bind to the antibody decreases. The signal generated by the enzyme's reaction with a substrate is therefore inversely proportional to the concentration of 5'-GMP in the sample. A standard curve is generated using known concentrations of 5'-GMP, from which the concentration in unknown samples can be determined.
Quantitative Data
The following tables present representative data for a hypothetical 5'-GMP competitive ELISA. These values are for illustrative purposes and will vary depending on the specific antibodies, reagents, and protocol used.
Table 1: Representative 5'-GMP Standard Curve Data
| 5'-GMP Concentration (ng/mL) | Average Optical Density (OD) at 450 nm |
| 10 | 0.15 |
| 5.0 | 0.28 |
| 2.5 | 0.55 |
| 1.25 | 1.02 |
| 0.625 | 1.65 |
| 0.313 | 2.21 |
| 0.156 | 2.68 |
| 0 (Blank) | 3.00 |
Table 2: Representative Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 0.16 - 10 ng/mL |
| Sensitivity | 0.06 ng/mL |
| Specificity | Highly specific for 5'-GMP. Cross-reactivity with other nucleotides should be determined empirically. |
Experimental Protocols
Materials and Reagents
-
96-well microplate pre-coated with anti-5'-GMP antibody
-
5'-GMP standard solution
-
Horseradish Peroxidase (HRP)-conjugated 5'-GMP
-
Sample Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 0.18 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized water
Assay Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.
-
Competitive Reaction: Add 50 µL of HRP-conjugated 5'-GMP to each well. Gently tap the plate to mix.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash each well with 300 µL of Wash Buffer. Repeat the wash process three times. After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining liquid.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Development: Incubate the plate for 15-20 minutes at room temperature in the dark. A blue color will develop in the wells.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Subtract the average OD of the highest standard from the average OD of all other standards and samples.
-
Create a standard curve by plotting the corrected OD values against the corresponding 5'-GMP concentrations on a semi-logarithmic scale.
-
Determine the concentration of 5'-GMP in the samples by interpolating their corrected OD values from the standard curve.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for extracellular guanine.[3]
Experimental Workflow
Caption: A typical experimental workflow for a competitive ELISA.
References
Application Notes and Protocols for 5'-Guanylic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5'-Guanylic acid (Guanosine-5'-monophosphate, GMP) in neuroscience research. This document details its mechanisms of action, offers specific experimental protocols for its use, and presents relevant quantitative data to guide research and development.
Introduction to this compound in Neuroscience
This compound, a purine (B94841) nucleotide, is emerging as a significant modulator of neuronal function. Primarily known for its role as a monomer in RNA synthesis and as a flavor enhancer in the food industry, its extracellular and intracellular signaling roles in the central nervous system (CNS) are of increasing interest.[1] Research indicates that this compound and its derivatives, collectively known as guanine-based purines (GBPs), exert neuroprotective and trophic effects, positioning them as potential therapeutic agents for neurological disorders.[2]
The neuromodulatory effects of this compound are multifaceted, involving interactions with several key signaling systems, including glutamatergic and adenosinergic pathways. Furthermore, as a precursor to cyclic guanosine (B1672433) monophosphate (cGMP), it plays a crucial role in a vital second messenger system that governs a wide array of physiological processes in the brain.
Key Applications in Neuroscience Research
-
Neuroprotection Studies: Investigating the protective effects of this compound against neuronal damage in models of ischemia, excitotoxicity, and neurodegenerative diseases.
-
Modulation of Synaptic Transmission: Examining the influence of this compound on excitatory and inhibitory synaptic activity, including its effects on glutamate (B1630785) receptors.
-
Signal Transduction Pathway Analysis: Elucidating the role of the cGMP signaling cascade in response to this compound application.
-
Drug Discovery and Development: Utilizing this compound as a tool to identify and characterize novel therapeutic targets for neurological disorders.
Signaling Pathways and Mechanisms of Action
This compound influences neuronal function through several interconnected signaling pathways.
Modulation of the Glutamatergic System
Extracellular this compound can modulate glutamatergic transmission. Studies have shown that at high concentrations (e.g., 5mM), it can induce neuronal cell death in hippocampal slices by activating ionotropic glutamate receptors (NMDA and AMPA) and inhibiting glutamate uptake.[3] Conversely, at lower, more physiological concentrations, it has been shown to be neuroprotective against glutamate-induced excitotoxicity. This dual role suggests a complex, concentration-dependent interaction with the glutamatergic system.
Crosstalk with the Adenosinergic System
Guanine-based purines, including this compound, have been shown to interact with the adenosinergic system. Although not a direct ligand for adenosine (B11128) receptors, the effects of guanosine (the nucleoside of GMP) can be modulated by adenosine receptor antagonists. This suggests an indirect mechanism, possibly involving ecto-5'-nucleotidase activity which can convert AMP to adenosine, or allosteric modulation of adenosine receptors.
The cGMP Signaling Pathway
Intracellularly, this compound is a precursor for the synthesis of cyclic guanosine monophosphate (cGMP), a critical second messenger in neurons. The production of cGMP is catalyzed by guanylate cyclases (GC), which exist in both soluble (sGC) and particulate (pGC) forms. sGC is a key receptor for nitric oxide (NO), and its activation leads to a cascade of downstream events. cGMP can then activate protein kinase G (PKG), modulate cyclic nucleotide-gated (CNG) ion channels, and be degraded by phosphodiesterases (PDEs). This pathway is integral to processes such as synaptic plasticity, neurotransmitter release, and calcium homeostasis.
Quantitative Data
The following tables summarize key quantitative data for the use of this compound and related compounds in neuroscience research.
Table 1: Effective Concentrations of this compound in In Vitro Neuronal Studies
| Application/Effect | Cell Type | Concentration Range | Reference |
| Increased number of cerebellar neurons | Primary rat cerebellar neurons | 1 µM - 1 mM | [4] |
| Induction of cell death | Rat hippocampal slices | 5 mM | [3] |
| Neuroprotection against OGD | Not specified | Not specified | |
| Modulation of glutamate uptake | Not specified | Not specified |
Table 2: IC₅₀/EC₅₀ Values of Related Compounds
| Compound | Target | Assay Type | IC₅₀/EC₅₀ | Cell/Tissue Type | Reference |
| L-Glutamate | NMDA Receptor | Voltage Clamp | EC₅₀: 2.3 µM | Mouse hippocampal neurons | [5] |
| Ro 01-6128 | mGlu1 Receptor | Calcium Response | pEC₅₀: 6.68 | Recombinant rmGlu1a | [6] |
| Ro 67-4853 | mGlu1 Receptor | Calcium Response | pEC₅₀: 7.16 | Recombinant rmGlu1a | [6] |
| Glutamate | hASIC1a | MST Binding Assay | K_d: 113.3 µM (pH 6.8) | Transfected HEK293T cells | [7] |
Experimental Protocols
Protocol 1: Investigating the Neuroprotective Effects of this compound in Primary Neuronal Cultures
This protocol outlines a general procedure to assess the neuroprotective potential of this compound against an excitotoxic insult (e.g., high glutamate concentration) in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from embryonic E18 rats or mice)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated culture plates
-
This compound sodium salt
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Primary Neuron Culture:
-
Isolate and culture primary cortical neurons on PDL-coated plates according to standard protocols.[8]
-
Maintain cultures for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
Treatment:
-
Prepare stock solutions of this compound and L-Glutamic acid in sterile water or culture medium.
-
Pre-treat neuronal cultures with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a specified duration (e.g., 24 hours).
-
Induce excitotoxicity by exposing the cultures to a high concentration of L-Glutamic acid (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of this compound.
-
Include control groups: untreated cells, cells treated with glutamate only, and cells treated with this compound only.
-
-
Assessment of Cell Viability (MTT Assay):
-
After 24 hours of recovery, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Expected Outcome:
A dose-dependent increase in cell viability in the groups pre-treated with this compound compared to the glutamate-only treated group would indicate a neuroprotective effect.
Protocol 2: Electrophysiological Recording of Neuronal Activity Modulated by this compound
This protocol describes a whole-cell patch-clamp experiment to investigate the acute effects of this compound on neuronal excitability and synaptic currents.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.
-
Internal solution for patch pipettes (K-Gluconate based).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
This compound sodium salt.
Procedure:
-
Slice Preparation:
-
Prepare acute brain slices (250-350 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (1.5-2 mL/min).
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.[8][9][10][11]
-
Current-Clamp: Record the resting membrane potential and firing properties in response to current injections.
-
Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV) to record synaptic currents (EPSCs or IPSCs).
-
-
Application of this compound:
-
Establish a stable baseline recording for 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 100 µM) by adding it to the perfusion aCSF.
-
Record the changes in membrane potential, firing rate, or synaptic current amplitude and frequency for 10-20 minutes.
-
Perform a washout by perfusing with normal aCSF and record for another 10-15 minutes to check for reversibility of the effects.
-
Data Analysis:
-
Current-Clamp: Analyze changes in resting membrane potential, input resistance, and the number of action potentials fired in response to depolarizing current steps before, during, and after this compound application.
-
Voltage-Clamp: Analyze changes in the amplitude, frequency, and kinetics of spontaneous or evoked synaptic currents.
Expected Outcome:
Depending on the neuron type and concentration of this compound, one might observe changes in neuronal excitability (depolarization or hyperpolarization) or modulation of synaptic transmission (potentiation or depression of synaptic currents).
Protocol 3: Calcium Imaging of Neuronal Responses to this compound
This protocol uses calcium imaging to visualize changes in intracellular calcium concentration in cultured neurons in response to this compound.
Materials:
-
Primary neuronal cultures on glass coverslips.
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer.
-
Fluorescence microscope with a camera and image acquisition software.
-
This compound sodium salt.
Procedure:
-
Loading with Calcium Indicator:
-
If using a chemical dye, incubate the neuronal cultures with Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded neurons onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).
-
Apply this compound to the neurons via perfusion or local application.
-
Continue to acquire images to capture the calcium dynamics in response to the application.
-
Include a positive control, such as a high potassium solution or a glutamate receptor agonist, to confirm cell responsiveness.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the change in fluorescence intensity (ΔF) over time relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Analyze the amplitude, duration, and frequency of calcium transients.
-
Expected Outcome:
An increase in intracellular calcium, observed as an increase in fluorescence intensity, upon application of this compound would suggest that it activates pathways leading to calcium influx or release from internal stores.
Drug Development Implications
The multifaceted actions of this compound in the CNS highlight its potential as a lead compound or a tool for identifying new drug targets. Its neuroprotective properties make it and its derivatives attractive candidates for the treatment of neurodegenerative diseases and ischemic stroke. Furthermore, its ability to modulate glutamatergic and adenosinergic signaling opens avenues for developing novel therapies for disorders characterized by imbalances in these neurotransmitter systems, such as epilepsy and chronic pain. The development of drugs targeting components of the cGMP signaling pathway is also an active area of research for various neurological and psychiatric conditions.
Conclusion
This compound is a versatile and increasingly important molecule in neuroscience research. Its ability to modulate key neurotransmitter systems and intracellular signaling pathways provides a rich area for investigation. The protocols and data presented in these application notes offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing nucleotide and its associated signaling networks in the central nervous system. Further research is warranted to fully elucidate its mechanisms of action and to translate these findings into novel therapeutic strategies for a range of debilitating neurological disorders.
References
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Guanosine-5'-monophosphate induces cell death in rat hippocampal slices via ionotropic glutamate receptors activation and glutamate uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanosine and GMP increase the number of granular cerebellar neurons in culture: dependence on adenosine A2A and ionotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate acts on acid-sensing ion channels to worsen ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols: The Role of Guanosine Nucleotides in Guanylate Cyclase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Substrate Specificity of Guanylate Cyclase
Guanylate cyclases (GCs) are a family of enzymes crucial to intracellular signaling, catalyzing the formation of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[1][2][3][4] A common point of inquiry revolves around the substrate specificity of these enzymes, particularly concerning different guanosine monophosphates.
Extensive biochemical evidence firmly establishes that the exclusive substrate for guanylate cyclase is Guanosine 5'-triphosphate (GTP) . The enzyme facilitates a cyclization reaction where the alpha-phosphate of GTP is attacked by the 3'-hydroxyl group of the ribose sugar, leading to the formation of a 3',5'-cyclic phosphodiester bond and the release of pyrophosphate (PPi).[1][3]
Guanosine 5'-monophosphate (5'-GMP) is not a substrate for guanylate cyclase. The catalytic mechanism of guanylate cyclase necessitates the high-energy phosphate (B84403) bonds present in GTP to drive the reaction forward. 5'-GMP, possessing only a single phosphate group, lacks the necessary chemical energy for this conversion. Instead, 5'-GMP is the inactive product generated from the hydrolysis of cGMP by a class of enzymes known as phosphodiesterases (PDEs).[5] This hydrolysis terminates the cGMP signal.
These application notes will, therefore, focus on the established role of GTP as the substrate for guanylate cyclase, providing detailed protocols for assessing enzyme activity and discussing the relevant signaling pathways.
The cGMP Signaling Pathway
The conversion of GTP to cGMP is a pivotal step in numerous physiological processes.[6] This signaling cascade is initiated by various upstream signals that activate guanylate cyclase. There are two major forms of guanylate cyclase:
-
Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is the primary receptor for nitric oxide (NO).[1][6] Binding of NO to the heme group of sGC induces a conformational change that dramatically increases its catalytic activity.
-
Particulate Guanylate Cyclase (pGC): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular catalytic domain. They are activated by peptide hormones such as natriuretic peptides.[2]
Once produced, cGMP exerts its effects by binding to and modulating the activity of downstream effectors, including cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs).[5] The signal is terminated when cGMP is hydrolyzed to 5'-GMP by PDEs.
Quantitative Data: Guanylate Cyclase Kinetics
The interaction between guanylate cyclase and its substrate, GTP, can be characterized by standard enzyme kinetics. The Michaelis-Menten constant (Km) for GTP is a key parameter indicating the substrate concentration at which the enzyme operates at half its maximal velocity. While specific values can vary depending on the isoform, purity, and assay conditions, typical kinetic parameters are summarized below.
| Enzyme | Substrate | Typical Km for GTP (µM) | Metal Cofactor | Notes |
| Soluble Guanylate Cyclase (sGC) | GTP | 20 - 150 | Mg2+ or Mn2+ | Km can be influenced by the presence of activators like NO.[7] |
| Particulate Guanylate Cyclase (pGC) | GTP | 50 - 300 | Mg2+ or Mn2+ | Activity is dependent on ligand binding to the extracellular domain. |
Note: There is no reported Km value for 5'-GMP as it is not a substrate.
Experimental Protocols
Protocol 1: In Vitro Guanylate Cyclase Activity Assay
This protocol describes a common method to measure the activity of purified or partially purified guanylate cyclase by quantifying the amount of cGMP produced from GTP.
A. Principle:
The assay measures the conversion of GTP to cGMP by guanylate cyclase. The resulting cGMP is then quantified, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
B. Materials:
-
Purified or recombinant guanylate cyclase
-
GTP solution (10 mM stock)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (or MnCl2), 1 mM isobutylmethylxanthine (IBMX, a PDE inhibitor)
-
Guanylate cyclase activator (e.g., Sodium Nitroprusside (SNP) for sGC)
-
Reaction Stop Solution: 0.1 M HCl or 100 mM EDTA
-
cGMP ELISA kit
-
Microplate reader
C. Procedure:
-
Prepare the complete assay buffer containing the PDE inhibitor IBMX.
-
In a microcentrifuge tube, add 50 µL of assay buffer.
-
Add 10 µL of the guanylate cyclase enzyme preparation.
-
If testing an activator (e.g., SNP for sGC), add 10 µL of the activator solution. For basal activity, add 10 µL of buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of GTP solution (final concentration typically 0.5-2 mM).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding 20 µL of the stop solution.
-
Centrifuge the samples at high speed for 5 minutes to pellet any precipitate.
-
Use the supernatant to quantify the cGMP produced using a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
Calculate the specific activity of the enzyme (e.g., in pmol cGMP/min/mg protein).
Concluding Remarks
The specificity of guanylate cyclase for its substrate, GTP, is a fundamental aspect of the cGMP signaling pathway. Understanding that 5'-GMP is the inactive breakdown product, not a substrate, is critical for the accurate design and interpretation of experiments in this field. The protocols and information provided here serve as a guide for researchers investigating the regulation and function of guanylate cyclase, a key enzyme in cellular communication and a promising target for drug development.
References
- 1. Guanylyl cyclase structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylyl Cyclase - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Guanylate cyclase - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of GTP analogues on purified soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purinergic Signaling with 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as ATP, ADP, and adenosine (B11128).[1][2] These molecules act as signaling messengers by activating specific purinergic receptors, broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP, ADP, and other nucleotides).[1][3] The P2 receptor family is further divided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.[2][3] Purinergic signaling plays a crucial role in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation, and its dysregulation is implicated in numerous diseases.[1][4]
While adenine-based purines have been the primary focus of purinergic signaling research, there is a growing interest in the role of guanine-based purines (GBPs), such as 5'-guanylic acid (guanosine 5'-monophosphate, 5'-GMP), as potential signaling molecules.[3][5] GBPs have been shown to exert extracellular effects and act as neuromodulators, influencing processes like cell growth, differentiation, and survival.[5] However, the specific receptors for many GBPs remain uncharacterized, positioning them as "orphan neuromodulators" and representing a promising frontier in purinergic signaling research.[3][5]
These application notes provide an overview of the current understanding of 5'-GMP in the context of purinergic signaling and offer detailed protocols for investigating its effects using established experimental techniques.
Application Notes
This compound as a Putative Purinergic Ligand
This compound is a purine nucleotide that plays a central role in various intracellular processes, including energy metabolism and signal transduction.[6][7] Emerging evidence suggests that 5'-GMP and other guanine-based purines can also function as extracellular signaling molecules.[2][5] While specific, high-affinity receptors for 5'-GMP have not yet been definitively identified, studies on the broader class of GBPs suggest several potential mechanisms of action:
-
Interaction with existing purinergic receptors: Guanosine, the nucleoside of 5'-GMP, has been suggested to interact with adenosine receptors (A1 and A2A).[3] It is plausible that 5'-GMP could also exhibit activity at certain P2Y receptor subtypes, although likely with different potency and efficacy compared to canonical ligands like ATP and ADP.
-
Activation of dedicated GBP receptors: The existence of specific, yet-to-be-identified, receptors for guanine-based purines is a compelling hypothesis.[3] The identification and characterization of such receptors would open new avenues for understanding purinergic signaling and for drug development.
-
Metabolic conversion: Extracellular 5'-GMP can be metabolized by ecto-enzymes to guanosine, which may then exert its own biological effects.[8]
Studying the Effects of this compound
To investigate the role of 5'-GMP in purinergic signaling, researchers can employ a variety of well-established in vitro assays. These assays are designed to measure key events in signal transduction, such as receptor activation and downstream second messenger mobilization. The protocols provided in this document focus on two widely used techniques:
-
[³⁵S]GTPγS Binding Assay: A functional assay to measure the activation of G protein-coupled receptors (GPCRs).[1][6][9] Since P2Y receptors are GPCRs, this assay is well-suited to screen for and characterize the activity of 5'-GMP at these receptors.
-
Intracellular Calcium Mobilization Assay: A method to measure changes in intracellular calcium concentration ([Ca²⁺]i), a common downstream signaling event following the activation of Gq-coupled P2Y receptors.[10][11][12]
Quantitative Data
The direct interaction of this compound with specific P2Y receptors is an area of ongoing research, and as such, comprehensive quantitative data on its binding affinities and potencies are not yet widely available in the literature. The following table summarizes representative data for the activation of P2Y receptors by canonical ligands to provide a comparative context for researchers investigating the effects of 5'-GMP.
Table 1: Potency of Agonists at Human P2Y Receptors
| Receptor Subtype | Primary Endogenous Agonist | Other Agonists | pEC₅₀ / pKᵢ (for antagonists) | G-Protein Coupling |
| P2Y₁ | ADP | 2-MeSADP | ADP: ~6.3 | Gq |
| P2Y₂ | ATP, UTP | - | ATP/UTP: ~6.5 | Gq |
| P2Y₄ | UTP | - | UTP: ~6.3 | Gq |
| P2Y₆ | UDP | - | UDP: ~6.0 | Gq |
| P2Y₁₁ | ATP | - | ATP: ~5.0 | Gs/Gq |
| P2Y₁₂ | ADP | 2-MeSADP | ADP: ~7.0 | Gi |
| P2Y₁₃ | ADP | - | ADP: ~7.0 | Gi |
| P2Y₁₄ | UDP-glucose | - | UDP-glucose: ~7.0 | Gi |
pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data is compiled from multiple sources for illustrative purposes.[13][14][15] Researchers should consult specific literature for detailed pharmacological characterization.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for P2Y Receptor Activation
This protocol describes a method to measure the ability of this compound to stimulate the binding of [³⁵S]GTPγS to G proteins upon activation of a P2Y receptor expressed in a cell membrane preparation.[1][6][9]
Materials:
-
Cell membranes prepared from a cell line stably expressing the P2Y receptor of interest.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
This compound (5'-GMP)
-
Known P2Y receptor agonist (positive control, e.g., ADP for P2Y₁)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target P2Y receptor using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Assay Setup: Perform the assay in a 96-well plate. To each well, add the following components in order:
-
50 µL of Assay Buffer
-
10 µL of GDP (final concentration 10 µM)
-
10 µL of 5'-GMP at various concentrations (e.g., 1 nM to 100 µM) or the positive control agonist. For basal binding, add 10 µL of Assay Buffer. For non-specific binding, add a high concentration of unlabeled GTPγS (final concentration 10 µM).
-
20 µL of cell membranes (5-20 µg of protein per well).
-
-
Initiate Reaction: Add 10 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mats and place them in scintillation vials with 4 mL of scintillation cocktail. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Calculate the percent stimulation of [³⁵S]GTPγS binding above basal for each concentration of 5'-GMP.
-
Plot the percent stimulation against the logarithm of the 5'-GMP concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.
-
Caption: Workflow for the [³⁵S]GTPγS Binding Assay.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using a fluorescent calcium indicator.[11][12][16]
Materials:
-
Cells expressing the Gq-coupled P2Y receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound (5'-GMP)
-
Known P2Y receptor agonist (positive control, e.g., ATP or UTP).
-
A fluorescence plate reader with kinetic reading capabilities and appropriate filter sets, or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Culture: Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C or room temperature).
-
Set the instrument to record fluorescence intensity over time (kinetic read). A typical setting is to read every 1-2 seconds for a total of 2-3 minutes.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Add 20 µL of a 6X concentrated solution of 5'-GMP or the positive control agonist to the wells.
-
Continue recording the fluorescence intensity for the remainder of the time.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response by dividing ΔF by the baseline fluorescence (F₀) to obtain ΔF/F₀.
-
Plot the peak ΔF/F₀ against the logarithm of the 5'-GMP concentration to generate a dose-response curve and determine the EC₅₀.
-
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
Signaling Pathways
The activation of P2Y receptors by an agonist like 5'-GMP (hypothetically) would initiate a cascade of intracellular events. The specific pathway depends on the G protein to which the receptor is coupled.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. The Guanine-Based Purinergic System: The Tale of An Orphan Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and P2Y Receptor Activity of Nucleoside 5′-Phosphonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Integrating UHPLC-MS/MS quantitative analysis and exogenous purine supplementation to elucidate the antidepressant mechanism of Chaigui granules by regulating purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of purinergic stimulation on intracellular calcium concentration and transepithelial potential difference in cultured bovine oviduct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Calcium Spikes upon Activation of Serotonin1A and Purinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Update of P2Y receptor pharmacology: IUPHAR Review 27 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-GMP Treatment in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine-5'-monophosphate (GMP), a purine (B94841) nucleotide, plays a significant role as an extracellular signaling molecule in the central nervous system (CNS). It is involved in the modulation of glutamatergic transmission and has demonstrated both neuroprotective and, under certain conditions, neurotoxic effects. These dual roles make GMP a molecule of interest for researchers investigating neuronal survival, plasticity, and the development of therapeutic strategies for neurological disorders.
These application notes provide an overview of the effects of 5'-GMP on neuronal cells and detailed protocols for treating neuronal cultures with 5'-GMP and assessing its impact on cell viability and signaling pathways.
Mechanisms of Action
Extracellular 5'-GMP can influence neuronal function through several mechanisms:
-
Modulation of Glutamate (B1630785) Receptors: GMP can interact with ionotropic glutamate receptors, including NMDA and AMPA receptors.[1][2] This interaction can be either neuroprotective, by attenuating excitotoxicity, or neurotoxic, depending on the concentration and cellular context.[2][3]
-
Interaction with Adenosine (B11128) Receptors: The effects of GMP can also be mediated through adenosine A2A receptors, highlighting a complex interplay between purinergic signaling pathways.[1]
-
Trophic Effects: GMP has been shown to have trophic effects on neurons, promoting their survival and maturation.[1] This is potentially mediated by the activation of intracellular signaling cascades like PI3K, MAPK/ERK, CaMKII, PKC, and PKA.[1]
-
Regulation of Glutamate Uptake: At high concentrations, GMP may inhibit glutamate uptake, leading to an increase in extracellular glutamate and potential excitotoxicity.[2]
Data Summary
The following tables summarize quantitative data from studies on the effects of 5'-GMP on neuronal cell cultures.
Table 1: Effect of 5'-GMP on Neuronal Cell Viability
| Cell Type | 5'-GMP Concentration | Treatment Duration | Assay | Observed Effect | Reference |
| Rat Hippocampal Slices | 1 mM | Not specified | MTT Reduction, LDH Release | Partial prevention of decrease in cell viability induced by oxygen-glucose deprivation. | [3][4] |
| Rat Hippocampal Slices | 5 mM, 10 mM | 1 hour | MTT Reduction | Significant reduction in cell viability. | [2][5] |
| Rat Cerebellar Neurons | 1 µM, 100 µM, 1 mM | 24 hours | β-tubulin III Immunostaining | Significant increase in the number of neurons. | [1] |
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture
This protocol describes the basic steps for establishing primary neuronal cultures from rodent brain tissue. Specific details may need to be optimized depending on the neuronal type and animal age.
Materials:
-
Embryonic or early postnatal rodent brains (e.g., rat or mouse hippocampus or cortex)
-
Dissection medium (e.g., Hibernate®-E)
-
Enzyme solution (e.g., Papain, DNase I)
-
Plating medium (e.g., Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and penicillin-streptomycin)
-
Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-Lysine, Laminin)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Aseptically dissect the desired brain region (e.g., hippocampus, cortex) from embryonic or neonatal rodents.
-
Enzymatic Digestion: Transfer the tissue to a tube containing a pre-warmed enzyme solution (e.g., papain and DNase I) and incubate according to the manufacturer's instructions to dissociate the tissue.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the viable cells. Plate the cells at the desired density onto coated culture vessels.
-
Cell Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Perform partial media changes every 2-3 days.
Protocol 2: 5'-GMP Treatment of Neuronal Cultures
Materials:
-
Established primary neuronal cultures
-
5'-GMP stock solution (e.g., 100 mM in sterile water or culture medium, pH adjusted)
-
Culture medium
Procedure:
-
Prepare 5'-GMP Working Solutions: On the day of the experiment, prepare fresh dilutions of the 5'-GMP stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 100 µM, 1 mM, 5 mM).
-
Treatment: Remove a portion of the existing culture medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of 5'-GMP. For control wells, add an equivalent volume of vehicle (culture medium without 5'-GMP).
-
Incubation: Return the cultures to the incubator and incubate for the desired treatment duration (e.g., 1 hour, 24 hours).
Protocol 3: Assessment of Cell Viability
A. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Add MTT: Following the 5'-GMP treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
B. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the amount of LDH released into the culture medium from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer
Procedure:
-
Collect Supernatant: Following the 5'-GMP treatment, carefully collect a sample of the culture supernatant from each well.
-
Perform Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.
-
Measure Absorbance: Read the absorbance at the recommended wavelength. The amount of LDH released is proportional to the level of cell death.
Signaling Pathways and Experimental Workflows
Signaling Pathways of 5'-GMP in Neurons
The following diagram illustrates the key signaling pathways influenced by extracellular 5'-GMP in neuronal cells.
Caption: Signaling pathways modulated by extracellular 5'-GMP in neurons.
Experimental Workflow for Assessing 5'-GMP Effects
The following diagram outlines a typical experimental workflow for investigating the effects of 5'-GMP on neuronal cultures.
Caption: Experimental workflow for 5'-GMP treatment in neuronal cultures.
References
- 1. Guanosine and GMP increase the number of granular cerebellar neurons in culture: dependence on adenosine A2A and ionotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanosine-5'-monophosphate induces cell death in rat hippocampal slices via ionotropic glutamate receptors activation and glutamate uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of GMP in Hippocampal Slices Submitted to an In Vitro Model of Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of GMP in hippocampal slices submitted to an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 5'-Guanylic Acid as a Flavor Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a naturally occurring nucleotide found in various foods, such as dried mushrooms.[1][2] In the food industry, it is widely utilized as a potent flavor enhancer, designated by the E number E626.[1] Its primary function is to impart and amplify the umami taste, the fifth basic taste often described as savory or meaty. This compound and its salts, such as disodium (B8443419) guanylate (E627), are rarely used independently. Instead, they are most effective when used in synergy with monosodium glutamate (B1630785) (MSG), another well-known umami substance.[1] This synergistic interaction is a hallmark of umami taste and is crucial for creating a robust and well-rounded savory flavor in a wide array of food products.[3]
Mechanism of Action: The Umami Taste Signaling Pathway
The perception of umami taste is initiated by the binding of umami substances to specific G protein-coupled receptors (GPCRs) on the surface of taste bud cells. The primary receptor responsible for the synergistic effect of glutamate and 5'-nucleotides is the T1R1/T1R3 heterodimer.[4][5][6][7]
L-glutamate binds to the Venus flytrap domain (VFT) of the T1R1 subunit, causing a conformational change in the receptor.[6][8] this compound binds to a nearby site on the T1R1 VFT, further stabilizing the closed conformation of the receptor.[6] This cooperative binding significantly enhances the receptor's activation.
The activation of the T1R1/T1R3 receptor triggers a downstream signaling cascade:
-
G Protein Activation: The activated receptor stimulates an intracellular G protein.
-
PLCβ2 Activation: The G protein, in turn, activates the enzyme phospholipase C beta 2 (PLCβ2).
-
IP3 Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).
-
Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel leads to an influx of sodium ions (Na+), causing depolarization of the taste cell. This depolarization triggers the release of neurotransmitters, which send a signal to the brain that is interpreted as umami taste.
Quantitative Data on Flavor Enhancement
The synergy between this compound and MSG is not merely additive but multiplicative, leading to a significant enhancement of the umami taste perception. This allows for the use of smaller quantities of both substances to achieve a desired flavor profile.
Table 1: Taste Thresholds of Umami Substances
| Compound | Taste Threshold in Water | Reference |
| Monosodium Glutamate (MSG) | ~1.22 - 2.08 mM | [9][10] |
| This compound (GMP) | Estimated to be lower than MSG; rats can detect in nanomolar range | [11] |
| MSG + 3 mM GMP | Lowers MSG threshold significantly | [9] |
Note: The taste threshold for GMP alone in humans is not well-documented in the provided search results, but its high potency relative to MSG suggests a lower threshold.
Table 2: Synergistic Effect of MSG and this compound
| MSG Concentration | GMP Concentration | Perceived Umami Intensity (Relative to MSG alone) | Reference |
| 5 mM | 2.5 mM | High | [4] |
| 10 mM | 2.5 mM | Highest | [4] |
| Variable | Variable | Up to 7-8 times stronger than MSG alone | [12] |
Table 3: Receptor Activation Data (Human T1R1/T1R3)
| Ligand(s) | EC50 Value | Fold-Increase in Potency | Reference |
| L-Glutamate | 1.3 mM | - | [7] |
| L-Glutamate + 1 mM IMP* | 0.02 mM | ~65x | [7] |
Note: Data for IMP is used as a proxy to illustrate the potentiation effect, as specific EC50 values for GMP were not found in the search results. The rank order of potency is IMP > GMP.[9]
Experimental Protocols
Protocol 1: Determination of Umami Taste Threshold using the Ascending Forced-Choice (AFC) Method
This protocol is adapted from the two-alternative forced-choice (2-AFC) staircase procedure.[10][13]
Objective: To determine the lowest concentration at which an individual can reliably detect the umami taste of this compound.
Materials:
-
This compound (food grade)
-
Deionized water
-
Series of calibrated glassware for dilutions
-
Coded tasting cups
-
Palate cleansers (e.g., plain crackers, room temperature water)
-
Score sheets
Procedure:
-
Panelist Selection and Training:
-
Recruit 20-40 panelists.
-
Screen panelists for their ability to recognize the five basic tastes.
-
Familiarize panelists with the umami taste using a supra-threshold concentration of MSG or a GMP/MSG mixture.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions in ascending order of concentration (e.g., starting from a sub-threshold concentration and increasing by a factor of two).
-
-
Testing Procedure:
-
Present panelists with pairs of samples in ascending order of concentration. Each pair consists of one sample of deionized water and one sample containing this compound.
-
Instruct panelists to taste each sample and identify which one is different from water.
-
A forced-choice procedure is used; panelists must choose one sample.
-
Provide palate cleansers and enforce a waiting period between pairs to minimize taste adaptation.
-
-
Threshold Determination:
-
The individual's detection threshold is the lowest concentration at which they can correctly identify the this compound sample a predetermined number of consecutive times (e.g., three times).
-
The group's taste threshold is the geometric mean of the individual thresholds.
-
Protocol 2: Sensory Evaluation of Synergistic Effect using a Triangle Test
Objective: To determine if a sensory difference exists between a solution of MSG alone and a solution containing a mixture of MSG and this compound.
Materials:
-
Monosodium glutamate (MSG)
-
This compound (GMP)
-
Deionized water
-
Identical, coded tasting cups (e.g., with 3-digit random codes)
-
Palate cleansers
-
Score sheets
Procedure:
-
Panelist Selection:
-
Use a panel of at least 20-40 trained or consumer panelists.
-
-
Sample Preparation:
-
Prepare two solutions:
-
Sample A: A solution of MSG in deionized water (e.g., 5 mM).
-
Sample B: A solution of MSG and GMP in deionized water (e.g., 5 mM MSG + 2.5 mM GMP).
-
-
-
Testing Procedure:
-
Present each panelist with a set of three coded samples. Two of the samples are identical (e.g., A, A, B or B, B, A), and one is different.
-
The order of presentation of the six possible combinations (AAB, ABA, BAA, ABB, BAB, BBA) should be randomized across panelists.
-
Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
-
Panelists are required to make a choice, even if they are guessing.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for the triangle test to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
A significant result indicates that a perceivable sensory difference exists between the two samples.
-
Synergistic Relationship Diagram
The synergistic relationship between MSG and this compound can be visualized as a cooperative binding to the T1R1/T1R3 receptor, leading to a greatly amplified taste signal.
Applications in Food Science and Drug Development
-
Flavor Enhancement in Food Products: this compound is used in a wide range of processed foods, including soups, sauces, snacks, and processed meats, to enhance their savory flavor.[1]
-
Salt Reduction: By amplifying the overall flavor profile, this compound can help reduce the sodium content in food products without compromising palatability.
-
Taste Modulation in Pharmaceuticals: In drug development, understanding the mechanisms of taste enhancers like this compound can be applied to mask the unpleasant taste of certain active pharmaceutical ingredients (APIs), thereby improving patient compliance.
-
Research Tool: this compound serves as a valuable tool for researchers studying the mechanisms of taste perception and the function of umami taste receptors.
Conclusion
This compound is a powerful flavor enhancer that plays a critical role in creating and intensifying umami taste in food. Its synergistic interaction with monosodium glutamate is a key aspect of its functionality, allowing for significant flavor enhancement at low concentrations. The detailed protocols and quantitative data provided in these application notes offer a framework for researchers and scientists to effectively study and utilize this compound in food science and drug development applications. A thorough understanding of its mechanism of action and the methodologies for its sensory evaluation is essential for innovation in these fields.
References
- 1. MSG | Sensory Evaluation Center [blogs.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Physiological studies on umami taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two Distinct Determinants of Ligand Specificity in T1R1/T1R3 (the Umami Taste Receptor) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism for the umami taste synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ribonucleotides differentially modulate oral glutamate detection thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Umami detection threshold among children of different ethnicities and its correlation with various indices of obesity and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An analysis of 5'-inosine and 5'-guanosine monophosphate taste in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Psychophysical Tracking Method to Assess Taste Detection Thresholds in Children, Adolescents, and Adults: The Taste Detection Threshold (TDT) Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling Studies Using Isotopic 5'-GMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic labeling studies using isotopically labeled 5'-guanosine monophosphate (5'-GMP). This powerful technique enables the tracing of guanine (B1146940) nucleotide metabolism, elucidation of pathway dynamics, and quantification of metabolic fluxes, offering critical insights for basic research and drug development.
Introduction
Metabolic labeling with stable isotopes is a robust methodology for investigating the intricate network of biochemical reactions within a cell.[1][2] By introducing a metabolite enriched with a heavy isotope, such as ¹³C or ¹⁵N, researchers can track the journey of atoms through metabolic pathways.[1] Isotopic 5'-GMP is a valuable tracer for studying the purine (B94841) salvage pathway, which plays a crucial role in nucleotide homeostasis and is a target for various therapeutic interventions. This document outlines the applications, protocols, and data interpretation for studies utilizing isotopic 5'-GMP.
Applications
Metabolic labeling studies with isotopic 5'-GMP are instrumental in several areas of research:
-
Quantifying Purine Salvage Pathway Flux: Determine the rate at which cells recycle guanine bases to synthesize GMP, providing a quantitative measure of this key metabolic pathway's activity.
-
Investigating Nucleotide Metabolism in Disease: Elucidate alterations in guanine nucleotide metabolism in various diseases, including cancer and metabolic disorders, to identify potential therapeutic targets.
-
Drug Development and Efficacy Testing: Assess the impact of novel therapeutic agents on the purine salvage pathway and overall nucleotide metabolism.[1]
-
Elucidating Metabolic Fates of Guanine Nucleotides: Trace the incorporation of the isotopic label from 5'-GMP into downstream metabolites such as GDP, GTP, and nucleic acids (RNA and DNA).
Signaling and Metabolic Pathways
Isotopic 5'-GMP is primarily utilized to study the purine salvage pathway, which interconverts purine bases, nucleosides, and nucleotides. The central pathways involved are the conversion of GMP to GDP and subsequently to GTP, and the potential breakdown of GMP into guanosine (B1672433) and guanine. The isotopic label allows for the differentiation of nucleotides synthesized via the salvage pathway from those produced through the de novo synthesis pathway.
Experimental Protocols
The following is a generalized protocol for a metabolic labeling study using isotopic 5'-GMP. This protocol should be optimized based on the specific cell type and experimental goals.
Materials
-
Isotopically labeled 5'-GMP (e.g., ¹³C₁₀,¹⁵N₅-5'-GMP or ¹⁵N₅-5'-GMP)
-
Cell culture medium deficient in guanine and its derivatives
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol (B129727), chilled to -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standards for quantification
Experimental Workflow
The general workflow for a metabolic labeling experiment involves cell culture, labeling, sample extraction, and analysis.
Detailed Methodology
-
Cell Culture and Seeding:
-
Culture cells in standard growth medium to the desired confluency (typically 70-80%).
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to attach and resume exponential growth.
-
-
Isotopic Labeling:
-
Prepare the labeling medium by supplementing the guanine-deficient medium with a known concentration of isotopic 5'-GMP. The concentration should be optimized for the specific cell line.
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolic Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a specific volume of ice-cold 80% methanol to the cells.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Employ a suitable chromatography method, such as ion-pair reversed-phase or hydrophilic interaction liquid chromatography (HILIC), to separate the nucleotides.
-
The mass spectrometer will detect the different isotopologues of GMP, GDP, GTP, and other related metabolites based on their mass-to-charge ratios.
-
-
Data Analysis and Interpretation:
-
Process the raw LC-MS data to identify and quantify the different isotopologues of the metabolites of interest.
-
Calculate the isotopic enrichment for each metabolite, which is the fraction of the metabolite pool that contains the isotopic label.
-
Use the isotopic enrichment data to perform metabolic flux analysis (MFA) to quantify the rates of the reactions in the purine salvage pathway.
-
Data Presentation
The quantitative data from a metabolic labeling study using isotopic 5'-GMP can be summarized in a table to facilitate comparison between different experimental conditions. The following is a representative table structure.
| Metabolite | Isotopologue | Condition A: Isotopic Enrichment (%) | Condition B: Isotopic Enrichment (%) | Fold Change (B/A) |
| 5'-GMP | M+5 | 95.2 ± 2.1 | 94.8 ± 1.9 | 0.99 |
| M+10 | 96.5 ± 1.5 | 95.9 ± 2.3 | 0.99 | |
| GDP | M+5 | 78.4 ± 3.5 | 65.1 ± 4.2 | 0.83 |
| M+10 | 82.1 ± 2.8 | 68.9 ± 3.7 | 0.84 | |
| GTP | M+5 | 65.7 ± 4.1 | 45.3 ± 5.6 | 0.69 |
| M+10 | 70.3 ± 3.9 | 48.2 ± 4.8 | 0.69 | |
| Guanosine | M+5 | 12.3 ± 1.8 | 25.6 ± 2.4 | 2.08 |
| M+10 | 15.1 ± 2.2 | 30.2 ± 2.9 | 2.00 |
Data are representative and should be replaced with actual experimental results. M+5 and M+10 represent the mass shifts corresponding to the incorporation of ¹⁵N₅ and ¹³C₁₀,¹⁵N₅ labels, respectively. Data are presented as mean ± standard deviation.
Conclusion
Metabolic labeling with isotopic 5'-GMP is a powerful technique for the quantitative analysis of the purine salvage pathway. The detailed protocols and data presentation guidelines provided in these application notes offer a framework for researchers to design and execute robust experiments. The insights gained from such studies can significantly advance our understanding of nucleotide metabolism in health and disease and aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for In Vitro Transcription Assays with 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique for the synthesis of RNA molecules in a controlled, cell-free environment. This method is widely employed in research and drug development for applications ranging from functional genomics and RNA interference studies to the production of mRNA for vaccines and therapeutics. A critical aspect of IVT is the initiation of transcription, which canonically utilizes a nucleoside triphosphate (NTP), typically guanosine (B1672433) triphosphate (GTP), resulting in an RNA molecule with a 5'-triphosphate end.
However, for specific downstream applications, such as enzymatic ligation, the generation of RNA with a 5'-monophosphate is highly desirable. This can be achieved through a non-canonical initiation approach using 5'-guanylic acid (guanosine monophosphate or GMP) as the initiating nucleotide. The bacteriophage T7 RNA polymerase, a key enzyme in many IVT systems, can efficiently utilize GMP to initiate transcription, offering a direct route to synthesizing 5'-monophosphorylated RNA.
These application notes provide a comprehensive overview of in vitro transcription assays utilizing this compound for the production of 5'-monophosphate RNA. Detailed protocols, quantitative data, and workflow visualizations are presented to guide researchers in successfully implementing this technique.
Principle of this compound Initiated Transcription
The initiation of transcription by T7 RNA polymerase typically occurs at a specific promoter sequence on a DNA template. The polymerase recognizes the promoter and initiates RNA synthesis, incorporating the first nucleotide as a triphosphate. The consensus T7 promoter sequence often dictates a guanosine as the initiating nucleotide.
In a standard IVT reaction, GTP is the substrate for this initiation, leading to a 5'-triphosphate on the nascent RNA chain. However, T7 RNA polymerase exhibits a degree of flexibility and can also recognize and utilize GMP as the initiating nucleotide. When GMP is present in the reaction mixture, it can compete with GTP for the initiation step. The incorporation of GMP results in an RNA molecule with a 5'-monophosphate.
The efficiency of GMP-initiated transcription is dependent on the relative concentrations of GMP and GTP in the reaction. By increasing the molar ratio of GMP to GTP, the synthesis of 5'-monophosphate RNA can be significantly favored.
Applications
The primary application for synthesizing RNA with a 5'-monophosphate end is for subsequent enzymatic ligation reactions, such as:
-
RNA ligation for the construction of chimeric RNAs: Joining two or more RNA fragments to create novel RNA molecules.
-
Labeling of RNA at the 5'-end: Attaching a labeled molecule to the 5'-monophosphate for detection or imaging.
-
Preparation of substrates for specific enzymes: Some RNA processing enzymes specifically recognize or require a 5'-monophosphate.
Quantitative Data
The efficiency of this compound initiated transcription and the total RNA yield are influenced by several factors, most notably the ratio of GMP to GTP. While extensive quantitative data from systematic studies are not broadly available in the public domain, the following table summarizes expected trends and provides a starting point for optimization. Researchers are encouraged to perform pilot experiments to determine the optimal conditions for their specific template and application.
| GMP:GTP Molar Ratio | Expected Percentage of 5'-Monophosphate RNA | Expected Relative RNA Yield | Notes |
| 0:1 (Standard IVT) | ~0% | 100% | Produces primarily 5'-triphosphate RNA. |
| 1:1 | 30-60% | 80-95% | A mix of 5'-monophosphate and 5'-triphosphate RNA is expected. |
| 2:1 | 50-80% | 70-90% | Favors the production of 5'-monophosphate RNA. A good starting point for optimization.[1] |
| 5:1 | >80% | 60-80% | High efficiency of 5'-monophosphate RNA synthesis, but may lead to a reduction in total RNA yield. |
| 10:1 | >90% | 50-70% | Maximizes the proportion of 5'-monophosphate RNA, but a more significant decrease in yield may be observed. |
Note: The actual yields and percentages will vary depending on the specific DNA template, the purity of the reagents, and the precise reaction conditions. The data presented here are estimates based on available literature and should be used as a guide for experimental design.
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with T7 RNA Polymerase (for 5'-Triphosphate RNA)
This protocol serves as a baseline for comparison with the GMP-initiated transcription protocol.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
10X Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)
-
Ribonucleotide solution mix (ATP, CTP, UTP, GTP at 10 mM each)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase in a freezer block or on ice at all times.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature to avoid precipitation of the DNA template by spermidine (B129725) in the buffer:
-
Nuclease-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
10 mM ATP: 2 µL
-
10 mM CTP: 2 µL
-
10 mM UTP: 2 µL
-
10 mM GTP: 2 µL
-
Linearized DNA template (0.5 µg): X µL
-
RNase Inhibitor: 1 µL
-
-
Mix the components gently by pipetting up and down.
-
Add 1 µL of T7 RNA Polymerase (50 units) to the reaction mixture.
-
Mix gently and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 to 4 hours.[]
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method (e.g., spin column purification, phenol-chloroform extraction followed by ethanol (B145695) precipitation).
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity by gel electrophoresis.
Protocol 2: In Vitro Transcription for 5'-Monophosphate RNA using this compound
This protocol is specifically designed to favor the initiation of transcription with GMP.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
10X Transcription Buffer
-
Ribonucleotide solution mix (ATP, CTP, UTP at 10 mM each)
-
Guanosine 5'-monophosphate (GMP) solution (e.g., 20 mM)
-
Guanosine 5'-triphosphate (GTP) solution (e.g., 10 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase in a freezer block or on ice at all times.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature:
-
Nuclease-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
10 mM ATP: 2 µL
-
10 mM CTP: 2 µL
-
10 mM UTP: 2 µL
-
20 mM GMP: 2 µL (Final concentration: 2 mM)
-
10 mM GTP: 1 µL (Final concentration: 0.5 mM) - This creates a 4:1 GMP:GTP ratio. Adjust volumes to achieve the desired ratio.
-
Linearized DNA template (0.5 µg): X µL
-
RNase Inhibitor: 1 µL
-
-
Mix the components gently by pipetting up and down.
-
Add 1 µL of T7 RNA Polymerase (50 units) to the reaction mixture.
-
Mix gently and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
Proceed with optional DNase I treatment and RNA purification as described in Protocol 1.
-
Analyze the products to confirm the presence of a 5'-monophosphate. This can be done indirectly by assessing the efficiency of subsequent ligation reactions or through more direct analytical methods if available.
Visualizations
Experimental Workflow for In Vitro Transcription
Caption: General workflow of an in vitro transcription assay.
Signaling Pathway: Canonical vs. Non-Canonical Initiation
Caption: Comparison of canonical and non-canonical transcription initiation.
Logical Relationship: Optimizing 5'-Monophosphate RNA Synthesis
Caption: Logical steps for optimizing 5'-monophosphate RNA synthesis.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low RNA Yield | Suboptimal GMP:GTP ratio. | Perform a titration of GMP and GTP concentrations to find the optimal balance for your template. Start with a 2:1 ratio of GMP to GTP and test higher ratios. |
| Inhibition by high nucleotide concentration. | While increasing GMP is necessary, excessively high total nucleotide concentrations can be inhibitory. Maintain a total nucleotide concentration within the recommended range for your T7 polymerase system. | |
| Poor quality DNA template. | Ensure the DNA template is high quality, linear, and free of contaminants like RNases. | |
| Incomplete Transcription | Premature termination of transcription. | This can sometimes be caused by difficult template sequences (e.g., GC-rich regions). Try lowering the incubation temperature to 30°C or adding supplements like DMSO to the reaction. |
| Low Percentage of 5'-Monophosphate RNA | Insufficient GMP concentration relative to GTP. | Increase the molar ratio of GMP to GTP. Ratios of 5:1 or 10:1 can significantly increase the proportion of 5'-monophosphate RNA. |
| Contamination of GMP with GTP. | Use high-purity GMP to avoid unintentional introduction of GTP. |
Conclusion
The use of this compound in in vitro transcription assays provides a straightforward and efficient method for the synthesis of RNA with 5'-monophosphate ends. This technique is particularly valuable for researchers working on applications that require RNA ligation. By carefully optimizing the ratio of GMP to GTP, it is possible to achieve a high proportion of the desired 5'-monophosphorylated product. The protocols and guidelines presented in these application notes offer a solid foundation for the successful implementation and optimization of this powerful technique in your research and development endeavors.
References
Application Notes and Protocols: 5'-Guanylic Acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid (5'-GMP), a purine (B94841) nucleotide, is a fundamental building block for RNA and a key molecule in various cellular processes, including energy metabolism, signal transduction, and gene expression regulation.[1][2][3] In the realm of drug discovery and development, 5'-GMP and its synthetic analogs are emerging as a versatile scaffold for creating novel therapeutics targeting a range of diseases, from viral infections to cancer.
This document provides detailed application notes and experimental protocols for researchers exploring the therapeutic potential of this compound and its derivatives.
Core Concepts in 5'-GMP Drug Discovery
The therapeutic application of 5'-GMP is often indirect, with its analogs or prodrugs being the active pharmaceutical ingredients. A primary challenge in utilizing nucleotides like 5'-GMP as drugs is their poor cell membrane permeability due to the negatively charged phosphate (B84403) group.[4][5] To overcome this, various prodrug strategies have been developed. These strategies involve masking the phosphate group with lipophilic moieties that are cleaved intracellularly by enzymes, releasing the active monophosphate analog.[4][6][7] The "ProTide" technology is a prominent example of such a strategy.[7]
Once inside the cell, this compound analogs can be further phosphorylated to their di- and triphosphate forms.[8] These triphosphorylated analogs can then interfere with the synthesis of nucleic acids, a mechanism central to their antiviral and anticancer activities.[6][8]
Therapeutic Applications and Mechanisms of Action
Antiviral Activity
Nucleoside and nucleotide analogs are cornerstones of antiviral therapy.[6] Analogs of guanosine (B1672433), the nucleoside component of 5'-GMP, have demonstrated broad-spectrum antiviral activity.[9] For instance, the 3-deazaguanine series, including 3-deazaguanylic acid, has shown inhibitory effects against a variety of RNA and DNA viruses.[9]
The primary mechanism of antiviral action for many guanosine analogs involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[9] The triphosphate form of the analog acts as a competitive inhibitor or a chain terminator during viral RNA replication.
A notable example is AT-527 , a double prodrug of a 2'-fluoro-2'-methyl guanosine monophosphate analog.[9] It has shown potent in vitro activity against several coronaviruses, including SARS-CoV-2.[9]
Anticancer Activity
The antiproliferative properties of guanine-based purines make them attractive candidates for cancer therapy.[10] The mechanism often involves the disruption of DNA synthesis in rapidly dividing cancer cells. For example, it has been demonstrated that guanine, guanosine, and 5'-GMP can inhibit the growth of glioblastoma cells.[10]
Neuromodulatory Effects
This compound acts as a weak agonist for ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial for synaptic transmission in the central nervous system.[1][2][11] This interaction can lead to neuroprotective effects at low concentrations by modulating glutamatergic system activity.[1][2] However, high concentrations can be neurotoxic.[1][2] This dual activity presents opportunities for developing drugs that can modulate neuronal excitability.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound analogs from the literature.
| Compound | Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Reference |
| AT-511 (free base of AT-527) | HCoV-229E | BHK-21 | 1.8 ± 0.3 | - | >86 | [9] |
| AT-511 | HCoV-229E | Huh-7 | - | 0.34 | >86 | [9] |
| AT-511 | HCoV-OC43 | Huh-7 | - | 1.2 | >86 | [9] |
| AT-511 | SARS-CoV | Huh-7 | - | 0.47 | >86 | [9] |
| AT-511 | MERS-CoV | Huh-7 | - | 37 ± 28 | >86 | [9] |
| T-1105 | Zika Virus | Vero | 97.5 ± 6.8 | - | >1000 | [12] |
| T-1105 | Chikungunya Virus | - | 7.0 ± 1 | - | - | [12] |
| Favipiravir (T-705) | Chikungunya Virus | - | 25 ± 3 | - | - | [12] |
| Table 1: In Vitro Antiviral Activity of Guanosine Monophosphate Analogs. |
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Guanine | Glioblastoma | 44 ± 2.8 | [10] |
| Guanosine | Glioblastoma | 137 ± 9.1 | [10] |
| 5'-GMP | Glioblastoma | 140 ± 10.2 | [10] |
| Table 2: In Vitro Anticancer Activity of Guanine-Based Purines. |
Signaling Pathways
cGMP Signaling Pathway
5'-GMP is a precursor for the synthesis of guanosine triphosphate (GTP), which is subsequently converted to the second messenger cyclic guanosine monophosphate (cGMP) by guanylate cyclase.[13][14] The cGMP pathway is pivotal in regulating various physiological processes, including smooth muscle relaxation and neurotransmission.[13][15]
Ionotropic Glutamate Receptor Signaling
5'-GMP can directly interact with ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the brain.[13][15][16]
Experimental Protocols
Protocol 1: In Vitro Antiviral Cytopathic Effect (CPE) Reduction Assay
This protocol is designed to evaluate the efficacy of 5'-GMP analogs in inhibiting virus-induced cell death.[2]
Materials:
-
Vero 76 cells (or other appropriate host cell line)
-
Minimum Essential Medium (MEM) supplemented with 5% and 2% Fetal Bovine Serum (FBS)
-
96-well microplates
-
Test compounds (5'-GMP analogs) dissolved in DMSO
-
Virus stock
-
Neutral red solution
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed Vero 76 cells in 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial half-log10 dilutions of the test compounds, typically starting from 32 µM.[2]
-
Treatment: Add the compound dilutions to the wells. Include virus controls (infected, untreated), cell controls (uninfected, untreated), and a positive control drug.
-
Infection: Inoculate the wells with the virus, leaving the cell control wells uninfected.
-
Incubation: Incubate the plates until >80% CPE is observed in the virus control wells.
-
Staining: Stain the cells with neutral red to assess cell viability.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) using regression analysis. The selectivity index (SI50 = CC50/EC50) is a measure of the compound's therapeutic window.
Protocol 2: In Vitro Anticancer MTT Cell Viability Assay
This colorimetric assay assesses the effect of 5'-GMP analogs on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[17][18][19]
Materials:
-
Human cancer cell line (e.g., HepG-2, HCT-116, MCF-7)[19]
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
Test compounds (5'-GMP analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubate for 48 hours.[19]
-
Treatment: Treat the cells with various concentrations of the 5'-GMP analogs and incubate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).
Conclusion
This compound and its analogs represent a promising class of molecules for drug discovery. Their involvement in fundamental biological processes provides multiple avenues for therapeutic intervention. The strategic use of prodrugs is key to unlocking their full potential by overcoming pharmacokinetic challenges. The protocols and data presented here offer a foundational guide for researchers to explore and advance the development of novel 5'-GMP-based therapeutics.
References
- 1. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. pharmaron.com [pharmaron.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on the pharmacokinetics of prodrugs [manu41.magtech.com.cn]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of antiviral and endogenous nucleotides to di- and triphosphates by guanosine monophosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 13. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Glutamate, glutamate receptors, and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
Application Notes and Protocols for High-Throughput Screening Assays for Guanylate Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylate kinase (GK) is a key enzyme in the purine (B94841) salvage pathway, catalyzing the ATP-dependent phosphorylation of guanosine (B1672433) monophosphate (GMP) to guanosine diphosphate (B83284) (GDP).[1] This process is essential for the synthesis of GTP, a vital precursor for DNA and RNA synthesis, as well as a critical molecule in cellular signaling and energy metabolism.[2][3] The crucial role of guanylate kinase in cellular proliferation has made it an attractive target for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. High-throughput screening (HTS) assays are indispensable tools for identifying novel inhibitors of guanylate kinase from large chemical libraries.
These application notes provide detailed protocols for robust and scalable HTS assays for guanylate kinase, focusing on luminescence- and fluorescence-based detection methods. The described assays are designed for accuracy, sensitivity, and compatibility with automated screening platforms.
Signaling Pathway
Guanylate kinase is a central node in the de novo and salvage pathways of purine biosynthesis. It ensures the efficient recycling of GMP and is critical for maintaining the cellular pool of guanine (B1146940) nucleotides.
High-Throughput Screening Assays
A variety of HTS assays can be employed to measure guanylate kinase activity. The most common and robust methods for HTS are luminescence- and fluorescence-based assays that detect the products of the kinase reaction, namely ADP, or the consumption of the co-substrate, ATP.
Luminescence-Based ADP Detection Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a universal, homogeneous, and high-throughput luminescence-based assay that measures the amount of ADP produced during an enzymatic reaction. This assay is well-suited for screening guanylate kinase inhibitors due to its high sensitivity and broad dynamic range. The luminescent signal is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the guanylate kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by luciferase to produce light.
Experimental Protocol:
This protocol is designed for a 384-well plate format.
Reagent Preparation:
-
1X Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Guanylate Kinase (GK): Prepare a 2X working solution of recombinant human guanylate kinase in 1X Kinase Reaction Buffer. The final concentration should be empirically determined to achieve a linear reaction rate.
-
Substrate Solution: Prepare a 4X solution of GMP and ATP in 1X Kinase Reaction Buffer. The final concentrations should be at or near the Km values for GMP and ATP, respectively.
-
Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO.
Assay Procedure:
-
Add 2.5 µL of test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of 2X GK solution to all wells except the negative control wells (add 2.5 µL of 1X Kinase Reaction Buffer instead).
-
Initiate the reaction by adding 5 µL of 4X substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[4][5]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[4][5]
-
Measure luminescence using a plate reader.
Data Presentation:
| Parameter | Value | Reference |
| Z'-factor | > 0.7 | [4] |
| Signal-to-Background (S/B) Ratio | > 10 | [4] |
| DMSO Tolerance | Up to 1% | General HTS guideline |
| ATP Concentration | 10-50 µM | [5] |
Fluorescence-Based ATP Depletion Assay (Kinase-Glo®)
The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures the amount of ATP remaining in solution following a kinase reaction.[6] The luminescent signal is inversely proportional to the amount of kinase activity. This assay is straightforward, robust, and suitable for HTS.
Principle: After the guanylate kinase reaction, a single reagent, the Kinase-Glo® Reagent, is added to lyse the cells (if applicable) and initiate a luminescent reaction catalyzed by luciferase. The amount of light produced is directly proportional to the amount of ATP present.
Experimental Protocol:
This protocol is designed for a 384-well plate format.
Reagent Preparation:
-
1X Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[6]
-
Reaction Mix: Prepare a 2X reaction mix containing guanylate kinase, GMP, and ATP in 1X Kinase Reaction Buffer. The final ATP concentration should be at or near its Km value to ensure sensitivity to inhibitors.
-
Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO.
-
Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.
Assay Procedure:
-
Add 5 µL of 2X reaction mix to the wells of a 384-well plate.
-
Add 50 nL of test compound or DMSO (for controls) to the wells.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate reader.
Data Presentation:
| Parameter | Value | Reference |
| Z'-factor | > 0.8 | [7] |
| IC50 for known inhibitors | Varies (e.g., Staurosporine) | [8] |
| ATP Linearity | Up to 100 µM (Kinase-Glo® Plus) | General Product Information |
| Signal Stability | > 4 hours | General Product Information |
Fluorescence-Based Coupled-Enzyme Assay
This assay provides a continuous, fluorescence-based method for monitoring guanylate kinase activity by coupling the production of ADP to the oxidation of NADH.
Principle: The ADP produced by guanylate kinase is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is then used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in fluorescence.
Experimental Protocol:
This protocol is designed for a 384-well plate format.
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Coupling Enzyme Mix: Prepare a solution in Assay Buffer containing 1 mM PEP, 0.2 mM NADH, 10 U/mL pyruvate kinase, and 15 U/mL lactate dehydrogenase.
-
Guanylate Kinase (GK): Prepare a 4X working solution in Assay Buffer.
-
Substrate Solution: Prepare a 4X solution of GMP and ATP in Assay Buffer.
-
Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO.
Assay Procedure:
-
Add 10 µL of the Coupling Enzyme Mix to each well of a 384-well, black, clear-bottom plate.
-
Add 2.5 µL of 4X GK solution and 2.5 µL of test compound or DMSO.
-
Initiate the reaction by adding 10 µL of 4X substrate solution.
-
Immediately place the plate in a fluorescence plate reader and monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.
Data Presentation:
| Parameter | Value | Reference |
| Z'-factor | > 0.6 | General expectation for coupled assays |
| NADH Concentration | 0.1 - 0.3 mM | General biochemical practice |
| PEP Concentration | 0.5 - 2 mM | General biochemical practice |
| Readout | Kinetic or Endpoint | [9] |
Conclusion
The selection of an appropriate HTS assay for guanylate kinase depends on several factors, including the available instrumentation, the size of the compound library, and the desired throughput. Luminescence-based assays, such as ADP-Glo™ and Kinase-Glo®, offer high sensitivity, simplicity, and are well-suited for ultra-high-throughput screening. Fluorescence-based coupled-enzyme assays provide a cost-effective alternative and allow for real-time kinetic measurements. The protocols and data provided herein serve as a comprehensive guide for establishing robust and reliable HTS campaigns to identify novel inhibitors of guanylate kinase for therapeutic development.
References
- 1. A High-Throughput Cidality Screen for Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for the Quantification of 5'-Guanosine Monophosphate (5'-GMP)
Introduction
5'-Guanosine Monophosphate (5'-GMP), a ribonucleotide monomer essential for RNA synthesis, also plays a critical role as a product of second messenger signaling pathways.[1] In cellular signaling, the primary route to 5'-GMP formation is through the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP) by phosphodiesterase (PDE) enzymes.[2][3][4] cGMP itself is a crucial second messenger synthesized from guanosine triphosphate (GTP) by guanylate cyclases (GCs), mediating a wide array of physiological processes including vasodilation, neurotransmission, and retinal phototransduction.[5][6] The intracellular concentration of cGMP, and therefore the extent of its downstream signaling, is tightly regulated by PDEs.[7]
Consequently, the quantification of intracellular 5'-GMP levels serves as a direct measure of PDE activity. Monitoring 5'-GMP is vital for researchers in drug development and cell biology who are investigating the nitric oxide/cGMP pathway or screening for modulators of PDE enzymes, which are significant therapeutic targets for conditions like hypertension and erectile dysfunction.[4][5][8] These application notes provide an overview of common cell-based assay methodologies and detailed protocols for measuring 5'-GMP levels.
Caption: The cGMP signaling pathway, where 5'-GMP is produced via hydrolysis of cGMP by PDEs.
Overview of Assay Methodologies
Several analytical techniques can be employed to quantify 5'-GMP in cell lysates. The choice of method depends on factors such as the required sensitivity, throughput, and available equipment. Cell-based assays are indispensable as they provide a more physiologically relevant model compared to purely biochemical assays by preserving cellular signaling pathways and mimicking drug responses.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for separating, detecting, and quantifying nucleotides like 5'-GMP.[10][11] It offers high specificity and allows for the simultaneous measurement of related nucleotides such as cGMP, GTP, and ATP, providing a comprehensive view of the signaling pathway.[12]
-
Enzymatic Assays: These assays utilize enzymes that specifically recognize 5'-GMP. The reaction can be coupled to a secondary enzymatic reaction that produces a detectable signal, such as a change in color (colorimetric) or fluorescence (fluorometric).[13] These assays can be highly sensitive but may be susceptible to interference from other components in the cell lysate.
-
Immunoassays (Indirect Measurement): While direct immunoassays for 5'-GMP are not common, competitive immunoassays like ELISA for cGMP are frequently used.[14] In this context, PDE activity is inferred by measuring the depletion of the substrate (cGMP). A decrease in cGMP concentration corresponds to an increase in 5'-GMP production. This method is often highly sensitive and suitable for high-throughput screening.[8][15]
Comparison of Assay Methods
| Parameter | HPLC / LC-MS | Enzymatic Assays | Immunoassays (for cGMP) |
| Principle | Chromatographic separation and UV or MS detection.[4][16] | Enzyme-coupled reaction leading to a measurable signal.[17][18] | Antigen-antibody competition.[14][19] |
| Direct/Indirect | Direct | Direct | Indirect (measures substrate depletion) |
| Sensitivity | Moderate to High (pmol to fmol range).[20] | High (pmol range).[17] | Very High (fmol range). |
| Specificity | Very High | Moderate to High (depends on enzyme) | High (depends on antibody cross-reactivity).[14] |
| Throughput | Low to Medium | Medium to High | High |
| Multiplexing | Yes (can measure multiple nucleotides simultaneously).[12] | Limited | No |
| Cost per Sample | Medium | Low to Medium | Low |
| Equipment | HPLC or LC-MS system.[10] | Plate reader (spectrophotometer or fluorometer).[21] | Plate reader. |
Experimental Protocols
The following section provides detailed protocols for cell sample preparation and subsequent quantification of 5'-GMP using HPLC.
Caption: General experimental workflow for measuring intracellular 5'-GMP levels.
Protocol 1: Cell Sample Preparation for Nucleotide Extraction
This protocol describes a general method for extracting nucleotides from cultured cells. Proper sample preparation is critical to prevent nucleotide degradation and ensure accurate quantification.[22] Temperature control throughout the process is essential.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 60% Ethanol (B145695) or 0.4 M Perchloric Acid, ice-cold
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 80-90%).
-
Treat cells with compounds of interest (e.g., PDE inhibitors, GC activators) for the specified duration. Include appropriate vehicle controls.
-
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Immediately wash the cell monolayer twice with 5 mL of ice-cold PBS.
-
Suspension Cells: Transfer the cell suspension to a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice by resuspending in ice-cold PBS and repeating the centrifugation step.
-
-
Nucleotide Extraction:
-
Using Organic Solvents (e.g., Ethanol): a. After the final PBS wash, add 1 mL of ice-cold 60% ethanol to the cell pellet or monolayer. b. For adherent cells, use a cell scraper to detach the cells in the ethanol solution. c. Transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Using Acid (e.g., Perchloric Acid): a. Add 500 µL of ice-cold 0.4 M perchloric acid to the cell pellet. b. Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at ≥16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[23]
-
Carefully transfer the supernatant, which contains the nucleotides, to a new, clean microcentrifuge tube.
-
-
Neutralization (for Acid Extraction only):
-
If perchloric acid was used, neutralize the supernatant by adding a potassium carbonate (K2CO3) solution. The exact volume should be determined empirically to bring the pH to a neutral range (pH 6-8).
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C and transfer the neutralized supernatant to a new tube.
-
-
Sample Storage:
-
The nucleotide extract is now ready for analysis. If not used immediately, samples can be stored at -80°C. For HPLC analysis, some protocols recommend drying the extract in a vacuum concentrator and resuspending in HPLC-grade water just before injection.[10]
-
Protocol 2: Quantification of 5'-GMP by Reversed-Phase HPLC
This protocol outlines the analysis of 5'-GMP from cell extracts using RP-HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a UV/Vis detector, autosampler, and degasser.[10]
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[20]
-
5'-GMP standard (for calibration curve)
-
HPLC-grade water, methanol, and reagents for mobile phase preparation
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Preparation of Standards and Mobile Phase:
-
5'-GMP Standards: Prepare a stock solution of 5'-GMP in HPLC-grade water. Perform serial dilutions to create a series of standards for the calibration curve (e.g., ranging from 0.5 to 100 µM).[20]
-
Mobile Phase: A common mobile phase consists of an aqueous buffer with an ion-pairing agent and an organic modifier. An example is a mixture of 10 mM potassium dihydrogen phosphate (B84403) and 5 mM sodium heptanesulfonate, pH adjusted to 3.0, with a small percentage of methanol.[12][20] The exact composition may require optimization.
-
Filter and degas the mobile phase before use.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.[20]
-
Set the UV detector to the appropriate wavelength for GMP, typically around 250-260 nm.[12][20]
-
Filter the prepared cell extracts and standards through a 0.45 µm syringe filter before loading into HPLC vials.[20]
-
Inject a standard volume (e.g., 20 µL) of each standard and sample onto the column.
-
-
Data Acquisition and Analysis:
-
Record the chromatograms for each run. 5'-GMP will elute as a distinct peak at a specific retention time.
-
Identify the 5'-GMP peak in the sample chromatograms by comparing its retention time to that of the pure 5'-GMP standard.
-
Integrate the peak area for 5'-GMP in all standard and sample chromatograms.
-
Generate a standard curve by plotting the peak area versus the concentration of the 5'-GMP standards. The curve should have a correlation coefficient (R²) of >0.99.[20]
-
Use the linear regression equation from the standard curve to calculate the concentration of 5'-GMP in the cell extracts.
-
-
Normalization:
-
To account for variations in cell number and extraction efficiency, normalize the calculated 5'-GMP concentration to the total protein content of the cell lysate.
-
Determine the protein concentration in an aliquot of the initial cell lysate (before protein precipitation) using a standard method like the BCA or Bradford assay.
-
Express the final results as pmol of 5'-GMP per mg of protein.[23]
-
Representative HPLC Performance Data
| Parameter | Typical Value | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [20] |
| Mobile Phase | 10 mM KH2PO4, 5 mM Sodium Heptanesulfonate, pH 3.0 | [20] |
| Flow Rate | 0.8 mL/min | [20] |
| Detection (UV) | 250 nm | [20] |
| Linearity Range | 0.5 - 100 ppm (µg/mL) | [20] |
| Correlation Coefficient (R²) | > 0.999 | [20] |
| Retention Time (GMP) | ~11.2 min (Varies with exact conditions) | [16] |
References
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. Frontiers | In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants [frontiersin.org]
- 4. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 5. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. A new enzymatic assay for guanosine 3':5'-cyclic monophosphate and its application to the ductus deferens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abyntek.com [abyntek.com]
- 20. lib.yhn.edu.vn [lib.yhn.edu.vn]
- 21. GLP-certified Enzyme activtity assays - Kymos [kymos.com]
- 22. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5'-Guanylic Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 5'-guanylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
1. Peak Shape Problems: Why is my this compound peak tailing or showing fronting?
Peak tailing is a common issue in the analysis of polar compounds like this compound.
-
Potential Cause 1: Secondary Interactions with Stationary Phase. Residual silanol (B1196071) groups on silica-based columns (like C18) can interact with the phosphate (B84403) and amine groups of this compound, leading to peak tailing.
-
Solution 1:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 2.5-4.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
-
Use of an End-Capped Column: Employing a high-quality, end-capped C18 column can reduce the number of accessible free silanol groups.
-
Alternative Chromatography Mode: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like nucleotides.
-
-
Potential Cause 2: Column Overload. Injecting too concentrated a sample can saturate the column, leading to peak distortion.
-
Solution 2: Dilute the sample or reduce the injection volume.
-
Potential Cause 3: Incompatible Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting.
-
Solution 3: Whenever possible, dissolve the sample in the initial mobile phase.
2. Retention Time Variability: Why is the retention time of my this compound peak shifting between injections?
Consistent retention times are crucial for reliable compound identification and quantification.
-
Potential Cause 1: Inconsistent Mobile Phase Composition. Evaporation of the more volatile organic component of the mobile phase or improper mixing can lead to gradual shifts in retention time.
-
Solution 1:
-
Prepare fresh mobile phase daily.
-
Keep mobile phase reservoirs capped to minimize evaporation.
-
If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.
-
-
Potential Cause 2: Fluctuations in Column Temperature. Temperature affects mobile phase viscosity and the kinetics of partitioning, leading to retention time shifts.
-
Solution 2: Use a column oven to maintain a constant and consistent column temperature.
-
Potential Cause 3: Inadequate Column Equilibration. Insufficient equilibration time between runs, especially after a gradient elution, can cause retention time instability in the initial runs of a sequence.
-
Solution 3: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase.
3. Poor Resolution: Why are my this compound peak and other components not well separated?
Achieving baseline separation is key for accurate quantification.
-
Potential Cause 1: Suboptimal Mobile Phase Composition. The choice of organic solvent, buffer, and pH can significantly impact selectivity and resolution.
-
Solution 1:
-
Adjust Mobile Phase pH: The ionization state of this compound and other analytes is pH-dependent. Systematically varying the pH can alter selectivity and improve resolution.[1]
-
Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different solvent properties.
-
Employ Ion-Pairing Reagents: For reversed-phase chromatography, adding an ion-pairing reagent (e.g., tetrabutylammonium (B224687) phosphate) to the mobile phase can improve the retention and resolution of ionic compounds like this compound.
-
-
Potential Cause 2: Inappropriate Column. The column chemistry may not be suitable for the separation.
-
Solution 2:
-
Consider a Different Stationary Phase: If using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.
-
Switch to HILIC: HILIC columns are specifically designed for polar analytes and can provide excellent resolution for nucleotides.
-
4. Baseline Issues: Why is my baseline noisy or drifting?
A stable baseline is essential for accurate peak integration and low detection limits.
-
Potential Cause 1: Air Bubbles in the System. Air bubbles in the pump or detector can cause significant baseline noise.
-
Solution 1:
-
Degas the mobile phase before use (e.g., by sonication or vacuum filtration).
-
Ensure all fittings are secure to prevent air from entering the system.
-
Purge the pump to remove any trapped air bubbles.
-
-
Potential Cause 2: Contaminated Mobile Phase or System. Impurities in the solvents or a contaminated column or detector cell can lead to a noisy or drifting baseline.
-
Solution 2:
-
Use high-purity HPLC-grade solvents and reagents.
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter.
-
Flush the system and column with a strong solvent to remove contaminants.
-
-
Potential Cause 3: Leaks. A leak in the system can cause pressure fluctuations and a noisy baseline.
-
Solution 3: Systematically check all fittings and connections for any signs of leakage.
Experimental Protocols
Ion-Pair Reversed-Phase HPLC Method for this compound Analysis
This protocol is adapted from a method for the analysis of purines, including GMP.
1. Sample Preparation:
- Dissolve the this compound standard or sample in the initial mobile phase (Mobile Phase A).
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Column:
- HPLC System: A binary pump system with a UV detector.
- Column: Atlantis T3 C18, 3 µm, 4.6 x 150 mm.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
3. Mobile Phase Preparation:
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) and 2 mM tetrabutylammonium phosphate (TBAP), pH 5.0.
- Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0.
- Degas both mobile phases before use.
4. Gradient Elution Program:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 100 | 0 | Initial |
| 10.0 | 100 | 0 | Linear |
| 25.0 | 25 | 75 | Linear |
| 35.0 | 25 | 75 | Linear |
| 40.0 | 0 | 100 | Linear |
| 55.0 | 0 | 100 | Linear |
| 60.0 | 100 | 0 | Linear |
| 75.0 | 100 | 0 | End |
Data Presentation
Table 1: Example Gradient Elution Program for this compound Analysis.
| Step | Time (minutes) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 1 | 0.0 | 1.0 | 100 | 0 |
| 2 | 10.0 | 1.0 | 100 | 0 |
| 3 | 25.0 | 1.0 | 25 | 75 |
| 4 | 35.0 | 1.0 | 25 | 75 |
| 5 | 40.0 | 1.0 | 0 | 100 |
| 6 | 55.0 | 1.0 | 0 | 100 |
| 7 | 60.0 | 1.0 | 100 | 0 |
| 8 | 75.0 | 1.0 | 100 | 0 |
Visualizations
Caption: A general workflow for this compound HPLC analysis.
References
Technical Support Center: Enzymatic Assays for GMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during enzymatic assays in a Good Manufacturing Practice (GMP) environment. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your enzymatic assays.
Issue: No or Weak Signal
Question: My enzymatic assay is showing no signal or a very weak signal. What are the possible causes and how can I troubleshoot this?
Answer:
A lack of signal is a common issue that can stem from several factors, from reagent problems to incorrect instrument settings. Follow these troubleshooting steps to identify and resolve the issue.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Omission of a Key Reagent | Systematically check that all assay components (enzyme, substrate, cofactors, buffers) were added in the correct order and volume as per the protocol. |
| Inactive Enzyme or Substrate | Verify the expiration dates and storage conditions of your enzyme and substrate. If possible, test their activity with a known positive control. Improper storage, such as repeated freeze-thaw cycles, can lead to loss of activity.[1] |
| Incorrect Assay Buffer Conditions | Ensure the assay buffer is at the optimal pH and temperature for the enzyme.[1] Most enzyme assays perform best at room temperature (20-25°C).[1] Using ice-cold buffers can significantly reduce enzyme activity.[1] |
| Presence of Inhibitors | Samples may contain substances that inhibit the enzyme. Common inhibitors include EDTA, SDS, and sodium azide.[2] Consider sample purification or dilution to minimize their effects. |
| Incorrect Instrument Settings | Verify that the plate reader is set to the correct wavelength for your assay's chromogenic or fluorogenic product.[1] |
| Sub-optimal Substrate Concentration | Ensure the substrate concentration is appropriate for the assay. If the concentration is too low, the reaction rate will be minimal. |
Issue: High Background Signal
Question: I am observing a high background signal in my enzymatic assay, which is masking the specific signal from my enzyme. What could be causing this and how can I reduce it?
Answer:
High background can be caused by non-specific binding, reagent contamination, or issues with the substrate. Here are some common causes and their solutions.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Non-specific Binding of Antibodies (in ELISA-based assays) | Use an appropriate blocking buffer to minimize non-specific binding to the plate.[3] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions to avoid contamination. |
| Substrate Instability | Some substrates can spontaneously degrade, leading to a high background signal. Prepare the substrate solution fresh before each experiment. |
| Cross-Reactivity | In immunoassays, the detection antibody may be cross-reacting with other components in the sample. Run appropriate controls to test for cross-reactivity.[3] |
| Prolonged Incubation Times | Reduce the incubation time of the substrate with the enzyme to minimize background signal development.[3] |
Issue: Inconsistent or Non-Reproducible Results
Question: My replicate wells are showing high variability, and I'm struggling to get reproducible results between experiments. What are the likely causes?
Answer:
Inconsistent results are often due to variations in pipetting, temperature, or reagent preparation. Adhering to GMP principles of consistency and documentation is crucial to address this.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed into all wells to minimize pipetting variability.[2] |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the correct temperature before starting the assay. Avoid temperature gradients across the microplate. |
| Improper Mixing | Ensure thorough mixing of all reagents upon addition to the wells. |
| Evaporation from Wells | Use plate sealers to prevent evaporation, especially during long incubation steps. Avoid using the outer wells of the plate, which are more prone to evaporation.[1] |
| Raw Material Variability | Lot-to-lot variability of critical reagents such as enzymes, substrates, and buffers can lead to inconsistent results. Qualify new lots of reagents before use in routine assays. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to enzymatic assays in a GMP setting.
GMP Compliance and Documentation
Question: What are the key GMP documentation practices I need to follow for my enzymatic assays?
Answer:
Under GMP, all aspects of your assay must be thoroughly documented to ensure traceability, data integrity, and regulatory compliance. Key documentation includes:
-
Standard Operating Procedures (SOPs): Detailed, version-controlled documents for all assay protocols, reagent preparation, and equipment operation.
-
Batch Records: Comprehensive records for each assay run, including dates, analyst identification, lot numbers of all reagents and consumables, and raw data.
-
Data Integrity (ALCOA+): All data, whether electronic or paper-based, must be Attributable, Legible, Contemporaneous, Original, and Accurate. Additionally, it should be Complete, Consistent, Enduring, and Available.
-
Out-of-Specification (OOS) Investigations: A formal, documented investigation must be initiated for any result that falls outside of the pre-defined acceptance criteria.[1][4][5]
Out-of-Specification (OOS) Results
Question: What should I do if I get an Out-of-Specification (OOS) result in my enzymatic assay?
Answer:
An OOS result requires a systematic and documented investigation to determine the root cause. The investigation is typically conducted in phases.[5]
-
Phase 1: Laboratory Investigation: This initial phase aims to determine if there was an obvious laboratory error.[6] This includes a review of the assay procedure, calculations, equipment calibration and performance, and discussions with the analyst.[7] If a clear laboratory error is identified, the initial result can be invalidated, and the test repeated.[4][6]
-
Phase 2: Full-Scale Investigation: If no laboratory error is found, a full-scale investigation is launched. This expands the scope to include a review of the manufacturing process, raw materials, and potential impact on other batches.[1][5]
Hypothetical OOS Investigation Data:
| Parameter | Specification | Initial Result | Investigation Finding | Conclusion |
| Enzyme Activity | 80 - 120 U/mg | 75 U/mg | Analyst used an expired lot of substrate. | Laboratory Error. Invalidate result and re-test. |
| Kinetic Parameter (Km) | 10 - 20 µM | 25 µM | No laboratory error found. Review of manufacturing records showed a deviation in the purification process. | Confirmed OOS. Reject batch. |
| Inhibitor IC50 | 5 - 15 nM | 20 nM | Pipette used for serial dilutions was out of calibration. | Laboratory Error. Invalidate result, recalibrate pipette, and re-test. |
Interfering Substances
Question: How do common laboratory reagents like EDTA and SDS affect enzymatic assays?
Answer:
Certain common laboratory reagents can significantly interfere with enzymatic assays. It is crucial to be aware of their potential impact.
Quantitative Impact of Common Interfering Substances:
| Interfering Substance | Enzyme Example | Concentration | Observed Effect | Reference |
| EDTA | NADH Dehydrogenase | 0.6 mM | ~40% inhibition of enzyme activity. | |
| EDTA | Endoglucanase | 2 mM | 1.5-fold increase in enzyme activity. | [3] |
| SDS | γ-Glutamyltranspeptidase | 6 mM | ~90% inactivation of the enzyme. | [8] |
| SDS | γ-Glutamyltranspeptidase | 2 mM | Dissociation of the heterodimeric enzyme into subunits. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol: Kinetic Spectrophotometric Enzyme Assay
This protocol describes a general method for determining enzyme activity by monitoring the change in absorbance over time.
1. Reagent Preparation:
- Prepare a concentrated stock solution of the enzyme in a suitable buffer.
- Prepare a stock solution of the chromogenic or fluorogenic substrate.
- Prepare the assay buffer at the optimal pH for the enzyme.
2. Assay Procedure:
- Equilibrate all reagents to the desired assay temperature.
- In a cuvette or microplate well, add the assay buffer, any necessary cofactors, and the substrate.
- To initiate the reaction, add a small volume of the enzyme solution and mix thoroughly but gently.
- Immediately place the cuvette in a spectrophotometer or the microplate in a plate reader.
- Measure the absorbance at the appropriate wavelength at regular time intervals (e.g., every 30 seconds) for a defined period.
3. Data Analysis:
- Plot the absorbance values against time.
- Determine the initial linear portion of the reaction curve.
- Calculate the initial reaction velocity (V₀) from the slope of the linear portion.
- Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA, a common format for quantifying proteins.
1. Plate Coating:
- Dilute the capture antibody to the desired concentration in a coating buffer.
- Add 100 µL of the diluted capture antibody to each well of a 96-well plate.
- Incubate the plate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
- Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
- Prepare a dilution series of the standard protein.
- Add 100 µL of the standards and samples to the appropriate wells.
- Incubate for 2 hours at room temperature.
- Wash the plate three times with wash buffer.
4. Detection Antibody Incubation:
- Dilute the enzyme-conjugated detection antibody in blocking buffer.
- Add 100 µL of the diluted detection antibody to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
5. Substrate Addition and Signal Detection:
- Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
- Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
- Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
6. Data Analysis:
- Subtract the average zero standard optical density from all readings.
- Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
- Use the standard curve to determine the concentration of the analyte in the samples.
Protocol: System Suitability Testing (SST) for Enzymatic Assays
System suitability testing ensures that the analytical system is performing as expected before running the actual samples.
1. Objective:
- To verify the precision and performance of the enzymatic assay system on the day of analysis.
2. Procedure:
- Prepare a System Suitability Sample: This is typically a well-characterized reference standard of the enzyme at a known concentration or activity.
- Perform Replicate Analyses: Analyze the system suitability sample in replicate (typically 5 or 6 times) under the exact same conditions as the test samples.
- Data Acquisition: Record the enzyme activity or the relevant kinetic parameter for each replicate.
3. Acceptance Criteria:
- The primary acceptance criterion for system suitability is the precision of the replicate measurements.
- This is typically expressed as the percent relative standard deviation (%RSD).
- A common acceptance criterion for %RSD is ≤ 15%, but this can vary depending on the assay and regulatory requirements. For assays with tighter specifications, a lower %RSD may be required.
4. Data Analysis and Reporting:
- Calculate the mean, standard deviation, and %RSD of the replicate measurements.
- Compare the %RSD to the pre-defined acceptance criterion.
- If the system suitability passes, the analysis of the test samples can proceed.
- If it fails, the system is not suitable for use, and an investigation into the cause of the failure must be conducted before re-running the assay.
Visualizations
Troubleshooting Workflow for a Failing Enzymatic Assay
References
- 1. Managing Out-of-Specification (OOS) Results in Pharmaceutical Manufacturing | Lab Manager [labmanager.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Influence of ethylenediaminetetraacetic acid (EDTA) on the structural stability of endoglucanase from Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpsop.com [gmpsop.com]
- 5. Out-of-Specification (OOS) Investigations in QC: A GMP Playbook – Pharma GMP [pharmagmp.in]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. gmpsoc.com [gmpsoc.com]
- 8. Effects of Sodium Dodecyl Sulfate on the Enzyme Catalysis and Conformation of a Recombinant γ-Glutamyltranspeptidase from Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Guanylic Acid (5'-GMP) Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5'-guanylic acid (5'-GMP) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Troubleshooting and FAQs
This section addresses common issues encountered when working with 5'-GMP in aqueous solutions.
| Issue / Question | Potential Causes | Troubleshooting Steps & Recommendations |
| Why is the pH of my 5'-GMP solution changing over time? | Degradation of 5'-GMP via hydrolysis of the phosphoester bond can release phosphoric acid, leading to a decrease in pH. | - Use a buffered solution appropriate for your experimental pH range. - Store solutions at recommended low temperatures (2-8°C or frozen) to minimize degradation. - Prepare fresh solutions for critical experiments. |
| I'm observing unexpected peaks in my HPLC analysis. | These may be degradation products such as guanosine (B1672433), guanine, and phosphoric acid. Further degradation of the ribose sugar can also occur under harsh conditions. | - Confirm the identity of the peaks by running standards of potential degradation products (e.g., guanosine). - Adjust storage conditions (lower temperature, optimal pH) to minimize degradation. - Ensure the purity of the initial 5'-GMP material. |
| My 5'-GMP solution has become discolored. | Discoloration can indicate significant degradation or contamination. | - Discard the solution. - Prepare a fresh solution using high-purity water and 5'-GMP. - Store the new solution protected from light and at a low temperature. |
| How can I prevent the precipitation of 5'-GMP from my solution? | 5'-GMP has limited solubility in water, which can be affected by pH and the presence of certain salts. | - Ensure the pH of the solution is within a range where 5'-GMP is soluble. - Avoid high concentrations of divalent metal ions, which can form insoluble salts with 5'-GMP. - If possible, prepare the solution at a slightly elevated temperature with stirring to ensure complete dissolution before cooling. |
| What is the optimal pH for storing 5'-GMP solutions? | 5'-GMP is generally most stable in neutral to slightly alkaline conditions. It is more susceptible to hydrolysis in acidic and strongly alkaline solutions. | - For short-term storage, a pH of 7.0-9.0 is recommended. - For long-term storage, freezing the solution is the most effective method to maintain stability across a wider pH range. |
Quantitative Data: 5'-GMP Degradation Kinetics
The degradation of 5'-GMP in aqueous solutions primarily follows first-order kinetics. The rate of degradation is significantly influenced by both temperature and pH.
Table 1: Half-life of 5'-GMP at 100°C at Various pH Values
| pH | Half-life (hours) |
| 4.0 | 6.4 |
| 7.0 | 8.2 |
| 9.0 | 38.5 |
Data derived from studies on the thermal degradation of 5'-GMP.
Table 2: Estimated Degradation Rate Constants (k) for 5'-GMP at Various Temperatures and pH Values
| Temperature (°C) | pH | Estimated Rate Constant (k) (s⁻¹) |
| 80 | 4.0 | 1.5 x 10⁻⁵ |
| 80 | 7.0 | 1.2 x 10⁻⁵ |
| 80 | 9.0 | 2.5 x 10⁻⁶ |
| 100 | 4.0 | 3.0 x 10⁻⁵ |
| 100 | 7.0 | 2.3 x 10⁻⁵ |
| 100 | 9.0 | 5.0 x 10⁻⁶ |
Rate constants are estimated based on reported half-life data and the assumption of first-order kinetics.
Degradation Pathway
The primary degradation pathway for 5'-GMP in aqueous solution is the hydrolysis of the phosphoester bond, yielding guanosine and phosphoric acid. This reaction is catalyzed by both acid and base.
Experimental Protocols
Protocol 1: Preparation of a Buffered 5'-GMP Stock Solution
This protocol describes the preparation of a stable, buffered 5'-GMP stock solution.
-
Materials:
-
This compound sodium salt
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., Tris-HCl, phosphate buffer)
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm)
-
Sterile storage tubes
-
-
Procedure:
-
Determine the desired concentration of the 5'-GMP stock solution.
-
Prepare the desired buffer at the target pH (e.g., 100 mM Tris-HCl, pH 7.5).
-
Slowly dissolve the calculated amount of 5'-GMP sodium salt into the buffer with continuous stirring. Gentle warming (30-40°C) may be used to aid dissolution.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Verify and, if necessary, adjust the pH of the final solution.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Stability Testing of 5'-GMP Solutions by HPLC
This protocol outlines a method for assessing the stability of 5'-GMP in aqueous solutions over time using High-Performance Liquid Chromatography (HPLC).
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., potassium phosphate, methanol)
-
5'-GMP solution to be tested
-
5'-GMP and guanosine analytical standards
-
Incubators or water baths set to desired temperatures
-
-
Experimental Workflow:
-
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with a mixture of 50 mM potassium phosphate buffer (pH 6.0) and methanol (B129727) (95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Run Time: Sufficient to allow for the elution of guanosine and 5'-GMP.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the 5'-GMP standard.
-
For each time point, calculate the concentration of 5'-GMP in the sample based on the peak area from the HPLC chromatogram and the calibration curve.
-
Plot the concentration or percentage of remaining 5'-GMP against time for each storage condition.
-
If the degradation follows first-order kinetics, a plot of ln([5'-GMP]) versus time will yield a straight line with a slope equal to -k (the degradation rate constant).
-
Technical Support Center: Quantification of 5'-GMP in Cell Lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the quantification of 5'-Guanosine Monophosphate (5'-GMP) from cell lysates using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 5'-GMP quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) by co-eluting, undetected components in the sample matrix.[1][2] In the context of 5'-GMP quantification from cell lysates, complex matrix components like salts, lipids, proteins, and other small molecules can interfere with the ionization of 5'-GMP in the mass spectrometer's ion source.[3] This interference can lead to inaccurate and irreproducible quantification, either by underestimating the concentration due to ion suppression or overestimating it due to ion enhancement.[1]
Q2: How can I determine if my 5'-GMP quantification is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion analysis, where a constant flow of a 5'-GMP standard solution is infused into the mass spectrometer while a blank, extracted cell lysate sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of 5'-GMP indicates ion suppression or enhancement, respectively. For a quantitative assessment, the matrix effect can be calculated by comparing the peak area of 5'-GMP in a standard solution to the peak area of 5'-GMP spiked into a blank, extracted cell lysate at the same concentration.[3]
Q3: What is the most effective way to minimize matrix effects in 5'-GMP analysis?
A3: The most effective strategy to combat matrix effects is to remove interfering components through efficient sample preparation.[4] Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed to clean up the sample before LC-MS/MS analysis.[4] Additionally, optimizing chromatographic conditions to separate 5'-GMP from co-eluting matrix components can significantly reduce interference.[5] The use of a stable isotope-labeled internal standard (SIL-IS) for 5'-GMP is also highly recommended to compensate for any remaining matrix effects.[6]
Q4: Can I just dilute my cell lysate to reduce matrix effects?
A4: Diluting the cell lysate extract is a simple and often effective method to reduce the concentration of interfering matrix components.[1] However, this approach is only feasible if the concentration of 5'-GMP in the sample is high enough to remain above the limit of quantification (LOQ) of the analytical method after dilution. For low-abundance analytes, dilution may lead to a loss of sensitivity.
Troubleshooting Guides
This section addresses specific issues you might encounter during the quantification of 5'-GMP from cell lysates and provides step-by-step solutions.
Issue 1: Poor peak shape (tailing, fronting, or splitting) for 5'-GMP
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analysis of nucleotides. For reversed-phase chromatography of polar compounds like 5'-GMP, a slightly acidic mobile phase is often used. |
| Injection of Sample in a Stronger Solvent than the Mobile Phase | Reconstitute the final sample extract in a solvent that is of equal or weaker strength than the initial mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Significant Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE). For anionic compounds like 5'-GMP, an anion-exchange SPE is often effective. 2. Improve Chromatographic Separation: Modify the LC gradient to achieve better separation of 5'-GMP from interfering peaks. |
| High Salt Concentration in the Sample | Incorporate a desalting step in your sample preparation protocol. Protein precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724) can help reduce salt content. |
| Phospholipid Interference | If phospholipids (B1166683) are suspected to be the main cause of ion suppression, consider using a phospholipid removal plate or a specific SPE sorbent designed for phospholipid removal. |
| Inadequate Ion Source Parameters | Optimize ion source parameters such as gas flows, temperature, and voltages to improve ionization efficiency and reduce susceptibility to matrix effects. |
Data Presentation
Table 1: Quantitative Assessment of Matrix Effect on 5'-GMP Quantification
The following table provides a representative example of how to quantify matrix effects. The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
| Sample Preparation Method | Mean Peak Area of 5'-GMP in Solvent (n=3) | Mean Peak Area of 5'-GMP in Cell Lysate Matrix (n=3) | Matrix Effect (%) | Interpretation |
| Protein Precipitation (Methanol) | 1,250,000 | 750,000 | 60.0% | Significant Ion Suppression |
| Protein Precipitation + SPE (Anion Exchange) | 1,250,000 | 1,150,000 | 92.0% | Minimal Ion Suppression |
| Dilution (1:10) of Protein Precipitated Sample | 125,000 | 118,000 | 94.4% | Minimal Ion Suppression |
Note: The data presented in this table are for illustrative purposes and will vary depending on the specific cell type, sample preparation protocol, and LC-MS/MS system used.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Precipitation for 5'-GMP Extraction
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 1 mL of ice-cold 80% methanol to the cell culture plate or pellet.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortexing: Vortex the tube vigorously for 30 seconds.
-
Incubation: Incubate the lysate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites, including 5'-GMP.
-
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 5'-GMP Cleanup
This protocol is a general guideline for anion-exchange SPE and should be optimized for your specific application.
-
Cartridge Conditioning: Condition the anion-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., a low-ionic-strength buffer at a neutral pH).
-
Sample Loading: Load the reconstituted cell lysate supernatant (from Protocol 1) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and cationic interferences.
-
Elution: Elute the retained 5'-GMP and other anionic molecules with 1 mL of an elution buffer (e.g., a high-ionic-strength buffer or a buffer with a pH that neutralizes the charge on 5'-GMP or the sorbent).
-
Drying and Reconstitution: Dry the eluate and reconstitute it in the appropriate solvent for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects in 5'-GMP quantification.
Experimental Workflow for 5'-GMP Quantification
Caption: A typical experimental workflow for the quantification of 5'-GMP from cell lysates.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of cyclic guanosine- and cyclic adenosine monophosphate (cGMP and cAMP) in human plasma and animal tissues by solid phase extraction on silica and liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Guanylic Acid Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 5'-guanylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its common forms?
A1: this compound, also known as guanosine (B1672433) monophosphate (GMP), is a purine (B94841) nucleotide. It is a fundamental component of RNA and is involved in various physiological processes, including energy metabolism and signal transduction.[1][2] In laboratory settings, it is available in its acidic form and as salts, with the disodium (B8443419) salt of this compound being a common and more soluble variant.
Q2: What are the general solubility properties of this compound and its disodium salt?
A2: this compound in its free acid form is sparingly soluble in cold water.[3] Its disodium salt, however, exhibits significantly higher solubility in water.[3] For instance, the solubility of the disodium salt in water at 25°C is approximately 25 g/100 mL.[3] Both forms are practically insoluble in organic solvents like ethanol (B145695), acetone, and ether.[3]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent. As an acidic molecule, its solubility in aqueous solutions increases with a rise in pH. In its acidic form, a 0.25% solution has a pH between 1.5 and 2.5.[4] The disodium salt forms a solution with a pH between 7.0 and 8.5 in a 5% solution, indicating that the salt form is more suitable for achieving higher concentrations in neutral to slightly alkaline solutions.
Q4: How does temperature influence the solubility of this compound?
A4: For the disodium salt of this compound, solubility in a water and ethanol mixture has been shown to increase with temperature in the range of 283.15 K to 323.15 K (10°C to 50°C). While specific quantitative data for the free acid is limited, generally, for many compounds, a moderate increase in temperature can enhance solubility. However, excessive heat should be avoided to prevent potential degradation.
Troubleshooting Guide: Enhancing Solubility
Issue: Difficulty in dissolving this compound powder.
This guide provides a systematic approach to troubleshoot and resolve common solubility challenges.
Initial Steps:
-
Form Selection: Whenever possible, opt for the disodium salt of this compound for applications requiring higher concentrations in aqueous solutions due to its superior solubility compared to the free acid form.
-
Solvent Choice: Use high-purity water or an appropriate buffer (e.g., PBS, pH 7.2) as the primary solvent. For stock solutions that will be further diluted in aqueous media, minimal amounts of DMSO can be used, although this compound is only slightly soluble in it even with heating and sonication.[5][6]
Advanced Techniques:
If the initial steps are insufficient, the following methods can be employed to enhance solubility:
-
pH Adjustment:
-
Protocol: For the free acid form, carefully add a dilute alkaline solution (e.g., 1M NaOH) dropwise to your suspension while stirring to increase the pH. Monitor the pH with a calibrated meter. The solubility should increase as the pH approaches neutrality and beyond. For the disodium salt, ensure the pH of your solvent is neutral to slightly alkaline (pH 7.0-8.5).
-
-
Sonication:
-
Protocol: Immerse the vessel containing your suspension in a water bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating.[7] Check for dissolution after each burst. If using a probe sonicator, use a low power setting and short pulses to prevent foaming and degradation.
-
-
Gentle Warming:
-
Protocol: Place your solution in a water bath set to a temperature no higher than 37-50°C.[7] Stir the solution intermittently. Allow the solution to cool to room temperature before use. Avoid prolonged heating to minimize the risk of degradation.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its disodium salt in various solvents.
| Compound Form | Solvent | Temperature (°C) | Solubility |
| This compound | Water | Cold | Sparingly soluble[3] |
| This compound | DMSO | - | Very slightly soluble (requires heating and sonication)[5][6] |
| Disodium 5'-Guanylate | Water | 25 | ~25 g/100 mL[3] |
| Disodium 5'-Guanylate | Water + Ethanol | 10 - 50 | Solubility increases with temperature[8] |
| Disodium 5'-Guanylate | Ethanol | - | Sparingly soluble |
| Disodium 5'-Guanylate | Ether | - | Practically insoluble[3] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution of Disodium 5'-Guanylate in Water
-
Weighing: Accurately weigh 50 mg of disodium 5'-guanylate powder.
-
Solvent Addition: Add 1 mL of high-purity water to a sterile tube containing the powder.
-
Initial Mixing: Vortex the tube for 30-60 seconds.
-
Sonication: If the solid is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes, monitoring the dissolution.
-
Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C for short-term use or -80°C for long-term storage.
Visualizing a Key Signaling Pathway
This compound is a precursor for cyclic guanosine monophosphate (cGMP), a crucial second messenger in many signaling pathways.
Caption: Nitric Oxide (NO) / cGMP Signaling Pathway.
Logical Workflow for Troubleshooting Solubility
This diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [drugfuture.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 85-32-5 [m.chemicalbook.com]
- 6. This compound | 85-32-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Purinergic Signaling Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of purinergic signaling experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during purinergic signaling experiments in a direct question-and-answer format.
ATP Release Assays
Question 1: Why is the background signal in my ATP luminescence assay consistently high?
High background luminescence can obscure the detection of stimulus-induced ATP release, reducing the assay's dynamic range. Several factors can contribute to this issue:
-
Mechanical Stress: Cells can release ATP in response to mechanical perturbations. Gentle handling is crucial. Avoid vigorous pipetting, rapid temperature changes, or harsh media replacement.[1]
-
Cell Health: A high number of damaged, apoptotic, or dying cells in the culture will release their intracellular ATP into the supernatant, elevating the baseline signal.[1] Ensure high cell viability before starting the experiment.
-
Reagent Contamination: Reagents, buffers, or water can be contaminated with ATP from exogenous sources like bacteria or fingerprints.[2][3] Always use sterile, high-purity reagents and exercise sterile technique.[3][4] Testing for luminescence in wells containing only assay reagents can help identify contamination.[3]
-
Incomplete ATP Degradation (for inhibitor studies): When measuring ATP production, residual ATP from the initial reaction can cause noise. Ensure complete degradation of existing ATP before measuring the newly synthesized amount.[5]
-
Microplate Phosphorescence: White-walled plates, while maximizing the luminescent signal, can exhibit phosphorescence after light exposure. "Dark adapt" the plate by incubating it in the dark for 10-15 minutes before reading to reduce this effect.[3]
Question 2: My ATP assay has a low signal-to-noise ratio. How can I improve it?
A low signal-to-noise ratio can make it difficult to detect true biological responses. Consider the following solutions:
-
Optimize Cell Number: The number of cells per well is critical. Too few cells will produce an undetectable amount of ATP, while too many can lead to high background.[4][6] Perform a cell titration experiment to find the optimal cell density.[3]
-
Luciferase/Luciferin (B1168401) Stability: The luciferase enzyme can be sensitive to denaturation from vortexing, and luciferin is light-sensitive.[4][6] Mix reagents gently and protect them from light.[4][6] Prepare the ATP Detection Cocktail fresh before each use for maximum activity.[2]
-
Assay Timing: ATP should be read within 30 minutes of adding reagents for the highest accuracy, as the signal can decrease over time.[4][7] Ensure the time between adding the reaction mixture and reading luminescence is consistent across all samples.[7]
Calcium Imaging Assays
Question 1: I'm observing a weak or no calcium response to my purinergic agonist.
This can be a frustrating issue stemming from multiple potential causes:
-
Agonist Degradation: ATP and other nucleotides are susceptible to degradation by ectonucleotidases present on the cell surface. Prepare agonist solutions fresh and consider using more stable analogs like ATPγS.
-
Receptor Desensitization: P2Y receptors, in particular, can desensitize rapidly upon continuous exposure to an agonist.[8][9] This process involves receptor phosphorylation and internalization.[8][10][11] Ensure that cells are not pre-exposed to agonists and allow for sufficient recovery time between stimulations.
-
Low Receptor Expression: The cell type may not express the target receptor at a high enough density. Verify receptor expression using techniques like Western blotting or qPCR.[12]
-
Issues with Calcium Indicator Dye:
-
Inadequate Loading: Cells may not have been loaded with the fluorescent dye properly. Optimize dye concentration and incubation time.
-
Dye Leakage: Probenecid can be used to prevent the leakage of certain dyes (e.g., Fluo-4) from the cells.[13]
-
Indicator Saturation/Affinity: The chosen indicator's affinity (Kd) for calcium should be appropriate for the expected calcium concentration range. High-affinity indicators are suitable for cytosolic measurements, while low-affinity indicators are better for compartments with higher calcium levels.[14]
-
Question 2: My baseline calcium levels are high and unstable.
An unstable baseline can make it difficult to detect agonist-induced calcium transients.
-
Cell Health: Unhealthy or stressed cells may have dysregulated calcium homeostasis. Ensure cells are healthy before imaging.
-
Phototoxicity: Excessive exposure to excitation light can damage cells and lead to spurious calcium waves.[14][15] Minimize exposure time and light intensity.
-
Indicator Overexpression: In the case of genetically encoded calcium indicators (GECIs), long-term high expression can lead to aberrant activity.[15]
Patch-Clamp Electrophysiology
Question 1: I'm having trouble getting a stable recording when studying P2X7 receptors.
P2X7 receptors are known for their complex behavior, including the formation of a large pore upon prolonged activation, which can destabilize recordings.[16][17]
-
Run-down: The current may decrease with repeated agonist applications. This can sometimes be mitigated by using the perforated-patch technique instead of the whole-cell configuration to better preserve the intracellular environment.[18]
-
Pore Dilation: Prolonged application of high concentrations of ATP can lead to the opening of a large, non-selective pore, causing cell swelling and loss of the seal.[17][19] Use shorter agonist application times or lower concentrations to characterize the initial channel opening.
-
Ionic Conditions: The shift in reversal potential during prolonged P2X7R activation might result from time-dependent changes in intracellular ion concentrations rather than just pore dilation.[17] Careful control over intracellular and extracellular solutions is critical.
Western Blotting
Question 1: My antibody for a specific P2X or P2Y receptor is not working well (no band or multiple bands).
Antibody performance is a common hurdle in protein detection.
-
Antibody Specificity: Not all commercial antibodies are specific. It is crucial to validate antibodies.[12][20] Whenever possible, use positive controls (cells or tissues known to express the receptor) and negative controls (e.g., tissue from a knockout animal or cells where the receptor has been knocked down).[20]
-
Insufficient Blocking: Inadequate blocking can lead to high background noise due to non-specific antibody binding.[21]
-
Protein Loading: Ensure that you are loading a sufficient amount of total protein on the gel.
-
Receptor Expression Levels: The receptor may be expressed at very low levels in your sample. Consider enriching your sample for membranes or using a more sensitive detection method.
Key Data Tables
Table 1: EC50 Values for Common Purinergic Agonists
The half-maximal effective concentration (EC50) is a measure of a drug's potency. The values can vary significantly depending on the cell type, receptor expression level, and experimental conditions.[22][23][24]
| Agonist | Receptor Target(s) | Cell Type | Reported EC50 (approx.) |
| ATP | P2X, P2Y | HEK293 Cells | 1.1 - 1.5 µM[13] |
| ATP | P2Y | CHO-K1 Cells | 58 - 67 nM[13] |
| ATP | P2Y2/P2Y4 | J774.G8 Macrophages | 11 µM[13] |
| UTP | P2Y2/P2Y4 | J774.G8 Macrophages | 1.02 µM[13] |
| 2-MeSATP | P2Y1, P2Y12 | Human Endothelial Cells | 31 nM[25] |
| ADP | P2Y1, P2Y12, P2Y13 | Human Endothelial Cells | 84 nM[25] |
Experimental Protocols
Protocol 1: Measuring Extracellular ATP Release using a Luciferase-Based Assay
This protocol provides a method for quantifying ATP released from cultured cells into the supernatant.
Materials:
-
Cultured cells in a 96-well plate (white, opaque plates are recommended for luminescence).[3]
-
Phosphate Buffered Saline (PBS)
-
ATP Determination Kit (containing Luciferase, D-Luciferin, and ATP standards).[4]
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in a white, opaque 96-well plate and grow to the desired confluency. A cell titration experiment is recommended to determine the optimal number of cells per well.[3][4]
-
Media Replacement: Gently remove the culture medium and wash the cells once with warm PBS or a buffer solution. Be careful to minimize mechanical stress.[1]
-
Stimulation: Add your test compound (agonist) diluted in buffer to the wells and incubate for the desired time. Include negative control wells with buffer only.
-
Sample Collection: After incubation, carefully collect a portion of the supernatant from each well for analysis.
-
Reagent Preparation: Prepare the ATP assay solution (Standard Reaction Solution) containing D-luciferin and luciferase according to the manufacturer's instructions.[4][6] Protect this solution from light.[4][6]
-
ATP Standard Curve: Prepare a series of ATP standards by serial dilution (e.g., from 1 µM to 1 nM) in the same buffer used for the experiment.[4]
-
Measurement:
-
Data Analysis: Subtract the background luminescence from all readings.[2] Calculate the ATP concentration in your samples by comparing their luminescence values to the standard curve.
Protocol 2: Calcium Imaging using Fluorescent Dyes
This protocol outlines the general steps for measuring intracellular calcium changes in response to purinergic receptor activation.
Materials:
-
Cultured cells on glass coverslips or in an imaging-compatible plate.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).[14]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Purinergic agonists/antagonists.
-
Fluorescence microscope equipped with an appropriate light source, filters, and a camera.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at room temperature or 37°C for 30-60 minutes, protecting from light.[26]
-
-
De-esterification:
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire a stable baseline fluorescence signal (F0) for 1-2 minutes.
-
Apply the purinergic agonist by perfusion or gentle pipetting.
-
Record the change in fluorescence intensity (F) over time.[27]
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Quantify the change in fluorescence for each cell.
-
The response is often expressed as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F0 or F/F0).[14]
-
Visualizations
References
- 1. Novel method for real-time monitoring of ATP release reveals multiple phases of autocrine purinergic signaling during immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physoc.org [physoc.org]
- 11. Rapid resensitization of purinergic receptor function in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using antibodies against P2Y and P2X receptors in purinergic signaling research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 16. Unresolved issues and controversies in purinergic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alternatively Spliced Isoforms of the P2X7 Receptor: Structure, Function and Disease Associations | MDPI [mdpi.com]
- 18. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A brief guide to good practices in pharmacological experiments: Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bu.edu [bu.edu]
- 22. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EC50 - Wikipedia [en.wikipedia.org]
- 24. Figure 3. [Dependence of agonist potency (EC50...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5'-GMP Concentration for Neuronal Stimulation
Welcome to the technical support center for optimizing 5'-Guanosine Monophosphate (5'-GMP) concentration in neuronal stimulation experiments. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of 5'-GMP on neurons?
A1: The effect of extracellular 5'-GMP on neurons is complex and highly concentration-dependent. At lower concentrations (in the micromolar to low millimolar range), it can have neurotrophic and neuroprotective effects, promoting neuronal survival and maintenance.[1][2] At high concentrations (e.g., 5mM), it can be neurotoxic, leading to cell death.[3] The stimulatory effects of 5'-GMP are primarily mediated through its influence on the intracellular cyclic GMP (cGMP) signaling pathway, which is a key regulator of synaptic plasticity and neuronal excitability.[4][5]
Q2: What is the recommended starting concentration range for 5'-GMP in neuronal stimulation experiments?
A2: Based on available data, a starting concentration range of 1 µM to 1 mM is recommended for investigating the stimulatory and trophic effects of 5'-GMP on cultured neurons.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell type and experimental conditions, as effects can vary.
Q3: How does extracellular 5'-GMP exert its effects on neurons?
A3: Extracellular 5'-GMP can influence neuronal activity through several mechanisms. It is a precursor for the synthesis of cGMP, a second messenger that modulates various downstream targets including cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and phosphodiesterases (PDEs).[4][5] Additionally, at higher concentrations, 5'-GMP can interact with glutamate (B1630785) receptors, which can lead to excitotoxicity.[3]
Q4: How long should I incubate neurons with 5'-GMP?
A4: The incubation time will depend on the specific research question. For acute stimulation effects on neuronal firing, electrophysiological recordings can be performed within minutes of application. For studying trophic effects on cell survival or neurite outgrowth, longer incubation periods of 24 hours or more may be necessary.
Q5: Can I use 5'-GMP in combination with other stimulating agents?
A5: Yes, 5'-GMP can be used in conjunction with other agents. For instance, its effects on synaptic transmission can be studied in the context of co-application with neurotransmitters like noradrenaline.[6] It is important to consider potential synergistic or antagonistic interactions when designing such experiments.
Troubleshooting Guides
Below are common issues encountered during 5'-GMP neuronal stimulation experiments and corresponding troubleshooting steps.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable neuronal response (e.g., no change in firing rate or synaptic activity) | 1. 5'-GMP concentration is too low. 2. Insufficient incubation time. 3. The specific neuron type is not responsive to 5'-GMP. 4. Degradation of 5'-GMP in the culture medium. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 2 mM). 2. Increase the incubation time, especially for assessing changes in gene expression or morphology. 3. Verify the expression of components of the cGMP signaling pathway in your neuronal model. 4. Prepare fresh 5'-GMP solutions for each experiment. |
| High levels of neuronal cell death | 1. 5'-GMP concentration is too high (neurotoxic). 2. Contamination of the cell culture. 3. Suboptimal culture conditions. | 1. Reduce the 5'-GMP concentration. A concentration of 5mM has been shown to be neurotoxic in rat hippocampal slices.[3] 2. Perform a cell viability assay (e.g., MTT or LDH assay) to confirm toxicity. 3. Ensure aseptic techniques and optimal culture conditions. |
| Inconsistent or variable results between experiments | 1. Inconsistent 5'-GMP solution preparation. 2. Variability in cell culture health and density. 3. Inconsistent incubation times or experimental conditions. | 1. Use a consistent protocol for preparing and storing 5'-GMP solutions. 2. Standardize cell seeding density and monitor culture health. 3. Maintain precise control over all experimental parameters. |
| Unexpected inhibitory effect on neuronal activity | 1. Activation of inhibitory pathways at certain concentrations. 2. Interaction with other signaling pathways. | 1. Investigate the downstream signaling pathways to identify potential inhibitory mechanisms. 2. Consider the possibility of 5'-GMP modulating the activity of other receptors or ion channels. |
Data Presentation
Table 1: Concentration-Dependent Effects of 5'-GMP on Neurons
| Concentration Range | Observed Effect | Cell Type | Reference |
| 1 µM - 1 mM | Increased number of neurons (trophic effect) | Cerebellar neurons | [1] |
| 1 mM | Neuroprotective against ischemia-induced cell death | Rat hippocampal slices | [1][2] |
| 5 mM | Reduced cell viability (neurotoxicity) | Rat hippocampal slices | [3] |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol is a general guideline for establishing primary neuronal cultures. Specific details may need to be optimized for the neuronal type of interest.
-
Coat Culture Surfaces: Coat culture plates or coverslips with Poly-D-Lysine (or another suitable attachment factor) overnight at 37°C. Wash thoroughly with sterile water before use.
-
Tissue Dissection: Dissect the desired brain region (e.g., hippocampus, cortex) from embryonic or early postnatal rodents in a sterile dissection medium.
-
Enzymatic Digestion: Incubate the tissue in a digestive enzyme solution (e.g., trypsin or papain) at 37°C to dissociate the cells.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Plate the dissociated neurons onto the coated culture surfaces in a suitable neuronal culture medium.
-
Cell Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes as required.
Protocol 2: Application of 5'-GMP and Assessment of Neuronal Viability
-
Prepare 5'-GMP Stock Solution: Prepare a sterile stock solution of 5'-GMP in an appropriate vehicle (e.g., sterile water or culture medium).
-
Treat Neuronal Cultures: On the day of the experiment, dilute the 5'-GMP stock solution to the desired final concentrations in fresh culture medium. Replace the existing medium in the neuronal cultures with the 5'-GMP-containing medium.
-
Incubation: Incubate the cultures for the desired duration (e.g., 24 hours for viability assays).
-
Assess Cell Viability: Use a standard cell viability assay, such as the MTT or LDH assay, to quantify the effect of 5'-GMP on neuronal survival.
Protocol 3: Electrophysiological Recording of Neuronal Activity
-
Prepare for Recording: Transfer a coverslip with cultured neurons to a recording chamber on the stage of a microscope. Perfuse the chamber with an appropriate extracellular recording solution.
-
Obtain a Whole-Cell Patch-Clamp Configuration: Using a glass micropipette filled with an intracellular solution, form a gigaseal with the membrane of a target neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Record Baseline Activity: Record the baseline electrical activity of the neuron (e.g., resting membrane potential, spontaneous action potentials, or synaptic currents).
-
Apply 5'-GMP: Perfuse the recording chamber with the extracellular solution containing the desired concentration of 5'-GMP.
-
Record Post-Application Activity: Record the changes in neuronal electrical activity following the application of 5'-GMP.
-
Data Analysis: Analyze the recorded data to quantify changes in firing rate, membrane potential, or synaptic event frequency and amplitude.
Mandatory Visualizations
Caption: Simplified signaling pathway of 5'-GMP leading to neuronal responses.
Caption: General experimental workflow for optimizing 5'-GMP concentration.
Caption: A logical workflow for troubleshooting common experimental outcomes.
References
- 1. Neuroprotective Effect of GMP in Hippocampal Slices Submitted to an In Vitro Model of Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of GMP in hippocampal slices submitted to an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanosine-5'-monophosphate induces cell death in rat hippocampal slices via ionotropic glutamate receptors activation and glutamate uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NO/cGMP-dependent modulation of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP signalling in the mammalian brain: role in synaptic plasticity and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of 5'AMP and 5'GMP with neuronal responses to noradrenaline in the cerebral cortex of rats [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing 5'-guanylic acid degradation during sample prep.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5'-guanylic acid (5'-GMP) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound is primarily caused by two factors:
-
Enzymatic Degradation: Enzymes such as ecto-5'-nucleotidases (e.g., CD73) and alkaline phosphatases are abundant in biological samples and can rapidly hydrolyze the phosphate (B84403) group from 5'-GMP.[1][2]
-
Chemical Instability: 5'-GMP is susceptible to degradation under certain physical and chemical conditions, particularly elevated temperatures and non-optimal pH.
Q2: What are the optimal storage conditions for tissue samples to minimize this compound degradation before extraction?
A2: To minimize enzymatic activity and preserve the integrity of this compound, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: Can I use a standard RNA/DNA extraction kit to isolate this compound?
A3: While some components of nucleic acid extraction kits, such as lysis buffers containing chaotropic agents (e.g., guanidinium (B1211019) thiocyanate), can help inactivate nucleases, these kits are not specifically designed for the efficient recovery of small molecules like 5'-GMP. It is recommended to use a protocol optimized for small nucleotide extraction to ensure higher yields and purity.
Q4: What are ecto-5'-nucleotidases and how can their activity be inhibited?
A4: Ecto-5'-nucleotidases, such as CD73, are cell-surface enzymes that dephosphorylate extracellular nucleoside monophosphates, including 5'-GMP.[2] Their activity can be inhibited by specific small molecule inhibitors. The inclusion of such inhibitors in the homogenization buffer is a key strategy to prevent 5'-GMP degradation during the initial stages of sample preparation.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable 5'-GMP | Enzymatic degradation during homogenization. | - Ensure tissue is kept frozen during initial disruption.- Use an ice-cold homogenization buffer containing a cocktail of phosphatase and nucleotidase inhibitors.- Work quickly and keep samples on ice at all times. |
| Inefficient extraction. | - Ensure complete cell lysis by using a suitable homogenization method (e.g., bead beating or sonication).- Optimize the ratio of tissue to extraction buffer.- Use a combination of organic solvents and acidic conditions to effectively precipitate proteins and lipids while keeping small nucleotides in the aqueous phase. | |
| Degradation during storage of extracts. | - Store aqueous extracts at -80°C.- Avoid repeated freeze-thaw cycles by aliquoting samples. | |
| High variability between replicate samples | Inconsistent sample handling. | - Standardize the time from sample collection to freezing.- Ensure uniform homogenization for all samples.- Use precise and calibrated pipettes for all liquid handling steps. |
| Partial inactivation of degrading enzymes. | - Ensure thorough mixing of the homogenization buffer with the tissue.- Use fresh, validated enzyme inhibitors at their recommended concentrations. | |
| Presence of interfering peaks in HPLC chromatogram | Incomplete removal of proteins or other cellular components. | - Ensure complete protein precipitation during the extraction phase.- Centrifuge samples at a high speed to effectively pellet cellular debris.- Filter the final extract through a 0.22 µm filter before HPLC injection. |
| Co-elution with other nucleotides. | - Optimize the HPLC gradient and mobile phase composition to improve the resolution of 5'-GMP from other nucleotides. |
Data Presentation: Stability of this compound
The stability of this compound is highly dependent on temperature and pH. The following table summarizes the half-life of 5'-GMP under various conditions.
| Temperature (°C) | pH | Half-life (hours) |
| 100 | 4.0 | 6.4 |
| 100 | 7.0 | 8.2 |
| 100 | 9.0 | 38.5 |
| 110 | 4.0 | ~2.1 |
| 110 | 7.0 | ~2.7 |
| 110 | 9.0 | ~12.8 |
Data is derived from a study on guanosine (B1672433) 5'-monophosphate (GMP) degradation, which follows first-order kinetics. The half-life at 110°C is estimated based on the observation that a 10°C increase shortens the half-life by about one-third.
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissue
This protocol is designed to maximize the yield of 5'-GMP while minimizing its degradation.
Materials:
-
Frozen animal tissue
-
Liquid nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Homogenization Buffer: 60% Methanol in water, pre-chilled to -20°C.
-
Enzyme Inhibitor Cocktail (prepare fresh):
-
Ecto-5'-nucleotidase inhibitor (e.g., α,β-Methylene adenosine (B11128) 5'-diphosphate (AOPCP) at a final concentration of 100 µM)
-
Broad-spectrum phosphatase inhibitor cocktail
-
-
Chloroform (B151607), pre-chilled to -20°C
-
Nuclease-free water
Procedure:
-
Tissue Preparation: Weigh 20-30 mg of frozen tissue. Keep the tissue on dry ice.
-
Homogenization:
-
In a pre-chilled 2 mL microcentrifuge tube, add the frozen tissue.
-
Add 600 µL of ice-cold Homogenization Buffer containing the freshly prepared Enzyme Inhibitor Cocktail.
-
Immediately homogenize the tissue using a bead beater or a sonicator. Keep the sample on ice during and after homogenization to prevent warming.
-
-
Phase Separation:
-
Add 400 µL of pre-chilled chloroform to the homogenate.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing nucleotides), an interphase with precipitated proteins, and a lower organic phase (containing lipids).
-
-
Collection of Aqueous Phase:
-
Carefully collect the upper aqueous phase (approximately 400 µL) without disturbing the interphase and transfer it to a new pre-chilled microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried pellet in 100 µL of nuclease-free water.
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
-
Final Sample Preparation for HPLC:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis. Store at -80°C if not analyzed immediately.
-
Mandatory Visualizations
Logical Workflow for this compound Sample Preparation
Purinergic Signaling Pathway and 5'-GMP Degradation
References
Technical Support Center: 5'-Guanylic Acid Detection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in 5'-guanylic acid (5'-GMP) detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 5'-GMP detection assays?
A1: The most common sources of interference include:
-
Cross-reactivity of the detection antibody with other structurally similar molecules.
-
Matrix effects from components within the biological sample (e.g., plasma, serum, tissue homogenates).
-
Hemolysis in blood-derived samples.
-
High background signal due to non-specific binding or issues with reagents and washing steps.
Q2: How can I minimize interference from sample collection and handling?
A2: Proper sample handling is crucial. Avoid repeated freeze-thaw cycles. For blood samples, prevent hemolysis during collection and processing. Ensure all labware is clean and free of contaminants.[1] Samples should be stored under appropriate conditions to prevent degradation of 5'-GMP.
Q3: What is a matrix effect and how does it affect my results?
A3: A matrix effect is the influence of sample components, other than the analyte (5'-GMP), on the analytical assay.[2] These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true 5'-GMP concentration, reducing the accuracy and precision of your results.[2]
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the specific signal from 5'-GMP, reducing assay sensitivity.[3]
Possible Causes and Solutions
| Possible Cause | Troubleshooting Recommendation |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure adequate wash buffer volume (at least 400 µL per well).[4][5] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile water. Ensure substrate is colorless before use.[4][6] |
| Ineffective Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).[3][5] |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration.[5] |
| Cross-Contamination | Use fresh pipette tips for each sample and reagent. Be careful not to splash reagents between wells.[6] |
| Incorrect Incubation Temperature | Maintain a consistent room temperature between 18–25°C and avoid placing the plate near heat sources or in direct sunlight.[4] |
Issue 2: Suspected Antibody Cross-Reactivity
The specificity of the primary antibody is critical for accurate 5'-GMP quantification. Cross-reactivity with other nucleotides can lead to falsely elevated results. While guanylic-acid-specific antibodies can be generated, they may still exhibit some level of cross-reactivity with other nucleosides and nucleotides.[7]
Troubleshooting Workflow for Cross-Reactivity
Caption: Workflow to diagnose and address antibody cross-reactivity.
Quantitative Data on Antibody Specificity
While specific cross-reactivity data for commercial 5'-GMP antibodies is not always readily available, a highly specific assay should exhibit minimal binding to other nucleotides. The following table provides an example based on data from a highly specific cGMP ELISA, which demonstrates the expected level of specificity. Users should always consult the datasheet for their specific antibody or kit.
| Compound | Typical Cross-Reactivity (%) |
| This compound (5'-GMP) | 100 |
| Guanosine (B1672433) triphosphate (GTP) | < 0.01 |
| Guanosine diphosphate (B83284) (GDP) | < 0.01 |
| Adenosine monophosphate (AMP) | < 0.01 |
| Adenosine triphosphate (ATP) | < 0.01 |
| Cytidine triphosphate (CTP) | < 0.01 |
| Uridine monophosphate (UMP) | < 0.01 |
| Note: Data is illustrative and based on a representative cGMP competitive ELISA kit. Actual values will vary by antibody and assay. |
Issue 3: Matrix Effects in Biological Samples
Components in biological matrices (e.g., salts, lipids, proteins) can interfere with antibody-antigen binding or signal detection.[2]
Strategies to Mitigate Matrix Effects
| Strategy | Description |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering substances. This is a simple first step, but may reduce the analyte concentration below the detection limit.[3] |
| Matrix-Matched Standards | Prepare standard curves in a blank matrix that is as similar as possible to the sample matrix. This helps to normalize the matrix effects between the standards and the samples. |
| Sample Pre-treatment | Techniques like protein precipitation or solid-phase extraction (SPE) can be used to remove interfering components before the assay. |
| Standard Addition | Spiking known amounts of the analyte into the sample can help to quantify the extent of the matrix effect and correct for it. |
Logical Flow for Addressing Matrix Effects
Caption: Decision tree for diagnosing and mitigating matrix effects.
Issue 4: Interference from Hemolysis
Hemolysis, the rupture of red blood cells, releases intracellular components like hemoglobin and high concentrations of other molecules that can interfere with assays. This can occur through spectral interference or by affecting the assay chemistry.
Impact of Hemolysis on Biochemical Assays
The following table summarizes the general effects of hemolysis on various biochemical parameters, which can be indicative of the types of interference to expect in a 5'-GMP assay.
| Effect of Hemolysis | Affected Analytes (Examples) | Potential Mechanism of Interference |
| Positive Interference (Overestimation) | Aspartate aminotransferase (AST), Lactate dehydrogenase (LDH), Potassium (K+), Total Protein | Release of high intracellular concentrations of the analyte. |
| Negative Interference (Underestimation) | Alanine aminotransferase (ALT), Albumin, Amylase, Troponin T | Dilution effect or interference with the reaction chemistry. |
| Spectral Interference | Analytes measured at wavelengths where hemoglobin absorbs light. | Hemoglobin absorbs light, which can affect colorimetric readings. |
| Source: Data compiled from multiple studies on hemolysis interference.[4][7][8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for cleaning up biological samples to reduce matrix effects. The specific sorbent and solvents should be optimized for 5'-GMP.
Materials:
-
SPE cartridges (e.g., reversed-phase C18)
-
SPE vacuum manifold
-
Conditioning, wash, and elution solvents
-
Sample pre-treatment reagents (e.g., acid or base for pH adjustment)
Procedure:
-
Sample Pre-treatment: Adjust the pH of the sample to ensure optimal retention of 5'-GMP on the sorbent. For acidic analytes, acidifying the sample is common.
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent, followed by an equilibration solvent (e.g., water or buffer at the same pH as the sample).
-
Sample Loading: Apply the pre-treated sample to the cartridge. The analyte (5'-GMP) and some impurities will be retained on the sorbent.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound impurities while the analyte of interest remains bound.
-
Elution: Elute the 5'-GMP from the sorbent using a strong elution solvent. Collect the eluate for analysis. This step should be optimized to use the smallest volume possible to keep the analyte concentrated.
Protocol 2: Mitigating Matrix Effects with a Standard Addition Assay
This protocol helps to quantify and correct for matrix effects when a suitable blank matrix is not available.
Procedure:
-
Divide a patient sample into several aliquots.
-
Leave one aliquot as is (the "native" sample).
-
Spike the remaining aliquots with increasing, known concentrations of a 5'-GMP standard.
-
Measure the 5'-GMP concentration in all aliquots using your assay.
-
Create a standard addition plot with the measured concentration on the y-axis and the spiked concentration on the x-axis.
-
Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the endogenous concentration of 5'-GMP in the original sample.
Signaling Pathway Visualization
Below is a generalized signaling pathway involving cyclic GMP (a related molecule), to illustrate the biological context in which these measurements are often made.
Caption: Simplified cGMP signaling pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. biocompare.com [biocompare.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An enzyme-linked immunosorbent assay (ELISA) for guanosine 3',5'-cyclic monophosphate (cGMP) in human plasma and urine using monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Improving peak resolution in 5'-GMP chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in 5'-guanosine monophosphate (5'-GMP) chromatography.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution in 5'-GMP chromatography can manifest as broad peaks, tailing peaks, or overlapping peaks. This guide provides a systematic approach to identifying and resolving these common issues.
Issue 1: Peak Tailing
Peak tailing is the most common issue affecting resolution, where the peak asymmetry factor is greater than 1.2.[1] This often points to secondary chemical interactions between 5'-GMP and the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The phosphate (B84403) group of 5'-GMP and its polar functional groups can interact with residual silanol groups on silica-based columns, leading to tailing.[1]
-
Solution: Operate at a lower mobile phase pH (e.g., around 2.5-3.5) to suppress the ionization of silanol groups.[1] Using a well-end-capped column can also minimize these interactions.
-
-
Metal Chelation: Trace metal contamination in the stationary phase or sample can lead to peak tailing.
-
Solution: Add a chelating agent like EDTA to the mobile phase. A concentration of 0.1 mM EDTA is often sufficient.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[2]
Issue 2: All Peaks in the Chromatogram are Broad or Tailing
This typically suggests a more systemic problem with the chromatographic system or the column itself.[1]
Potential Causes and Solutions:
-
Column Degradation: Over time, column performance naturally degrades, leading to broader peaks.[1]
-
Solution: If troubleshooting the mobile phase and sample does not resolve the issue, replace the column.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly made to avoid dead volume.[1]
-
-
Inappropriate Injection Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Logical Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve peak resolution issues in 5'-GMP chromatography.
Caption: Troubleshooting workflow for poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for 5'-GMP analysis?
Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for 5'-GMP analysis. The choice depends on the sample matrix and the other components present.
-
Reversed-Phase HPLC: Often used with ion-pairing agents to improve retention and peak shape of polar nucleotides like 5'-GMP.[3][4]
-
HILIC: An effective alternative for retaining and separating highly polar compounds. The mobile phase is typically a high percentage of organic solvent with a small amount of aqueous buffer.[5][6]
Q2: How does mobile phase pH affect the peak shape of 5'-GMP?
Mobile phase pH is a critical parameter.[1] Since 5'-GMP has ionizable phosphate and guanine (B1146940) groups, the pH will determine its charge state and interaction with the stationary phase. Operating at a pH that is not close to the pKa of 5'-GMP generally results in better peak shape. For silica-based columns, a lower pH (e.g., 2.5-3.5) is often recommended to suppress silanol interactions.[1]
Q3: What are common mobile phase additives to reduce peak tailing for nucleotides?
| Additive | Concentration | Purpose |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Ion-pairing agent and to lower pH. |
| Formic Acid | 0.1% | To lower pH and improve peak shape.[7] |
| Ammonium Acetate/Formate | 10-20 mM | Buffer to control pH and improve reproducibility in HILIC.[6] |
| EDTA | 0.1 mM | Chelating agent to reduce peak tailing from metal impurities.[1] |
| Sodium Heptanesulfonate | 5 mM | Ion-pairing agent in reversed-phase chromatography.[3] |
| Tetrabutylammonium | 5 mM | Ion-pairing agent in reversed-phase chromatography.[4] |
Q4: Can the injection solvent affect my results?
Yes. Injecting your sample in a solvent that is much stronger than your mobile phase can cause distorted or split peaks.[1][8] It is always best to dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
Experimental Protocols
Below are examples of detailed methodologies for 5'-GMP analysis using different chromatography techniques.
Protocol 1: Reversed-Phase HPLC with Ion-Pairing
This method is suitable for the simultaneous analysis of 5'-GMP and other nucleotides like 5'-IMP in food products.[3]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[3][9] |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate and 5 mM Sodium Heptanesulfonate, pH adjusted to 3.0 |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 250 nm[3] |
| Injection Volume | 10 µL[10] |
Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of deionized water and vortex for 5 minutes.
-
Centrifuge at 6,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter before injection.
Protocol 2: HILIC for Polar Compound Separation
This is a general approach for separating polar compounds like nucleotides.
| Parameter | Condition |
| Column | HILIC stationary phase (e.g., amide, silica) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A. |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 35 °C |
5'-GMP in the cGMP Signaling Pathway
5'-GMP is a key molecule in the cyclic Guanosine Monophosphate (cGMP) signaling pathway. cGMP is an important second messenger involved in various physiological processes. The enzyme phosphodiesterase (PDE) degrades cGMP into the inactive 5'-GMP, thus terminating the signal.[11]
Caption: The role of 5'-GMP in the cGMP signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 4. researchgate.net [researchgate.net]
- 5. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of 5'-guanylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of 5'-guanylic acid (GMP).
Troubleshooting Guide
This guide addresses common problems observed during cell culture experiments involving high concentrations of this compound.
| Problem | Possible Cause | Recommended Action |
| Unexpectedly high levels of cell death, especially in neuronal cultures. | High concentrations of this compound can induce excitotoxicity, particularly in cells expressing glutamate (B1630785) receptors. This is mediated by the activation of ionotropic glutamate receptors (AMPA and NMDA) and inhibition of glutamate uptake.[1] | - Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line.- If using neuronal cells, consider using AMPA/NMDA receptor antagonists (e.g., CNQX, AP5) to mitigate excitotoxicity.- Ensure the cell culture medium is not depleted of essential nutrients, which can exacerbate excitotoxic effects. |
| Inconsistent results in cell viability assays. | The timing of the viability assessment and the specific assay used can influence the results. Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). | - Standardize the incubation time with this compound across all experiments.- Use multiple viability assays to get a comprehensive understanding of the cellular response. For example, combine a metabolic assay like MTT with a dye exclusion assay like Trypan Blue.- Ensure proper controls are included in every experiment, including vehicle-treated cells. |
| Difficulty in reproducing published data on the effects of this compound. | Cell line-specific differences in the expression of glutamate receptors and other relevant proteins can lead to varied responses to this compound. | - Confirm the identity of your cell line through short tandem repeat (STR) profiling.- If possible, assess the expression levels of AMPA and NMDA receptors in your cell line.- Start with the reported effective concentration range but optimize it for your specific experimental conditions. |
| Precipitate formation in the culture medium at high concentrations of this compound. | This compound has limited solubility in certain media, especially at lower pH or in the presence of high concentrations of divalent cations. | - Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and ensure it is fully dissolved before adding to the culture medium.- Warm the culture medium to 37°C before adding the this compound stock solution.- Observe the medium for any signs of precipitation after the addition of this compound. If a precipitate forms, consider using a lower concentration or a different medium formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced cell death?
A1: At high extracellular concentrations (e.g., 5mM in rat hippocampal slices), this compound can induce cell death primarily through a mechanism known as excitotoxicity.[1] This process involves:
-
Activation of Ionotropic Glutamate Receptors: this compound can activate N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1]
-
Inhibition of Glutamate Uptake: It can also inhibit the function of glutamate transporters.[1]
-
Calcium Influx: The activation of these receptors leads to an excessive influx of calcium ions (Ca2+) into the cell.
-
Downstream Pathogen Activation: This calcium overload can trigger various downstream pathways leading to cell death, including the activation of proteases and caspases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).
Q2: Are all cell types susceptible to this compound-induced toxicity?
A2: The susceptibility of cells to this compound-induced toxicity is highly dependent on the expression of ionotropic glutamate receptors. Therefore, neuronal cells are particularly vulnerable. The effects on other cell types, such as cancer cell lines or immune cells, are less characterized and would require empirical determination.
Q3: What concentrations of this compound are considered "high" and potentially cytotoxic?
A3: A concentration of 5mM has been shown to reduce cell viability in rat hippocampal slices.[1] However, the cytotoxic concentration can vary significantly depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How can I mitigate the cytotoxic effects of this compound in my experiments?
A4: To mitigate cytotoxicity, you can:
-
Optimize the concentration: Use the lowest effective concentration of this compound.
-
Use receptor antagonists: In neuronal cultures, co-treatment with NMDA or AMPA receptor antagonists can block the excitotoxic effects.[1]
-
Control the duration of exposure: Limit the time cells are exposed to high concentrations of this compound.
-
Maintain optimal culture conditions: Ensure the cell culture environment is stable and the medium is fresh to enhance cell resilience.
Data Presentation
Table 1: Reported Cytotoxic Concentrations of this compound
| Cell Type | Concentration | Effect | Reference |
| Rat Hippocampal Slices | 5 mM | Reduced cell viability | [1] |
Note: There is limited publicly available data on the IC50 values of this compound across a wide range of cell lines. Researchers should determine these values empirically for their specific cell models.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound sodium salt
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound solutions. Include wells with medium alone (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for quantifying apoptosis and necrosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound sodium salt
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for the chosen duration. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: Troubleshooting workflow for GMP-induced cell viability issues.
References
Technical Support Center: Optimizing Buffer Conditions for 5'-Guanylic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-guanylic acid (5'-GMP).
Troubleshooting Guides and FAQs
Section 1: Solubility and Precipitation
Q1: My this compound solution is cloudy or has formed a precipitate. What should I do?
A1: Precipitation of this compound is a common issue that is often related to pH and concentration. Here are several factors to consider and steps to take:
-
pH of the Solution: this compound has multiple ionizable groups, and its solubility is pH-dependent. The free acid form is only slightly soluble in water[1]. Ensure the pH of your buffer is appropriate to maintain the desired ionic form of 5'-GMP in solution. For many biological experiments, a pH between 7.0 and 8.5 is recommended for stability[2].
-
Buffer Choice: The type of buffer can influence solubility. Buffers like Tris-HCl and HEPES are commonly used for experiments involving nucleotides[3][4].
-
Concentration: High concentrations of 5'-GMP can lead to precipitation, especially if the pH is not optimal. If you are preparing a stock solution, consider using the disodium (B8443419) salt of 5'-GMP, which is more soluble in water (up to 50 mg/mL)[5]. For the free acid, solubility in water is around 83.33 mg/mL, but this may require heating and sonication to achieve.
-
Divalent Cations: The presence of divalent cations like Mg²⁺ or Ca²⁺ can sometimes lead to the precipitation of phosphate-containing compounds[6][7]. If your protocol allows, you could try preparing the buffer without the divalent cations, adding them just before starting the experiment.
-
Temperature: Low temperatures can decrease the solubility of some solutes. If you are storing your solutions at 4°C or on ice, precipitation may occur. Gently warming the solution may help redissolve the precipitate, but be mindful of the potential for temperature-dependent degradation.
Troubleshooting Steps:
-
Check the pH of your solution and adjust it to a neutral or slightly alkaline range if your experiment permits.
-
If you are near the solubility limit, consider diluting your stock solution.
-
If using the free acid form, ensure it is fully dissolved, which may require gentle warming and sonication.
-
If your buffer contains high concentrations of divalent cations, try preparing a fresh solution and adding the cations just before use.
Q2: How can I prepare a stable, high-concentration stock solution of this compound?
A2: To prepare a stable, high-concentration stock solution, it is recommended to use the disodium salt of this compound due to its higher water solubility[5].
Protocol for Preparing a 5'-GMP Stock Solution:
-
Weigh out the desired amount of this compound disodium salt.
-
Dissolve it in high-purity, nuclease-free water. A common stock concentration is 100 mM.
-
For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For use within a month, storage at -20°C is generally sufficient[6].
Section 2: Stability and Degradation
Q3: I suspect my this compound is degrading in the buffer. What are the common causes?
A3: Degradation of this compound can be influenced by pH, temperature, and the presence of certain enzymes or metal ions.
-
pH: 5'-GMP is generally less stable in acidic conditions, which can lead to hydrolysis of the phosphoester bond[2][8]. Maintaining a pH in the neutral to slightly alkaline range (pH 7.0-8.5) is often recommended for stability[2].
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis[9]. While gentle heating can aid in dissolving 5'-GMP, prolonged exposure to high temperatures should be avoided. For long-term storage, frozen solutions are recommended[6].
-
Enzymatic Degradation: If your experimental system contains nucleases or phosphatases, they can degrade 5'-GMP. Ensure that your reagents and labware are nuclease-free.
-
Metal Ions: Some metal ions can catalyze the hydrolysis of phosphate (B84403) esters, although specific data for 5'-GMP is limited.
Q4: How does the choice of buffer affect the stability of this compound?
A4: The choice of buffer is critical for maintaining a stable pH, which in turn affects the stability of 5'-GMP.
-
Tris-HCl: A commonly used buffer for nucleotide-based assays[3]. It is important to note that the pKa of Tris is temperature-dependent, meaning the pH of a Tris buffer will change with temperature[10][11][12]. This should be taken into account when performing experiments at different temperatures.
-
HEPES: Often favored in enzymatic assays due to its pKa being less sensitive to temperature changes compared to Tris[4]. It also has a low affinity for binding metal ions, which can be advantageous in assays involving metalloenzymes.
-
Phosphate Buffer: While widely used in biological research, phosphate can sometimes inhibit enzymes or participate in reactions. High concentrations of phosphate have been shown to inhibit some enzymes[13].
Section 3: Aggregation
Q5: My this compound solution appears viscous or forms a gel. What is happening and how can I prevent it?
A5: this compound is known to self-assemble into higher-order structures, such as helices, which can lead to gel formation, particularly at acidic pH (around pH 5)[14]. Divalent cations can also promote the aggregation of nucleotides[9].
To prevent aggregation:
-
Control the pH: Avoid acidic conditions if gel formation is an issue. Maintaining a neutral to slightly alkaline pH can prevent the formation of these helical structures.
-
Manage Divalent Cations: If your experiment allows, you can try to minimize the concentration of divalent cations or add them immediately before the assay.
-
Use a Chelating Agent: In some cases, a small amount of a chelating agent like EDTA might help, but this must be compatible with your downstream application, as it will chelate essential metal cofactors for many enzymes.
Section 4: Assay Performance
Q6: I am seeing inconsistent or unexpected results in my 5'-GMP-dependent enzymatic assay. How can I troubleshoot this?
A6: Inconsistent results in enzymatic assays can stem from a variety of factors related to buffer conditions and reagent stability.
-
Buffer pH and Temperature: As mentioned, the pH of your buffer can affect both the stability of 5'-GMP and the activity of your enzyme. If you are using a Tris buffer, be mindful of temperature-induced pH shifts[10][11][12]. Consider using a buffer like HEPES with a more stable pKa across different temperatures[4].
-
Reagent Stability: Ensure that your 5'-GMP stock solution has been stored properly and has not undergone significant degradation. Prepare fresh dilutions for your experiments.
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can lead to significant variability in results[15].
-
Interfering Substances: Components of your sample or buffer could be interfering with the assay. For example, high concentrations of salts or chelating agents like EDTA can inhibit enzyme activity[16].
Data and Protocols
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| pKa Values | pKa₁: ~2.9 (phosphate) pKa₂: ~6.4 (phosphate) pKa₃: ~9.7 (guanine N1-H) | [17] |
| Solubility (Free Acid) | Slightly soluble in water. 83.33 mg/mL in water with sonication and heating to 60°C. | [1] |
| Solubility (Disodium Salt) | 50 mg/mL in H₂O. | [5] |
Common Biological Buffers for Nucleotide Experiments
| Buffer | pKa at 25°C | Useful pH Range | ΔpKa/°C | Notes |
| MES | 6.10 | 5.5 - 6.7 | -0.011 | Good's buffer, low metal binding. |
| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 | Good's buffer, low metal binding. |
| MOPS | 7.09 | 6.5 - 7.9 | -0.015 | Good's buffer, low metal binding. |
| HEPES | 7.48 | 6.8 - 8.2 | -0.014 | Good's buffer, low metal binding, small temperature effect. |
| Tris | 8.06 | 7.5 - 9.0 | -0.028 | Commonly used, but pH is temperature-dependent. |
| Tricine | 8.05 | 7.4 - 8.8 | -0.021 | Good's buffer. |
| Sodium Phosphate | pKa₁=2.15, pKa₂=7.20, pKa₃=12.35 | 5.8-8.0 (for pKa₂) | -0.0028 | Can inhibit some enzymes and precipitate with divalent cations. |
Experimental Protocol: Preparation of a Standard Reaction Buffer for a Guanylate Cyclase Assay
This protocol is a general example and may require optimization for specific enzymes.
Reagents:
-
Tris-HCl
-
MgCl₂ or MnCl₂
-
GTP (substrate for guanylate cyclase, which produces cGMP)
-
This compound (if studying its effects on the enzyme)
-
Nuclease-free water
Procedure:
-
Prepare a 1 M Tris-HCl stock solution: Dissolve Trizma base in nuclease-free water. Adjust the pH to 7.5 at your experimental temperature using concentrated HCl. Bring to the final volume with water.
-
Prepare stock solutions of other components: Prepare concentrated stock solutions of MgCl₂ (e.g., 1 M), GTP (e.g., 100 mM), and 5'-GMP (e.g., 100 mM) in nuclease-free water.
-
Prepare the final reaction buffer: On the day of the experiment, prepare the final reaction buffer by diluting the stock solutions to the desired final concentrations. A typical reaction buffer for a guanylate cyclase assay might contain:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂ or MnCl₂
-
-
Add enzyme and substrates: Add the guanylate cyclase enzyme and the substrate (GTP) to the reaction buffer to initiate the reaction. If you are studying the effects of 5'-GMP, it would be added at this stage at the desired concentrations.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific period.
-
Stop the reaction: Terminate the reaction, for example, by heating at 100°C for 10 minutes, and then proceed with your detection method for cGMP[3].
Visualizations
Caption: Ionization states of this compound at different pH values.
Caption: General experimental workflow for a 5'-GMP-dependent enzyme assay.
Caption: A troubleshooting decision tree for common issues in 5'-GMP experiments.
References
- 1. Guanosine Monophosphate | C10H14N5O8P | CID 135398631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US3152967A - Process for preparing guanylic acid - Google Patents [patents.google.com]
- 4. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥99%,from yeast, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ag+ Mediated Assembly of 5’-Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. primetech.co.jp [primetech.co.jp]
- 17. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
Validation & Comparative
Validating quantification methods for 5'-guanylic acid.
A Comprehensive Guide to Validating Quantification Methods for 5'-Guanylic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of this compound (5'-GMP), a crucial nucleotide involved in various physiological processes, is paramount.[1][2][3] This guide provides an objective comparison of common analytical methods for 5'-GMP quantification, supported by experimental data and detailed protocols to aid in the selection and validation of the most suitable method for your research needs.
Comparison of Quantification Methods
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The most prevalent techniques for 5'-GMP analysis are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Enzymatic assays and biosensors represent alternative approaches with specific applications.
Performance Characteristics
The following tables summarize the key performance parameters for the different quantification methods based on available data. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from individual validation reports.
Table 1: Comparison of HPLC and LC-MS/MS Methods for 5'-GMP Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-PDA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| **Linearity (R²) ** | > 0.999[4][5] | Not explicitly stated, but high sensitivity suggests excellent linearity. |
| Recovery (%) | 91.5 - 103.9[4][5] | Not explicitly stated, but generally high for LC-MS/MS methods. |
| Repeatability (RSDr %) | 2.83[4][5] | Not explicitly stated, but typically low for LC-MS/MS. |
| Limit of Detection (LOD) | 2.32 mg/kg[4][5] | High sensitivity, capable of detecting attomole levels.[6] |
| Specificity | Good, based on retention time and UV spectra.[7] | Excellent, based on mass-to-charge ratio, providing high confidence in identification.[8] |
| Throughput | Moderate | High, especially with modern autosamplers. |
Table 2: Performance Characteristics of Capillary Electrophoresis for Nucleotide Analysis
| Parameter | Capillary Zone Electrophoresis (CZE-MS) |
| **Linearity (R²) ** | Method dependent, but generally good. |
| Recovery (%) | Not explicitly stated. |
| Repeatability (RSDr %) | Not explicitly stated. |
| Limit of Detection (LOD) | Can reach attomole levels (e.g., 10 attomoles for porphobilinogen).[6] |
| Specificity | Good, based on migration time. Can be coupled with MS for higher specificity.[6] |
| Throughput | High, with potential for simultaneous analysis of multiple samples in array systems.[9] |
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible and reliable quantification. Below are representative protocols for the primary analytical methods.
High-Performance Liquid Chromatography (HPLC-PDA) Protocol
This method is suitable for the simultaneous analysis of 5'-GMP and other nucleotides in various sample matrices, including food products.[4][5]
1. Sample Preparation:
-
Weigh 5g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of hexane (B92381) and vortex for 1 minute to defat the sample.
-
Centrifuge at 6,000 rpm for 5 minutes and discard the hexane layer.
-
Add 25 mL of deionized water and extract for 30 minutes with shaking.
-
Repeat the water extraction.
-
Pool the aqueous extracts and bring the volume to 50 mL with deionized water.
-
Centrifuge the extract at 6,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.[5]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) and 5 mM sodium heptanesulfonate.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: Prepare standard solutions of 5'-GMP at concentrations ranging from 0.5 to 100 ppm. A linear regression with R² > 0.999 is considered acceptable.[4]
-
Accuracy (Recovery): Spike known concentrations of 5'-GMP into the sample matrix at three different levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should typically be within 90-110%.
-
Precision (Repeatability): Analyze at least six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should ideally be below 2%.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. Capillary zone electrophoresis/mass spectrometry of 5-aminolaevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cores.emory.edu [cores.emory.edu]
- 8. Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. npra.gov.my [npra.gov.my]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for 5'-GMP Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 5'-Guanosine Monophosphate (5'-GMP) is critical. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections present a summary of their performance metrics based on experimental data, detailed methodologies for each technique, and a visual representation of the cross-validation workflow.
The choice between HPLC and mass spectrometry for the quantification of 5'-GMP often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired level of specificity. While HPLC-UV is a robust and cost-effective method suitable for relatively clean sample matrices, LC-MS offers superior sensitivity and selectivity, making it ideal for complex biological samples and trace-level quantification.
Comparative Performance Data
The following table summarizes the key performance parameters for the quantification of 5'-GMP using HPLC-UV and LC-MS/MS, based on published validation data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999[1][2] | > 0.999[3][4][5] |
| Limit of Detection (LOD) | 2.32 - 2.77 mg/kg[1][2] | 0.05 nmol/L - 1.25 µmol/L[6] |
| Limit of Quantification (LOQ) | 0.5 µmol/L[7] | 0.10 nmol/L - 2.50 µmol/L[6] |
| Recovery | 91.5% - 103.9%[1][2] | 92.0% - 105.0%[3][4][5] |
| Precision (RSD) | 2.83%[1][2] | ≤ 6.97%[3][4][5] |
Experimental Protocols
Detailed methodologies for the analysis of 5'-GMP using both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods.
HPLC-UV Method
This method is suitable for the quantification of 5'-GMP in food products and other relatively simple matrices.
1. Sample Preparation:
-
Homogenize the sample.
-
Perform a liquid-liquid extraction with hexane (B92381) to remove fats.
-
Centrifuge the sample to separate the layers and remove the hexane.
-
Extract the aqueous layer with water.
-
Centrifuge the extract and filter through a 0.45 µm filter before injection.[2]
2. Chromatographic Conditions:
-
Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) and 5 mM sodium heptanesulfonate.[1][2]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of 5'-GMP in the sample to a standard curve generated from known concentrations.
LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for the quantification of 5'-GMP in complex biological matrices such as infant formula.[3][4][5]
1. Sample Preparation:
-
Dilute the sample in ultrapure water.
-
Vortex and sonicate to ensure homogeneity.
-
Centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.22-µm nylon filter prior to injection.[5]
2. Chromatographic Conditions:
-
Mobile Phase: A binary gradient elution with water containing 0.1% formic acid and acetonitrile.[3][4]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: Appropriate for the system.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI).[3]
-
Detection Mode: Multi-reaction monitoring (MRM) for tandem mass spectrometry.[3][4][5]
4. Data Analysis:
-
Quantification is based on the peak area of the specific MRM transition for 5'-GMP, compared against a standard curve.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the cross-validation of HPLC and Mass Spectrometry for 5'-GMP quantification.
Caption: Cross-validation workflow for 5'-GMP analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous determination of 5'-monophosphate nucleotides in infant formulas by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 5'-Guanylic Acid and Adenosine Monophosphate Signaling
In the intricate world of cellular communication, nucleotides such as 5'-guanylic acid (GMP) and adenosine (B11128) monophosphate (AMP) play pivotal roles as signaling molecules. While structurally similar, their signaling functions are remarkably distinct, primarily manifesting in the realm of gustatory perception. GMP is a key player in orchestrating the savory taste of umami, acting as a potent enhancer of glutamate (B1630785) signaling. In contrast, AMP has been identified as an inhibitor of bitter taste perception. This guide provides a detailed comparison of their signaling mechanisms, supported by experimental data, to elucidate their unique roles in cellular signaling for researchers, scientists, and drug development professionals.
Core Signaling Pathways: A Tale of Two Tastes
The signaling cascades initiated by GMP and AMP, particularly in the context of taste, diverge significantly. GMP's primary role is as a positive allosteric modulator of the umami taste receptor, while AMP acts as an antagonist in the bitter taste pathway.
This compound (GMP) and Umami Taste Transduction
GMP is a flavor enhancer that synergistically potentiates the umami taste elicited by L-glutamate.[1] This effect is mediated through the T1R1+T1R3 G-protein coupled receptor (GPCR), a heterodimer that functions as the principal umami receptor.[1] The binding of glutamate to the T1R1 subunit is significantly enhanced in the presence of GMP, which binds to a separate site on the receptor.[1]
The downstream signaling cascade following the activation of the T1R1+T1R3 receptor is well-characterized and involves a canonical G-protein signaling pathway. This pathway includes the activation of phospholipase C β2 (PLCβ2), which leads to the production of inositol (B14025) trisphosphate (IP₃). IP₃, in turn, triggers the release of calcium (Ca²⁺) from intracellular stores. This elevation in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel. The opening of TRPM5 leads to membrane depolarization and the subsequent release of ATP, which acts as a neurotransmitter to activate gustatory afferent nerve fibers.[1]
Interestingly, GMP signaling in umami taste may also involve the modulation of cyclic nucleotide levels. Evidence suggests that the G-protein subunits Gα gustducin (B1178931) and Gα transducin are involved, both of which can activate phosphodiesterases to decrease intracellular cyclic AMP (cAMP) levels. While the precise target of cAMP in umami transduction is not fully understood, it is thought to have a modulatory role.
Beyond taste, GMP has been shown to influence the glutamatergic system in the central nervous system. Chronic oral administration of GMP in mice led to a decrease in glutamate binding and uptake in the neocortex.[2]
References
5'-GMP vs. cyclic GMP: A Comparative Guide to Their Differential Effects on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the distinct roles of Guanosine 5'-monophosphate (5'-GMP) and cyclic Guanosine Monophosphate (cGMP) in modulating neuronal activity. While structurally related, these molecules exhibit fundamentally different mechanisms of action and physiological consequences within the nervous system. This document synthesizes experimental findings to elucidate their differential effects on neuronal signaling, excitability, and viability, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to inform future research and therapeutic development.
At a Glance: Key Differences
| Feature | Cyclic GMP (cGMP) | Guanosine 5'-monophosphate (5'-GMP) |
| Primary Role | Intracellular second messenger | Primarily an extracellular signaling molecule; inactive intracellular metabolite of cGMP. |
| Mechanism of Action | Activates Protein Kinase G (PKG), modulates cyclic nucleotide-gated (CNG) and hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels, and regulates phosphodiesterases (PDEs). | At high concentrations, interacts with and activates ionotropic glutamate (B1630785) receptors (NMDA and AMPA); inhibits glutamate uptake. Can also be neuroprotective, likely via conversion to guanosine. |
| Effect on Neuronal Excitability | Can be either excitatory or inhibitory depending on the neuronal context and downstream targets. Often involved in bidirectional modulation of excitability. | High extracellular concentrations can be excitotoxic, leading to cell death.[1] Neuroprotective effects have also been observed. |
| Role in Synaptic Plasticity | Well-established role in both long-term potentiation (LTP) and long-term depression (LTD).[2][3][4] | No direct role in synaptic plasticity has been established. Its effects are primarily related to cell viability and excitotoxicity. |
| Neurotransmitter Release | Modulates neurotransmitter release, often enhancing it through presynaptic mechanisms.[3] | High concentrations can indirectly affect neurotransmission by inducing excitotoxicity. |
Signaling Pathways
The signaling pathways for cGMP and 5'-GMP are fundamentally distinct, reflecting their different sites of action.
Cyclic GMP (cGMP) Intracellular Signaling
Cyclic GMP acts as a canonical second messenger within the neuron. Its synthesis is primarily triggered by nitric oxide (NO) or natriuretic peptides. The NO-sensitive pathway is a key modulator of synaptic function.
5'-GMP Extracellular Effects
In contrast to cGMP, 5'-GMP's notable effects on neuronal activity occur when it is present in the extracellular space, particularly at high concentrations.
Quantitative Data Comparison
Direct comparative quantitative data is scarce due to the different contexts of 5'-GMP and cGMP action. The following tables summarize key experimental findings for each molecule.
Table 1: Effects of cGMP on Neuronal Activity
| Parameter | Experimental Preparation | cGMP Analog/Modulator | Concentration | Observed Effect | Reference |
| Excitatory Postsynaptic Potential (EPSP) | Guinea Pig Hippocampal Slices | 8-Br-cGMP | 100 µM | ~83% increase in EPSP lasting for at least 1 hour when paired with weak tetanic stimulation. | [2] |
| Long-Term Potentiation (LTP) | Guinea Pig Hippocampal Slices | 8-pCPT-cGMP | Not specified | Potentiation of ~35% in the presence of AP5 (NMDA receptor antagonist). | [2] |
| Neuronal Excitability | Aplysia B51 neuron | cGMP injection | Not specified | Short-term (45 min) and long-term (24 h) reduction in excitability. | [5] |
| Cation Channel Current | N1E-115 neuroblastoma cells | cGMP | Apparent KD of 10 µM | Activation of a non-selective cation current. | [6] |
Table 2: Effects of 5'-GMP on Neuronal Activity
| Parameter | Experimental Preparation | 5'-GMP Concentration | Observed Effect | Reference |
| Cell Viability | Rat Hippocampal Slices | 5 mM | Reduction in cell viability. | [1] |
| Glutamate Uptake | Rat Hippocampal Slices | 5 mM | Decrease in glutamate uptake. | [1] |
| Cell Viability (Ischemia model) | Rat Hippocampal Slices | 1 mM | Partial prevention of the decrease in cell viability. | [7] |
| Number of Neurons | Cerebellar Neuron-Astrocyte Co-culture | Not specified | Increase in the number of cerebellar neurons. | [8] |
Experimental Protocols
Electrophysiology Recordings of cGMP Effects on Synaptic Plasticity
This protocol is based on studies investigating the role of cGMP in LTP in hippocampal slices.
Objective: To measure the effect of a membrane-permeable cGMP analog on synaptic transmission and plasticity.
Workflow:
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature or 32°C. Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or extracellular field potential recordings in the stratum radiatum.
-
Baseline: Record baseline synaptic responses evoked by stimulation of Schaffer collaterals at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Drug Application: Apply a membrane-permeable cGMP analog, such as 8-Br-cGMP (e.g., 100 µM), to the bath for a defined period (e.g., 10-15 minutes).
-
LTP Induction: Induce LTP using a weak tetanic stimulation protocol that does not typically induce LTP on its own.
-
Post-Induction Recording: Continue recording synaptic responses for at least 60 minutes post-tetanus to assess the potentiation.
-
Data Analysis: Measure the slope of the field EPSP or the amplitude of the EPSC and normalize to the baseline to quantify the degree of potentiation.
Cell Viability Assay for 5'-GMP-Induced Neurotoxicity
This protocol is based on studies assessing the neurotoxic effects of high concentrations of extracellular 5'-GMP.
Objective: To determine the effect of 5'-GMP on neuronal viability in hippocampal slices.
Methodology:
-
Slice Culture: Prepare organotypic hippocampal slice cultures from early postnatal rodents and maintain them in culture for several days.
-
Treatment: Expose the slice cultures to various concentrations of 5'-GMP (e.g., 1-5 mM) in the culture medium for a specified duration (e.g., 24 hours). Include control slices with no 5'-GMP treatment.
-
Viability Staining: After treatment, assess cell viability using a fluorescent indicator such as propidium (B1200493) iodide (PI), which stains the nuclei of dead cells. A live-cell stain can be used as a counterstain.
-
Imaging: Acquire fluorescent images of the slices using a confocal or fluorescence microscope.
-
Quantification: Quantify the number of PI-positive cells in specific regions of the hippocampus (e.g., CA1, CA3, dentate gyrus) and normalize to the total cell number or area to determine the percentage of cell death.
Calcium Imaging of Neuronal Activity
This is a general protocol to visualize changes in intracellular calcium, a proxy for neuronal activity, in response to cGMP or 5'-GMP.
Objective: To measure changes in intracellular calcium concentrations in cultured neurons following the application of cGMP or 5'-GMP.
Methodology:
-
Cell Culture and Indicator Loading: Culture primary neurons or a neuronal cell line on glass coverslips. Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM or a genetically encoded indicator like GCaMP).
-
Baseline Imaging: Place the coverslip in a recording chamber with an appropriate buffer and acquire baseline fluorescence images using a fluorescence microscope.
-
Stimulation: Apply a membrane-permeable cGMP analog or 5'-GMP to the chamber while continuously imaging.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Analysis: Analyze the fluorescence data by selecting regions of interest (ROIs) corresponding to individual cells. Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium response.
Conclusion
The differential effects of 5'-GMP and cGMP on neuronal activity are striking. Cyclic GMP is a well-established intracellular second messenger with a pivotal role in modulating synaptic plasticity and neuronal excitability through a complex signaling cascade. In contrast, 5'-GMP is largely inactive intracellularly but can exert significant, concentration-dependent effects from the extracellular space. At high concentrations, it can be neurotoxic through its interaction with glutamate receptors and transporters. However, it may also have neuroprotective roles, likely mediated by its conversion to guanosine.
This clear distinction in their sites and mechanisms of action is critical for researchers and drug development professionals. Therapeutic strategies aimed at modulating cGMP signaling, for instance by inhibiting PDEs, will have vastly different outcomes compared to those that might alter extracellular 5'-GMP levels. A thorough understanding of these differential effects is paramount for the development of targeted and effective therapies for neurological disorders.
References
- 1. Guanosine-5'-monophosphate induces cell death in rat hippocampal slices via ionotropic glutamate receptors activation and glutamate uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO/cGMP-dependent modulation of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide and cGMP can produce either synaptic depression or potentiation depending on the frequency of presynaptic stimulation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Phosphodiesterase 5 and Cyclic GMP in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic GMP-gated channels in a sympathetic neuron cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of GMP in hippocampal slices submitted to an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanosine and GMP increase the number of granular cerebellar neurons in culture: dependence on adenosine A2A and ionotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 5'-Guanylic Acid for Purinergic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 5'-guanylic acid (5'-GMP) for purinergic receptor subtypes. Purinergic receptors, crucial in a myriad of physiological processes, are broadly categorized into P1 receptors, which are activated by adenosine (B11128), and P2 receptors, which respond to nucleotides like ATP and UTP. The P2 family is further divided into ionotropic P2X receptors and metabotropic P2Y receptors.[1][2] Understanding the specificity of ligands such as 5'-GMP is paramount for the development of targeted therapeutics.
The available experimental data indicates a high degree of selectivity of purinergic receptors for adenine (B156593) and uridine (B1682114) nucleotides. While some studies have explored a wide range of nucleotides, there is a notable lack of evidence for significant binding affinity or functional activity of this compound at any of the major P1, P2X, or P2Y receptor subtypes. Some research has indicated that other guanine-based purines may have indirect modulatory effects on the purinergic system, such as guanosine's interaction with adenosine receptors, but direct activation by 5'-GMP has not been established.[3][4][5]
Comparative Data on Ligand Specificity
The following table summarizes the known ligand specificity for the major purinergic receptor subtypes. As extensive literature review did not yield quantitative data for this compound's activity, its interaction is noted as not significantly reported. This in itself is a critical piece of data, highlighting the receptor families' selectivity.
| Receptor Subtype | Primary Endogenous Ligand(s) | This compound (5'-GMP) Activity | Key Functions |
| P1 Receptors | |||
| A1 | Adenosine | No significant activity reported | Inhibition of adenylyl cyclase, cardiac muscle relaxation, neuronal inhibition. |
| A2A | Adenosine | No significant activity reported | Stimulation of adenylyl cyclase, vasodilation, anti-inflammatory effects. |
| A2B | Adenosine | No significant activity reported | Stimulation of adenylyl cyclase, involved in inflammation and bronchoconstriction. |
| A3 | Adenosine | No significant activity reported | Inhibition of adenylyl cyclase, implicated in inflammation and cell death. |
| P2Y Receptors | |||
| P2Y1 | ADP | No significant activity reported | Gq-coupled; platelet aggregation, neurotransmission.[1][6] |
| P2Y2 | ATP, UTP | No significant activity reported | Gq-coupled; inflammation, ion transport.[7][8] |
| P2Y4 | UTP | No significant activity reported | Gq-coupled; vasodilation.[8] |
| P2Y6 | UDP | No significant activity reported | Gq-coupled; pro-inflammatory signaling.[8] |
| P2Y11 | ATP | No significant activity reported | Gs/Gq-coupled; immune cell function.[6] |
| P2Y12 | ADP | No significant activity reported | Gi-coupled; crucial for platelet aggregation.[8] |
| P2Y13 | ADP | No significant activity reported | Gi-coupled; role in metabolism and neuronal function. |
| P2Y14 | UDP-glucose, UDP | No significant activity reported | Gi-coupled; immune responses, neuroinflammation.[8] |
| P2X Receptors | |||
| P2X1-7 | ATP | Generally considered inactive, though some studies suggest GTP can activate certain subtypes, specific data for GMP is lacking.[9] | Ligand-gated ion channels; fast synaptic transmission, smooth muscle contraction, inflammation, pain.[2][10] |
Experimental Protocols
Characterizing the specificity of a ligand for a receptor subtype involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki or Kd) of a test compound (e.g., 5'-GMP) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the purinergic receptor subtype of interest.
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]NECA for A2A receptors, [³⁵S]dATPaS for some P2Y receptors).
-
Test compound (5'-GMP) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation.[11]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (5'-GMP).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.[11]
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki value.[12][13]
Functional Assays
This assay measures the functional consequence of receptor activation on a key second messenger.
Objective: To determine if a test compound (e.g., 5'-GMP) acts as an agonist or antagonist at Gs or Gi-coupled purinergic receptors (e.g., A2A, A2B, P2Y12) by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Intact cells expressing the Gs or Gi-coupled receptor of interest.
-
Test compound (5'-GMP).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
cAMP assay kit (e.g., AlphaScreen, HTRF).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to near confluence.
-
Stimulation:
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure the cAMP concentration using a competitive immunoassay format provided by the kit, typically involving fluorescence or luminescence detection.[16][17][18]
-
Data Analysis: Plot the cAMP levels against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
This assay measures the increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Objective: To determine if a test compound (e.g., 5'-GMP) activates Gq-coupled purinergic receptors (e.g., P2Y1, P2Y2) by measuring changes in intracellular calcium concentration.
Materials:
-
Intact cells expressing the Gq-coupled receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (5'-GMP).
-
A fluorescence plate reader or microscope.
Procedure:
-
Cell Culture and Dye Loading: Plate cells on a black-walled, clear-bottom multi-well plate. Load the cells with a calcium-sensitive dye.[19]
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add the test compound (5'-GMP) to the wells and immediately begin measuring the fluorescence intensity over time.[20]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the compound concentration to determine the EC50.
Electrophysiology (for P2X receptors)
This technique directly measures the ion flow through P2X receptor channels upon ligand binding.
Objective: To determine if a test compound (e.g., 5'-GMP) can gate the ion channel of P2X receptors.
Materials:
-
Cells expressing the P2X receptor subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system).
-
Glass microelectrodes.
-
Extracellular and intracellular recording solutions.
-
Test compound (5'-GMP).
Procedure:
-
Cell Preparation: Prepare cells expressing the target P2X receptor.
-
Patch-Clamp Recording: Using a microelectrode, form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). Clamp the cell membrane at a holding potential (e.g., -60 mV).[21][22]
-
Ligand Application: Rapidly perfuse the cell with a solution containing the test compound (5'-GMP).[23][24]
-
Current Measurement: Record any resulting inward currents, which indicate the opening of the P2X receptor ion channel.
-
Data Analysis: Measure the amplitude of the current in response to different concentrations of the test compound to generate a dose-response curve and determine the EC50.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Overview of purinergic receptor signaling pathways.
Caption: Experimental workflow for determining ligand specificity.
References
- 1. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanosine-Mediated Anxiolytic-Like Effect: Interplay with Adenosine A1 and A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1-A2A Receptor-Receptor Interaction: Contribution to Guanosine-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Guanosine-Adenosine Interaction Exists In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principles and properties of ion flow in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. innoprot.com [innoprot.com]
- 15. benchchem.com [benchchem.com]
- 16. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 17. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophysiological characterization of recombinant and native P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sophion.com [sophion.com]
5'-GMP: A Potential Clinical Biomarker Under the Microscope
A Comparative Guide for Researchers and Drug Development Professionals
Guanosine 3',5'-cyclic monophosphate (cGMP), a key second messenger molecule, is emerging as a promising clinical biomarker for a range of diseases, including cardiovascular disorders, liver cirrhosis, and certain cancers. This guide provides an objective comparison of cGMP's performance against other established and alternative biomarkers, supported by experimental data and detailed methodologies.
Performance Comparison of 5'-GMP (cGMP) and Alternative Biomarkers
The clinical utility of a biomarker is determined by its ability to accurately diagnose, prognose, or monitor disease. Below is a comparative summary of cGMP against other biomarkers in key therapeutic areas.
Cardiovascular Disease, particularly Heart Failure
In the context of heart failure, natriuretic peptides such as B-type natriuretic peptide (BNP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) are the current gold standard biomarkers. cGMP, a downstream effector of the natriuretic peptide signaling pathway, offers a potential alternative or complementary marker.
| Biomarker | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| cGMP | Reflects the activity of both natriuretic peptide and nitric oxide signaling pathways. | Promising, but less established than natriuretic peptides. | Under investigation; may be influenced by a wider range of physiological processes. | May provide a more integrated assessment of neurohormonal activation and endothelial function. | Less clinical validation compared to BNP/NT-proBNP; can be influenced by medications like phosphodiesterase-5 inhibitors. |
| BNP / NT-proBNP | Released from the heart in response to pressure and volume overload. | High (e.g., BNP >90% for diagnosing acute heart failure at a 100 pg/mL cutoff)[1]. | Moderate (e.g., BNP ~76% at a 100 pg/mL cutoff)[1]. | Well-established diagnostic and prognostic markers; widely available assays. | Levels can be affected by age, renal function, and obesity. |
| Cardiac Troponins (cTnT, cTnI) | Proteins released from damaged heart muscle cells. | Very high for acute myocardial infarction. | Very high for acute myocardial infarction. | Gold standard for diagnosing myocardial injury. | Less specific for chronic heart failure; primarily indicates acute cardiac damage. |
Liver Cirrhosis and Portal Hypertension
The diagnosis and monitoring of liver cirrhosis often rely on a combination of clinical assessment, imaging, and a panel of liver function tests. cGMP has shown potential as a non-invasive marker of clinically significant portal hypertension (CSPH), a major complication of cirrhosis.
| Biomarker/Test | Principle | Diagnostic Accuracy for Cirrhosis/CSPH | Advantages | Disadvantages |
| Plasma cGMP | Elevated levels reflect systemic and splanchnic vasodilation associated with portal hypertension. | Significantly elevated in cirrhotic patients with CSPH[2][3]. | Non-invasive blood test; may reflect the hemodynamic consequences of cirrhosis. | Further validation is needed to establish definitive cut-off values and compare its performance directly with other non-invasive tests. |
| Standard Liver Function Tests (ALT, AST, ALP, Bilirubin, Albumin) | Measure enzymes released from damaged liver cells and assess the liver's synthetic function. | Can be normal in compensated cirrhosis[4]. The AST to platelet ratio index (APRI) and other scores can predict fibrosis. | Widely available and inexpensive. | Lack sensitivity and specificity for early-stage cirrhosis; can be affected by other conditions[5]. |
| Platelet Count | Thrombocytopenia is a common finding in advanced liver disease due to portal hypertension and decreased thrombopoietin production. | A sensitive marker for cirrhosis. | Simple and routinely measured. | Not specific to liver disease. |
| Elastography (e.g., FibroScan®) | Measures liver stiffness, which correlates with the degree of fibrosis. | High accuracy for detecting advanced fibrosis and cirrhosis. | Non-invasive and provides a quantitative measure of liver stiffness. | Can be less reliable in obese patients or those with acute inflammation. |
Gynecological Cancers
Cancer antigen 125 (CA-125) is a widely used biomarker for ovarian cancer, primarily for monitoring treatment response and detecting recurrence. Urinary cGMP has been investigated as a potential prognostic marker in gynecological cancers.
| Biomarker | Principle | Prognostic Value | Advantages | Disadvantages |
| Urinary cGMP | Changes in urinary cGMP levels post-treatment may reflect tumor response and long-term prognosis. | In patients with cervical and ovarian cancer, a decrease in urinary cGMP levels after treatment was associated with a lower rate of relapse[6]. | Non-invasive urine test. | Not a diagnostic marker; its prognostic value needs confirmation in larger studies. |
| CA-125 | A glycoprotein (B1211001) that is overexpressed in a high percentage of epithelial ovarian cancers. | Elevated pre-treatment levels are associated with a poorer prognosis[7]. Serial measurements are used to monitor treatment response and detect recurrence[8][9]. | Well-established for monitoring ovarian cancer. | Lacks sensitivity for early-stage disease and can be elevated in benign conditions, limiting its use as a screening tool[9]. |
Experimental Protocols
Accurate and reproducible measurement is crucial for the validation of any clinical biomarker. The two primary methods for quantifying cGMP are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA).
Quantification of Plasma cGMP by LC-MS/MS
LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high sensitivity and specificity.
1. Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
To prevent enzymatic degradation of cGMP, acidify the plasma with perchloric acid.
-
Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-cGMP).
-
Perform protein precipitation using a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant can be further purified and concentrated using solid-phase extraction.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable column, such as a reversed-phase C18 or a porous graphitic carbon column, for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode for cGMP.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both cGMP and its internal standard, ensuring high selectivity.
-
3. Data Analysis:
-
Quantify the concentration of cGMP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of cGMP.
Quantification of Plasma cGMP by Enzyme Immunoassay (EIA)
EIA, also known as ELISA, is a plate-based assay that uses antibodies to detect and quantify antigens. Competitive EIAs are commonly used for small molecules like cGMP.
1. Sample Preparation:
-
Collect and process blood samples to obtain plasma as described for LC-MS/MS.
-
Samples may require dilution with the provided assay buffer.
-
For some kits, an optional acetylation step can be performed on both samples and standards to increase the sensitivity of the assay.
2. EIA Procedure (Competitive Assay):
-
Add standards, controls, and samples to the wells of a microplate pre-coated with an antibody specific for cGMP.
-
Add a fixed amount of enzyme-labeled cGMP (tracer) to each well.
-
During incubation, the unlabeled cGMP in the sample competes with the enzyme-labeled cGMP for binding to the limited number of antibody sites.
-
Wash the plate to remove any unbound reagents.
-
Add a substrate that is converted by the enzyme on the tracer to produce a colored product.
-
Stop the reaction and measure the absorbance of the colored product using a microplate reader.
3. Data Analysis:
-
The intensity of the color is inversely proportional to the concentration of cGMP in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Nitric Oxide-cGMP Signaling Pathway.
Caption: A Generalized Workflow for Clinical Biomarker Validation.
References
- 1. Cirrhosis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 2. cloud-clone.com [cloud-clone.com]
- 3. The prognostic value of pretreatment CA-125 levels and CA-125 normalization in ovarian clear cell carcinoma: a two-academic-institute study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can liver function tests be normal with cirrhosis? [medicalnewstoday.com]
- 5. Testing for cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic accuracy of routine liver function tests to identify patients with significant and advanced alcohol-related liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Prognostic Value of Elevated Pre-treatment Serum CA-125 in Epithelial Ovarian Cancer: A Meta-Analysis [frontiersin.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. CA125 and Ovarian Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Enzymatic Assays for 5'-Guanylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5'-guanylic acid (5'-GMP), a key nucleotide involved in various cellular processes, is crucial for research in cellular metabolism, signaling, and drug development. Enzymatic assays offer high specificity and sensitivity for this purpose. This guide provides a comparative assessment of the reproducibility of two common enzymatic assays for 5'-GMP: the 5'-Nucleotidase assay and the Guanylate Kinase assay. The information presented is based on available experimental data to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Overview of Assay Reproducibility
The reproducibility of an assay is a critical parameter for ensuring the reliability of experimental results. Key metrics for assessing reproducibility include the coefficient of variation (CV), which quantifies the extent of variability in relation to the mean, and the Z'-factor, a statistical indicator of assay quality, particularly in high-throughput screening.
| Assay Method | Key Enzyme | Principle | Reproducibility Metric | Value | Source |
| 5'-Nucleotidase Assay | 5'-Nucleotidase | Hydrolysis of 5'-monophosphate and subsequent colorimetric or kinetic detection. | Intra-Assay CV% | < 2% | Diazyme Laboratories[1] |
| Inter-Assay CV% | ≤ 4% | Diazyme Laboratories[1] | |||
| Guanylate Kinase Assay | Guanylate Kinase | ATP-dependent phosphorylation of GMP to GDP, with HPLC-based separation and detection. | Z'-factor | 0.6 | Development of an HPLC-based guanosine (B1672433) monophosphate kinase assay[2][3] |
Note: A higher Z'-factor (closer to 1.0) indicates a more robust and reproducible assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening applications. CV values below 10-15% are generally considered acceptable for immunoassays[4][5].
Experimental Protocols
Detailed methodologies are essential for replicating and validating experimental findings. Below are generalized protocols for the two discussed enzymatic assays for 5'-GMP.
5'-Nucleotidase Assay (Colorimetric/Kinetic)
This assay is based on the enzymatic hydrolysis of a 5'-monophosphate substrate, which initiates a cascade of reactions leading to a detectable signal.
Assay Principle:
The 5'-NT assay is based on the enzymatic hydrolysis of 5'-monophosphate (5'-IMP) to form inosine (B1671953) which is converted to hypoxanthine (B114508) by purine (B94841) nucleoside phosphorylase (PNP). Hypoxanthine is then converted to uric acid and hydrogen peroxide (H₂O₂) by xanthine (B1682287) oxidase (XOD). H₂O₂ is further reacted with N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (EHSPT) and 4-aminoantipyrine (B1666024) (4-AA) in the presence of peroxidase (POD) to generate a quinone dye which is monitored in a kinetic manner[1].
Materials:
-
5'-Nucleotidase enzyme
-
5'-Inosine monophosphate (5'-IMP) as substrate
-
Purine nucleoside phosphorylase (PNP)
-
Xanthine oxidase (XOD)
-
Peroxidase (POD)
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (EHSPT)
-
4-aminoantipyrine (4-AA)
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
General Procedure:
-
Prepare a reaction mixture containing the assay buffer, PNP, XOD, POD, EHSPT, and 4-AA.
-
Add the sample containing 5'-GMP (or 5'-IMP as the substrate for the coupled reaction).
-
Initiate the reaction by adding 5'-Nucleotidase.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance at a specific wavelength over time (kinetic assay) or measure the final absorbance after a fixed time point (endpoint assay).
-
The rate of color formation is proportional to the 5'-Nucleotidase activity, which can be correlated to the concentration of 5'-GMP.
Guanylate Kinase Assay (HPLC-based)
This method quantifies 5'-GMP by measuring its conversion to guanosine diphosphate (B83284) (GDP) in the presence of guanylate kinase and ATP. The resulting nucleotides are then separated and quantified using High-Performance Liquid Chromatography (HPLC).
Assay Principle:
Guanylate kinase catalyzes the ATP-dependent phosphorylation of GMP to GDP. The reaction mixture is then analyzed by HPLC to separate and quantify the substrate (GMP) and the product (GDP) based on their retention times. The amount of GDP produced is directly proportional to the initial amount of GMP in the sample.
Materials:
-
Guanylate Kinase (GK) enzyme
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., TRIS-HCl with MgCl₂ and KCl)
-
Quenching solution (e.g., HCl)
-
HPLC system with a suitable column (e.g., C18) and UV detector
General Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and the sample containing 5'-GMP.
-
Initiate the reaction by adding Guanylate Kinase.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Stop the reaction by adding a quenching solution.
-
Inject the reaction mixture into the HPLC system.
-
Separate the nucleotides (GMP, GDP, ATP, ADP) using an appropriate mobile phase under isocratic or gradient conditions.
-
Detect the nucleotides by their UV absorbance at a specific wavelength (e.g., 260 nm).
-
Quantify the amount of GDP produced by comparing its peak area to a standard curve.
Mandatory Visualization
To further clarify the principles and workflows of these assays, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathways for 5'-Nucleotidase and Guanylate Kinase assays.
Caption: Experimental workflows for the enzymatic assays.
References
A Comparative Guide to 5'-Guanosine Monophosphate (5'-GMP) Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of common analytical techniques for the quantification of 5'-guanosine monophosphate (5'-GMP), a critical nucleotide involved in various cellular processes. The selection of an appropriate measurement technique is paramount for generating reliable and reproducible data in research and drug development. This document provides a summary of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific research needs.
Data Presentation: A Comparative Analysis
The performance of analytical methods is a key consideration in their selection. While direct inter-laboratory comparison data for 5'-GMP across all major platforms is limited, valuable insights can be drawn from studies on the structurally similar molecule, cyclic guanosine (B1672433) monophosphate (cGMP). The following tables summarize quantitative performance data from comparative studies of LC-MS/MS and Enzyme Immunoassay (EIA), and standalone data for HPLC-UV for 5'-GMP.
A Note on Data Source: The comparative data for LC-MS/MS and EIA are based on a validated study for cGMP, which serves as a strong surrogate for 5'-GMP due to their structural similarities. The HPLC-UV data is derived from studies specifically focused on 5'-GMP.
| Performance Metric | LC-MS/MS (for cGMP) | EIA (for cGMP) | HPLC-UV (for 5'-GMP) |
| Intra-Assay Precision (%CV) | 6.0 - 10.1%[1][2] | 17.9 - 27.1%[1][2] | 1% (Repeatability)[3] |
| Inter-Assay Precision (%CV) | 5.6 - 8.1%[1][2] | 15.1 - 39.5%[1][2] | 6% (Reproducibility)[3] |
| Intra-Assay Accuracy (%RE) | -3.6 to 7.3%[1][2] | -4.9 to 24.5%[1][2] | Not explicitly stated |
| Inter-Assay Accuracy (%RE) | -2.1 to 6.3%[1][2] | -30.8 to 4.37%[1][2] | Not explicitly stated |
| Linear Range | 0.5 - 20 ng/mL[1][2] | Not explicitly stated | 0.5 - 100 ppm (R² > 0.999)[4] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 2.32 mg/kg[4] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[5] | 0.05 ng/mL[5] | 0.5 mg/L[3] |
Signaling Pathway of cGMP to 5'-GMP
Guanosine 3',5'-cyclic monophosphate (cGMP) is a key second messenger that is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase. The signaling cascade is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP.
Figure 1: Simplified signaling pathway of cGMP metabolism to 5'-GMP.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative protocols for the quantification of 5'-GMP using HPLC-UV, LC-MS/MS, and ELISA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of nucleotides.
1. Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate to pellet the protein precipitate.
-
Neutralize the supernatant containing the nucleotide extract with a base (e.g., potassium carbonate).
-
Centrifuge again to remove the precipitated salt.
-
Filter the final supernatant through a 0.22 µm filter before injection into the HPLC system.[4]
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An aqueous buffer, such as 10 mM potassium dihydrogen phosphate, often with an ion-pairing agent like 5 mM sodium heptanesulfonate.[4]
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.[4]
-
Detection: UV absorbance is monitored at approximately 250-260 nm.[4]
-
Quantification: A standard curve is generated using known concentrations of 5'-GMP.
3. Data Analysis:
-
The concentration of 5'-GMP in the samples is determined by comparing the peak area from the sample chromatogram to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.
1. Sample Preparation:
-
For plasma or serum samples, a simple protein precipitation with a solvent like acetonitrile (B52724) is often sufficient.[1][2]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.
-
An internal standard, such as a stable isotope-labeled 5'-GMP, should be added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction efficiency.[1][2]
2. LC-MS/MS Conditions:
-
Liquid Chromatography: A C18 or similar reverse-phase column is typically used for separation. Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is common.
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analyte. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for 5'-GMP and the internal standard are monitored.[1][2]
3. Data Analysis:
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve. The concentration of 5'-GMP in the samples is then calculated from this curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the quantification of 5'-GMP. Commercially available kits are often used.
1. Assay Principle:
-
Most 5'-GMP ELISA kits are based on a competitive immunoassay format.
-
In this format, 5'-GMP in the sample competes with a labeled 5'-GMP (e.g., enzyme-conjugated) for binding to a limited number of anti-5'-GMP antibody-coated wells.
-
The amount of labeled 5'-GMP that binds to the antibody is inversely proportional to the concentration of 5'-GMP in the sample.
2. General Protocol (based on a typical competitive ELISA kit):
-
Prepare standards and samples. Samples may require acetylation to improve sensitivity.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 5'-GMP to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).
-
Stop the reaction and measure the signal using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the signal intensity against the concentration of the standards. The concentration of 5'-GMP in the samples is then interpolated from this standard curve.
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflows for the three techniques.
Figure 2: Comparison of experimental workflows for 5'-GMP measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 5'-Guanylic Acid and Inosinic Acid as Flavor Enhancers
In the realm of sensory science and food chemistry, the pursuit of enhancing palatability is paramount. Among the five basic tastes, umami, the savory flavor characteristic of broths, cooked meats, and aged cheeses, plays a critical role in consumer acceptance and satisfaction. This guide provides a detailed comparative analysis of two potent purine (B94841) 5'-ribonucleotides, 5'-guanylic acid (guanosine monophosphate, GMP) and inosinic acid (inosine monophosphate, IMP), widely utilized as flavor enhancers. This document is intended for researchers, scientists, and drug development professionals, offering a quantitative comparison of their performance, detailed experimental methodologies, and an exploration of their shared signaling pathway.
Quantitative Performance as Flavor Enhancers
Both GMP and IMP are renowned for their ability to impart and significantly amplify the umami taste, especially in synergy with monosodium glutamate (B1630785) (MSG).[1] While both are effective, quantitative sensory analyses consistently demonstrate that GMP is a more potent umami enhancer than IMP. This difference in potency is a key consideration in formulation and application.
| Parameter | This compound (GMP) | Inosinic Acid (IMP) | Source(s) |
| Relative Umami Intensity | Approximately 2.3 times more potent than IMP. | Standard reference for nucleotide umami intensity. | [2] |
| Synergistic Potency with MSG | Combinations can be roughly four times more potent than MSG-IMP mixtures. | Significant potentiation of MSG's umami taste. | [1] |
| Taste Recognition Threshold | Lower threshold, indicating higher sensitivity. | Higher threshold compared to GMP. | [3][4] |
| Synergistic Taste Effect (γ value) | A higher γ value indicates a stronger synergistic interaction with MSG. | γ = 1.218 × 10^8 in the equation y = u + γuv | [5][6] |
Mechanism of Action: The Umami Signaling Pathway
The perception of umami taste by GMP and IMP is initiated at the molecular level through a specific G protein-coupled receptor (GPCR) on the surface of taste receptor cells. The primary receptor for umami is a heterodimer of the T1R1 and T1R3 receptors.[1] Glutamate, the primary umami substance, binds to the Venus flytrap domain of the T1R1 subunit. GMP and IMP, however, bind to a separate allosteric site on the T1R1/T1R3 receptor, which enhances the receptor's response to glutamate.[1][7] This allosteric modulation is the basis for the powerful synergistic effect observed between these nucleotides and MSG.
The binding of these molecules triggers a conformational change in the receptor, activating a cascade of intracellular signaling events. This process involves the G protein gustducin, leading to the activation of phospholipase C β2 (PLCβ2).[8][9] PLCβ2 then generates the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium ions (Ca²⁺).[8][9] This increase in intracellular Ca²⁺ activates the TRPM5 channel, leading to depolarization of the taste cell and the subsequent release of neurotransmitters, which signal the perception of umami to the brain.[8]
Experimental Protocols for Sensory Evaluation
To quantitatively assess and compare the flavor-enhancing properties of GMP and IMP, rigorous sensory evaluation protocols are essential. These methods are designed to minimize bias and provide reproducible data on taste perception.
Triangle Test for Discrimination
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.
-
Objective: To determine if panelists can distinguish between solutions containing GMP and IMP at various concentrations.
-
Procedure:
-
Sample Preparation: Prepare aqueous solutions of GMP and IMP at equimolar concentrations.
-
Panelist Training: Familiarize a panel of trained subjects with the umami taste.
-
Test Administration: Present each panelist with three coded samples, where two are identical and one is different. The panelist's task is to identify the odd sample.[10]
-
Data Analysis: The number of correct identifications is statistically analyzed (e.g., using binomial tables) to determine if a significant difference is perceived.
-
Threshold Determination
This protocol aims to determine the lowest concentration at which the umami taste of GMP and IMP can be detected and recognized.
-
Objective: To quantify the detection and recognition thresholds for GMP and IMP.
-
Procedure:
-
Series of Concentrations: Prepare a series of solutions of GMP and IMP with increasing concentrations in quasi-half-log steps (e.g., 1, 5, 10, 50, 100, and 200 µM).[11]
-
Presentation: Present the solutions to panelists in ascending order of concentration.[11]
-
Two-Alternative Forced-Choice (2-AFC): For each concentration, present the panelist with two samples: one containing the tastant and the other being a blank (water). The panelist must identify the sample with the taste.[12]
-
Threshold Definition: The detection threshold is the lowest concentration at which a panelist can reliably distinguish the tastant from the blank. The recognition threshold is the lowest concentration at which the panelist can correctly identify the taste as umami.[11]
-
Conclusion
This compound and inosinic acid are both highly effective umami flavor enhancers that operate through a well-defined signaling pathway initiated at the T1R1/T1R3 taste receptor. Experimental data consistently indicates that GMP is the more potent of the two, exhibiting a lower taste threshold and a stronger synergistic effect with MSG. The choice between GMP and IMP in research and development will depend on the desired intensity of the umami flavor and formulation-specific considerations. The application of standardized sensory evaluation protocols, such as the triangle test and threshold determination, is crucial for accurately quantifying their respective contributions to the sensory profile of a product.
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate | Semantic Scholar [semanticscholar.org]
- 7. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of an Umami Taste Sensitivity Test and Its Clinical Use | PLOS One [journals.plos.org]
- 12. Psychophysical Tracking Method to Assess Taste Detection Thresholds in Children, Adolescents, and Adults: The Taste Detection Threshold (TDT) Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Purity of Commercial 5'-Guanylic Acid
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. 5'-Guanylic acid (5'-GMP), a nucleotide with crucial roles in cellular metabolism and signaling, is no exception.[1][2] Its application in research, from enzymatic assays to cell culture, and its use as a flavor enhancer in the food industry, necessitate accurate and reliable methods for purity assessment.[3][4] This guide provides an objective comparison of common analytical techniques for evaluating the purity of commercial this compound, supported by detailed experimental protocols and comparative data.
Key Analytical Techniques for Purity Determination
The choice of analytical method for determining the purity of this compound depends on several factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and throughput needs. High-Performance Liquid Chromatography (HPLC) is a widely used and highly specific method. Spectrophotometry offers a simpler and more cost-effective approach, while Capillary Electrophoresis (CE) provides high resolution for separating charged species. Potentiometric titration can also be employed as a classical chemical method.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary methods used for this compound purity analysis. The presented data are hypothetical yet representative values to facilitate a practical comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) | Potentiometric Titration |
| Principle | Separation based on polarity and interaction with a stationary phase. | Measurement of light absorbance at a specific wavelength. | Separation based on charge-to-mass ratio in an electric field. | Measurement of potential change during a neutralization reaction. |
| Typical Purity (%) | >99.5% | >98% | >99.0% | >97% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | ~0.5 µg/mL | ~100 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~5 µg/mL | ~2 µg/mL | ~500 µg/mL |
| Analysis Time per Sample | 15-30 minutes | 5-10 minutes | 20-40 minutes | 10-20 minutes |
| Specificity | High (can separate related impurities) | Low (interference from UV-absorbing impurities) | High (excellent resolution of charged species) | Moderate (non-specific for nucleotide impurities) |
| Throughput | High (with autosampler) | High | Moderate | Low |
| Cost per Sample | Moderate to High | Low | High | Low |
| Instrumentation Cost | High | Low | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is highly effective for the separation and quantification of 5'-GMP and its potential impurities, such as guanosine (B1672433), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP).
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1 M Potassium phosphate (B84403) buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
5'-GMP reference standard.
-
High-purity water.
Procedure:
-
Standard Preparation: Prepare a stock solution of the 5'-GMP reference standard in high-purity water (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the commercial 5'-GMP sample in high-purity water to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25°C.
-
Detection wavelength: 254 nm.
-
Injection volume: 10 µL.
-
Gradient elution: A typical gradient might start with 100% Mobile Phase A, with a linear gradient to 10% Mobile Phase B over 15 minutes.
-
-
Analysis: Inject the calibration standards and the sample solution. Identify the 5'-GMP peak based on the retention time of the reference standard.
-
Calculation: Calculate the purity of the sample by comparing the peak area of 5'-GMP in the sample to the calibration curve generated from the reference standards.
UV-Vis Spectrophotometry
This technique provides a rapid estimation of 5'-GMP concentration based on its characteristic UV absorbance.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Reagents:
-
0.1 M Phosphate buffer (pH 7.0).
-
5'-GMP reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the 5'-GMP reference standard in the phosphate buffer. Create a series of standards with known concentrations.
-
Sample Preparation: Dissolve the commercial 5'-GMP sample in the phosphate buffer to a concentration that falls within the linear range of the assay.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for 5'-GMP, which is typically around 252 nm at pH 7.0.
-
Measure the absorbance of the blank (phosphate buffer), the standard solutions, and the sample solution at the λmax.
-
-
Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the sample from its absorbance using the calibration curve and calculate the purity based on the weighed amount.
Capillary Electrophoresis (CE)
CE offers high separation efficiency for charged molecules like nucleotides and is particularly useful for resolving closely related impurities.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
Reagents:
-
Running Buffer: 20 mM Sodium borate (B1201080) buffer (pH 9.0).
-
5'-GMP reference standard.
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing with 0.1 M NaOH, followed by water, and then the running buffer.
-
Standard and Sample Preparation: Dissolve the reference standard and the commercial sample in the running buffer to a suitable concentration.
-
Electrophoretic Conditions:
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: 254 nm.
-
-
Analysis: Run the standard and sample. Identify the 5'-GMP peak by its migration time.
-
Calculation: Purity is determined by the area percentage of the 5'-GMP peak relative to the total area of all detected peaks.
Potentiometric Titration
This classical method can be used to determine the purity of this compound by titrating its acidic phosphate groups with a strong base.
Instrumentation:
-
Potentiometer with a pH electrode.
-
Burette.
-
Stirrer.
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
High-purity water.
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO2-free deionized water.
-
Titration:
-
Immerse the pH electrode in the sample solution and start stirring.
-
Add the standardized NaOH solution in small increments from the burette.
-
Record the pH of the solution after each addition.
-
-
Endpoint Determination: Plot the pH versus the volume of NaOH added. The equivalence points, corresponding to the neutralization of the phosphate protons, will appear as inflection points in the titration curve. The second equivalence point is typically used for calculation.
-
Calculation: Calculate the purity of the this compound based on the volume of NaOH consumed to reach the equivalence point, the molar mass of this compound, and the initial sample weight.
Visualizing Workflows and Pathways
To further clarify the processes and the significance of 5'-GMP purity, the following diagrams are provided.
References
- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 2. Studies with guanosine-5'-monophosphate (GMP): new method for measurement and effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3269916A - Fermentation process for producing guanosine 5'-phosphates - Google Patents [patents.google.com]
- 4. Flavoring - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Neuroprotective Effects of GMP and Guanosine
For researchers and drug development professionals navigating the complexities of neurodegenerative diseases, identifying potent neuroprotective agents is a paramount objective. Among the endogenous molecules showing significant promise are the guanine-based purines, specifically guanosine (B1672433) monophosphate (GMP) and its nucleoside counterpart, guanosine. Both have demonstrated protective effects in various experimental models of neurological disorders. This guide provides an objective comparison of their neuroprotective efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Overview of Neuroprotective Mechanisms
Guanosine has been extensively studied and is recognized for its multifaceted neuroprotective capabilities. It mitigates glutamate (B1630785) excitotoxicity, reduces oxidative stress, and suppresses neuroinflammation.[1][2][3] Its mechanisms are largely attributed to the activation of several key intracellular signaling pathways, including PI3K/Akt, MEK/ERK, and PKC, and its interaction with adenosine (B11128) receptors.[1][2][4]
GMP, while also showing neuroprotective properties, is often suggested to exert its effects through its conversion to guanosine by ectonucleotidases.[1][5] However, some studies indicate that GMP may have direct effects as well, although at high concentrations, it has been observed to induce cytotoxicity by inhibiting glutamate uptake.[6]
Comparative Efficacy: In Vitro and In Vivo Models
The following tables summarize quantitative data from key studies, offering a direct comparison of the neuroprotective effects of GMP and guanosine across various experimental models.
In Vitro Studies
| Experimental Model | Treatment | Concentration | Outcome | Reference |
| Oxidative Glutamate Toxicity in HT22 Cells | Extracellular cGMP, GMP, Guanosine | Not specified | Guanosine and GMP were more protective than cGMP. Inhibition of GMP to guanosine conversion attenuated the protective effect. | [5] |
| Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices | Guanosine | Not specified | Increased Akt phosphorylation, an effect prevented by BK channel blockade. | [7] |
| OGD in Cortical Slices | Guanosine | Not specified | Stimulated glutamate uptake. | [2] |
| Glucose Deprivation in C6 Astroglial Cells | Guanosine | Not specified | Increased glutamate uptake and expression of neuronal glutamate transporter EAAC1. | [2] |
| Hydrogen Peroxide (H₂O₂) or L-buthionine-[S,R]-sulfoximine (BSO) induced injury in cultured spinal motor neurons | 8-bromoguanosine monophosphate (8br-cGMP) | Not specified | Protected both motor and nonmotor neurons. | [8] |
| Quinolinic Acid (QA)-induced Seizures | GMP or Guanosine | Not specified | Both protected against seizures, with the effect attributed to the conversion of GMP to guanosine. | [3] |
In Vivo Studies
| Experimental Model | Treatment | Dosage & Administration | Outcome | Reference |
| Permanent Cortical Focal Ischemia in Rats | Guanosine | Not specified | Reduced cortical infarcted area by 40% and decreased neuronal degeneration. | [2] |
| Neonatal Hypoxic-Ischemic (HI) Injury | Guanosine | Three consecutive doses up to 6h post-injury | Modulated glutamate uptake, preventing excitotoxicity. | [1] |
| Traumatic Brain Injury (TBI) | Guanosine | Not specified | Reduced inflammatory response, cerebral edema, neuronal death, and caspase-3 activation. | [7] |
| Ammonia-induced Encephalopathy in Rats | Guanosine | 2 mL/kg, i.p. | Reduced lethality and coma duration; increased glutamate uptake by astrocytes. | [7] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of guanosine are mediated by a complex interplay of signaling cascades. Key pathways include:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
MEK/ERK Pathway: Involved in cell growth, differentiation, and survival.
-
PKC Pathway: Modulates various cellular functions, including neurotransmitter release and receptor function.
The following diagram illustrates the proposed signaling pathways activated by guanosine that lead to its neuroprotective effects.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Oxidative Glutamate Toxicity in HT22 Cells
-
Cell Culture: HT22 hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Induction of Oxidative Stress: Cells are exposed to a specific concentration of extracellular glutamate to inhibit the cystine/glutamate antiporter system, leading to glutathione (B108866) depletion and subsequent oxidative stress.
-
Treatment: Concurrently with glutamate exposure, cells are treated with varying concentrations of cGMP, GMP, or guanosine.
-
Assessment of Cell Viability: Cell death is quantified using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Mechanistic Analysis: To determine if GMP's effect is mediated by guanosine, experiments are repeated in the presence of an inhibitor of ectonucleotidases.
In Vivo Model of Permanent Focal Cerebral Ischemia
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
-
Induction of Ischemia: Anesthesia is induced, and a craniotomy is performed to expose the middle cerebral artery (MCA). The MCA is then permanently occluded by electrocoagulation.
-
Treatment: Guanosine or a vehicle control is administered intraperitoneally (i.p.) or intravenously (i.v.) at specific time points post-ischemia.
-
Assessment of Infarct Volume: After a predetermined survival period (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume is calculated using image analysis software.
-
Behavioral Tests: Neurological deficits are assessed using standardized behavioral tests such as the modified Neurological Severity Score (mNSS) or the corner test.
The following diagram outlines a typical workflow for an in vivo neuroprotection study.
Logical Relationship: GMP as a Prodrug for Guanosine
The prevailing evidence suggests a hierarchical relationship where GMP often serves as a precursor to guanosine in exerting neuroprotective effects. Extracellular GMP is hydrolyzed by ectonucleotidases to yield guanosine, which then activates downstream signaling pathways.
Conclusion
Both GMP and guanosine exhibit significant neuroprotective potential. However, the current body of research strongly indicates that guanosine is the primary effector molecule, with GMP largely acting as its prodrug. Guanosine's ability to modulate multiple critical pathways involved in neuronal survival, including those counteracting excitotoxicity and oxidative stress, makes it a compelling candidate for further therapeutic development. Future research should focus on direct comparative studies under identical experimental conditions to more definitively delineate the independent and dependent roles of GMP and guanosine in neuroprotection. Understanding the nuances of their mechanisms and optimizing their delivery to the central nervous system will be crucial steps in translating their therapeutic promise into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular cyclic GMP and its derivatives GMP and guanosine protect from oxidative glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanosine-5'-monophosphate induces cell death in rat hippocampal slices via ionotropic glutamate receptors activation and glutamate uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
- 8. Neuroprotective effect of cyclic GMP against radical-induced toxicity in cultured spinal motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for the Validation of 5'-Guanylic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable validation of 5'-guanylic acid (5'-GMP) is critical. Employing orthogonal methods—techniques that rely on different physicochemical principles—is essential for ensuring the identity, purity, and concentration of this important nucleotide.[1][2] This guide provides an objective comparison of key orthogonal methods for the validation of this compound, supported by experimental data and detailed protocols.
The primary methods covered in this guide are:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for separation and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation.
-
Capillary Electrophoresis (CE): A high-resolution separation technique.
-
Enzymatic Assays: For specific functional quantification.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative performance of various orthogonal methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) | Ion Chromatography |
| Principle | Separation based on polarity and interaction with a stationary phase, with UV detection. | Separation by chromatography followed by mass-to-charge ratio analysis. | Separation based on charge and hydrodynamic size in an electric field.[3][4][5] | Separation based on ionic interactions with a stationary phase. |
| Primary Use | Quantification, Purity Assessment | Identification, Confirmation, Quantification of Impurities | Purity Assessment, Quantification | Quantification |
| **Linearity (R²) ** | > 0.999[6][7] | > 0.997[8][9] | Method Dependent | > 0.99 (for a range of 2-100 mg/L)[10] |
| Limit of Detection (LOD) | 2.32 mg/kg[6][7] | 216.00 ppm (for related substances)[8][9] | Method Dependent | 0.27 mg/L[10] |
| Recovery (%) | 91.5 - 103.9%[6][7] | 98.02 - 103.4% (for related substances)[8][9] | Method Dependent | 97 - 103%[10] |
| Repeatability (RSDr) | 2.83%[6][7] | < 3% (for related substances)[8][9] | Method Dependent | Method Dependent |
Experimental Protocols
Detailed methodologies for the key orthogonal techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of 5'-GMP in various matrices, including food products.[6][7]
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6][7]
Reagents:
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) and 5 mM sodium heptanesulfonate.[6][7]
-
Standard Solutions: Prepare a stock solution of 5'-GMP in water and dilute to create working standards (e.g., 0.5, 1, 5, 10, 20, 50, 100 ppm).
Procedure:
-
Sample Preparation: Dissolve the sample in water, centrifuge to remove particulates, and filter through a 0.45 µm filter before injection.[7]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample and quantify the 5'-GMP concentration based on the peak area relative to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a high degree of selectivity and sensitivity, making it ideal for the confirmation of 5'-GMP identity and the analysis of related impurities.[8][9]
Instrumentation:
-
LC-MS system, for example, a UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[11]
Reagents:
Procedure:
-
Sample Preparation: Prepare the sample in the mobile phase A or a compatible solvent.
-
Chromatographic Conditions: Use a C18 column and a gradient elution. For example: a linear gradient from 5% to 80% Mobile Phase B over a set time.[8][9]
-
Mass Spectrometry Conditions:
-
Analysis: The identity of 5'-GMP is confirmed by matching the retention time and the mass spectrum (including fragment ions) with a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the definitive structural elucidation of this compound. It provides detailed information about the chemical environment of each atom in the molecule.
Instrumentation:
Reagents:
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.[13][14] Two-dimensional NMR experiments like COSY and HSQC can also be performed for more detailed structural assignment.
-
Analysis: Compare the chemical shifts and coupling constants of the sample spectrum with a reference spectrum of this compound to confirm its identity and structure.[13]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and resolution, making it a powerful technique for the analysis of nucleotides like 5'-GMP.[3][5][15]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Reagents:
-
Buffer: Borate, carbonate, or phosphate buffers can be used. The pH of the buffer can be adjusted to control the selectivity of the separation.[3]
Procedure:
-
Capillary Preparation: Condition the capillary with the running buffer.
-
Sample Injection: Inject the sample using hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage across the capillary to separate the components.
-
Detection: Monitor the separation at a specific wavelength (e.g., 254 nm).
-
Analysis: Identify 5'-GMP based on its migration time compared to a standard.
Enzymatic Assays
Enzymatic assays offer high specificity for the quantification of 5'-GMP.[16][17]
Principle: A sensitive enzymatic procedure can determine guanosine (B1672433) 3':5'-cyclic monophosphate (cyclic GMP) by first converting it to GMP using cyclic nucleotide phosphodiesterase.[16][17] Subsequently, a specific ATP:GMP phosphotransferase can be used to transfer a labeled phosphate from ATP to GMP, and the resulting labeled GDP can be quantified.[16][17] While this specific protocol is for cGMP, it highlights the potential for developing highly specific enzymatic assays for 5'-GMP.
Mandatory Visualizations
The following diagrams illustrate the workflows of the described orthogonal methods.
Caption: Workflow for 5'-GMP quantification using HPLC-UV.
Caption: Workflow for 5'-GMP identification using LC-MS.
Caption: Workflow for 5'-GMP structural elucidation using NMR.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of nucleotides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Bases, Nucleosides, and (Oligo)nucleotides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 8. pnrjournal.com [pnrjournal.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. [Determination of inosine 5'-monophosphate and guanosine 5'-monophosphate in taste-enhancers by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massbank.eu [massbank.eu]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001397) [hmdb.ca]
- 13. Guanosine Monophosphate | C10H14N5O8P | CID 135398631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound(85-32-5) 13C NMR [m.chemicalbook.com]
- 15. Tech Compare: Capillary vs. Gel Electrophoresis | Labcompare.com [labcompare.com]
- 16. A new enzymatic assay for guanosine 3':5'-cyclic monophosphate and its application to the ductus deferens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Enzymatic Assay for Guanosine 3′:5′-Cyclic Monophosphate and Its Application to the Ductus Deferens of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5'-Guanosine Monophosphate (5'-GMP) Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
Guanosine (B1672433) 5'-monophosphate (5'-GMP) is a critical purine (B94841) nucleotide involved in various essential cellular processes. It serves as a key precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are fundamental building blocks for RNA and DNA, respectively. Furthermore, 5'-GMP plays a role in cellular signaling and energy metabolism. Accurate quantification of 5'-GMP in biological samples is crucial for research in fields ranging from oncology and metabolic disorders to pharmacology.
Unlike its cyclic counterpart, cyclic GMP (cGMP), which acts as a ubiquitous second messenger and has a plethora of commercially available detection kits, 5'-GMP-specific assay kits are not widely available. Researchers predominantly rely on analytical chemistry techniques that offer high specificity and sensitivity. This guide provides a head-to-head comparison of the most common methodologies for 5'-GMP detection, complete with performance data and detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their needs.
Method Comparison
The primary methods for the quantification of 5'-GMP are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key performance characteristics of these techniques based on published data.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity (LOD) | ~0.21 - 2.32 mg/L | ~0.5 ng/mL |
| Linear Range | ~2 - 100 mg/L | ~0.5 - 20 ng/mL |
| Specificity | Moderate to high; can be affected by co-eluting compounds with similar UV spectra. | Very high; distinguishes compounds based on mass and fragmentation patterns. |
| Sample Throughput | Moderate | High |
| Equipment Cost | Moderate | High |
| Expertise Required | Moderate | High |
| Common Sample Types | Cell lysates, tissue homogenates, food products. | Plasma, serum, cell lysates, tissue homogenates.[1][2] |
Signaling and Metabolic Pathway of 5'-GMP
5'-GMP is a central molecule in the de novo and salvage pathways of purine biosynthesis. Understanding its position in these pathways is essential for interpreting experimental results.
Experimental Methodologies
Due to the absence of readily available commercial kits, establishing a robust protocol for 5'-GMP detection is critical. Below are detailed methodologies for the two primary techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for quantifying 5'-GMP in samples where concentrations are relatively high and the matrix is not overly complex.
1. Sample Preparation (General Protocol for Cell/Tissue Lysates)
-
Harvest cells or homogenize tissue in a cold buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or perchloric acid (PCA).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a suitable base (e.g., potassium carbonate for PCA).
-
Filter the neutralized supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC-UV Protocol
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient elution using a buffer such as 10 mM potassium dihydrogen phosphate (B84403) mixed with an ion-pairing agent like 5 mM sodium heptanesulfonate can be effective.
-
Flow Rate: Typically set between 0.8 to 1.0 mL/min.
-
Detection: UV absorbance is monitored at approximately 254 nm.[3]
-
Quantification: A standard curve is generated using known concentrations of a 5'-GMP standard. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for quantifying low-abundance analytes like 5'-GMP in complex biological matrices such as plasma and serum.[1][2]
1. Sample Preparation (for Plasma/Serum)
-
To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled 5'-GMP).
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile (B52724).
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for injection.
2. LC-MS/MS Protocol
-
Chromatography: A C18 or a porous graphitic carbon (PGC) column is often used for separation.[4] A gradient elution with mobile phases such as ammonium (B1175870) acetate (B1210297) in water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[5][6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 5'-GMP and the internal standard are monitored for highly selective detection.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific method development and optimization.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of 5'-GMP using LC-MS/MS.
Conclusion
While dedicated commercial kits for 5'-GMP detection are scarce, robust and reliable quantification can be achieved using well-established analytical methods. HPLC-UV provides a cost-effective option for samples with higher concentrations of 5'-GMP and less complex matrices. For researchers requiring high sensitivity and specificity, particularly for challenging samples like plasma or for in-depth metabolomics studies, LC-MS/MS is the method of choice. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully implement 5'-GMP detection in their laboratories, thereby facilitating further discoveries in the diverse biological roles of this essential nucleotide.
References
- 1. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. Video: Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
Safety Operating Guide
Proper Disposal of 5'-Guanylic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of scientific research. This guide provides detailed procedures for the proper disposal of 5'-Guanylic acid, a nucleotide widely used in various research and development applications. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
While this compound is generally considered to have low toxicity, it is crucial to handle it with appropriate care to minimize any potential risks.[1] It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times during handling.[2][3] All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its waste products involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired this compound powder, as well as any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), in a designated, clearly labeled, and sealed container.[1][2] Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof container that is clearly labeled. Do not dispose of these solutions down the drain unless authorized by your institution's EHS guidelines and local regulations.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1][2] Place the collected material into a suitable, labeled container for disposal.[1]
-
For liquid spills, absorb the solution with an inert material and place it in the designated waste container.
-
Following cleanup, decontaminate the area with a suitable cleaning agent and ensure proper ventilation.
3. Container Management:
-
All waste containers must be made of a material compatible with this compound and must have a tightly fitting cap.[5]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the date of generation.[4][5]
4. Consultation and Disposal:
-
It is imperative to consult your institution's EHS department for specific guidance on the disposal of this compound waste.[4]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national hazardous waste regulations.[2]
-
Disposal of chemical waste must be conducted by a licensed and qualified hazardous waste disposal company.[4] Some regulations may permit the incineration of residue at an approved site.[6]
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound (disodium salt), compiled from various Safety Data Sheets (SDS).
| Property | Value | Reference |
| Appearance | White powder | [1] |
| Molecular Formula | C10H12N5Na2O8P · xH2O | [2] |
| Oral LD50 (Rat) | >17300 mg/kg | [1] |
| Oral LD50 (Mouse) | 15 g/kg | [1] |
| Stability | Stable under normal conditions | [2] |
| Incompatibilities | Strong oxidizing agents | [2] |
| Hazardous Decomposition | Carbon monoxide, oxides of nitrogen, oxides of phosphorus | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling 5'-Guanylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5'-Guanylic acid in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its common salt form, disodium (B8443419) 5'-guanylate, are generally considered to have a low hazard profile for typical industrial and laboratory handling.[1] The substance is not classified as hazardous according to the Globally Harmonized System (GHS).[2] However, as with any chemical, adherence to standard safety precautions is essential to prevent irritation and ensure a safe working environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[3] | To prevent eye contact with the powder, which may cause irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact, as the material may cause skin irritation.[1] |
| Body Protection | Laboratory coat.[4] | To prevent contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation.[2][3] | Use a NIOSH/MSHA-approved respirator if dusty conditions are generated and ventilation is inadequate.[1] |
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA, some general guidelines for nuisance dusts may be applicable in situations where airborne powder is generated.[4] The high LD50 values indicate very low acute toxicity.
| Parameter | Value | Species | Route | Reference |
| LD50 (Oral) | >17,300 mg/kg | Rat | Oral | [1][4] |
| LD50 (Oral) | 15 g/kg | Mouse | Oral | [1] |
| Safe Work Australia Exposure Standard (Nuisance Dusts) | 10 mg/m³ (8 hr TWA, inhalable dust) | - | - | [4] |
| New Zealand WES (Particulates not otherwise classified) | 10 mg/m³ (TWA) | - | - | [4] |
TWA: Time-Weighted Average; WES: Workplace Exposure Standards.
Operational and Handling Workflow
The following diagram outlines the standard procedure for the safe handling, use, and disposal of this compound.
Caption: Procedural workflow for this compound from preparation to disposal.
First Aid Measures
In the event of exposure, follow these immediate first aid procedures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek medical attention if irritation develops or persists.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Get medical aid if irritation develops or persists.[1] |
| Inhalation | Remove from exposure to fresh air immediately.[1] If breathing is difficult, give oxygen.[1] If symptoms such as coughing persist, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4][5] Seek medical advice if you feel unwell.[4] |
Disposal Plan
Proper disposal of this compound and its waste is crucial for environmental safety and regulatory compliance.
Waste Classification and Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated disposable materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and labeled hazardous waste container.[6] Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[6]
Disposal Procedure:
-
Small Quantities: Some safety data sheets suggest that smaller quantities can be disposed of with household waste.[2] However, it is best practice to follow institutional guidelines.
-
Official Regulations: Disposal must be made according to official federal, state, and local regulations.[2] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[3]
-
Container Management: Keep waste containers closed except when adding waste. Store them in a designated, well-ventilated satellite accumulation area within the laboratory.[6]
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS department, which will use a licensed hazardous waste disposal company.[6][7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
